molecular formula C9H9NO2 B3046815 1-(4-Hydroxyphenyl)azetidin-2-one CAS No. 1309606-48-1

1-(4-Hydroxyphenyl)azetidin-2-one

Cat. No.: B3046815
CAS No.: 1309606-48-1
M. Wt: 163.17
InChI Key: ZFPKIQYKTUWFAQ-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)azetidin-2-one is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Hydroxyphenyl)azetidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Hydroxyphenyl)azetidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-hydroxyphenyl)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-8-3-1-7(2-4-8)10-6-5-9(10)12/h1-4,11H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPKIQYKTUWFAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701300181
Record name 1-(4-Hydroxyphenyl)-2-azetidinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309606-48-1
Record name 1-(4-Hydroxyphenyl)-2-azetidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309606-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Hydroxyphenyl)-2-azetidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701300181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Chemical, Structural, and Mechanistic Profile of 1-(4-Hydroxyphenyl)azetidin-2-one: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the monocyclic β-lactam core remains one of the most privileged scaffolds for drug discovery. 1-(4-Hydroxyphenyl)azetidin-2-one (CAS: 1309606-48-1) represents a highly specialized derivative within this class, characterized by an unsubstituted four-membered lactam ring bearing a 4-hydroxyphenyl moiety at the N1 position.

Unlike traditional fused bicyclic β-lactams (e.g., penicillins and cephalosporins), monocyclic azetidin-2-ones rely entirely on their precise functionalization to dictate biological activity and chemical stability. This whitepaper provides a comprehensive technical analysis of 1-(4-Hydroxyphenyl)azetidin-2-one, detailing its physicochemical properties, structural electronics, and the causal logic behind its synthesis and mechanism of action as an enzyme inhibitor.

Physicochemical Profiling

The physical properties of 1-(4-Hydroxyphenyl)azetidin-2-one are heavily influenced by its structural dualism: the rigid, non-polar lactam core and the highly polar, hydrogen-bonding phenolic hydroxyl group. The unusually high melting point for a low-molecular-weight compound indicates strong intermolecular hydrogen bonding in the solid state, likely occurring between the phenolic -OH of one molecule and the highly polarized lactam carbonyl of another.

Table 1: Quantitative Physicochemical Data

PropertyValue
IUPAC Name 1-(4-Hydroxyphenyl)azetidin-2-one
CAS Registry Number 1309606-48-1[1],[2]
Molecular Formula C₉H₉NO₂[1],[3]
Molecular Weight 163.17 g/mol [1],[3]
Melting Point 220–222 °C[1],[2],[3]
Boiling Point (Predicted) 461.9 ± 28.0 °C[3]
Density (Predicted) 1.346 ± 0.06 g/cm³[3]
SMILES O=C1CCN1c2ccc(O)cc2

Structural Chemistry & Electronic Effects

The pharmacological efficacy of the azetidin-2-one ring stems directly from its inherent thermodynamic instability. The sp³-hybridized carbons (C3, C4) and the sp²-hybridized atoms (C2, N1) are forced into ~90° bond angles, generating approximately 26 kcal/mol of ring strain. This geometric distortion prevents optimal overlap of the nitrogen lone pair with the carbonyl π-system, rendering the C2 carbon highly electrophilic and susceptible to nucleophilic attack.

The substitution of the N1 position with a 4-hydroxyphenyl group introduces a critical electronic push-pull dynamic:

  • Inductive Withdrawal: The phenyl ring acts as an electron-withdrawing group via induction, which would typically increase the electrophilicity of the lactam carbonyl, making it prone to premature aqueous hydrolysis.

  • Resonance Donation (+M Effect): The para-hydroxyl group counters this by donating electron density through resonance into the phenyl ring and, by extension, the lactam nitrogen.

This delicate electronic balance stabilizes the β-lactam ring enough to survive systemic circulation while maintaining sufficient reactivity to acylate the active-site serine residues of target proteases.

Experimental Protocol: Synthesis via Intramolecular Cyclization

To synthesize 1-(4-Hydroxyphenyl)azetidin-2-one with high purity, researchers must overcome the thermodynamic barrier of forming a strained four-membered ring while preventing competitive side reactions at the reactive phenolic oxygen. The following protocol utilizes a protection-deprotection strategy to ensure a self-validating, high-yield workflow.

Phase 1: Phenolic Protection & Amidation

To prevent competitive O-alkylation or O-acylation, the phenolic hydroxyl group of 4-aminophenol is first protected as a benzyl ether (yielding 4-benzyloxyaniline).

  • Dissolve 4-benzyloxyaniline (1.0 eq) and triethylamine (TEA, 1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert argon atmosphere.

    • Causality: Argon prevents atmospheric moisture from hydrolyzing the highly reactive acyl chloride. The 0 °C temperature controls the exothermic amidation, minimizing the formation of dimeric impurities.

  • Add 3-chloropropionyl chloride (1.1 eq) dropwise. Stir for 2 hours.

  • Quench with water, wash with 1M HCl and brine, dry over MgSO₄, and concentrate to yield the acyclic intermediate, N-(4-benzyloxyphenyl)-3-chloropropanamide.

    • Validation Checkpoint 1: Confirm intermediate formation via ¹H-NMR (presence of a triplet at ~3.8 ppm for the -CH₂Cl protons) and FT-IR (acyclic amide C=O stretch at ~1650 cm⁻¹).

Phase 2: Base-Mediated Cyclization
  • Dissolve the intermediate in anhydrous N,N-dimethylformamide (DMF). Cool to 0 °C.

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Causality: NaH is a strong, non-nucleophilic base that quantitatively deprotonates the amide nitrogen without attacking the carbonyl. DMF is chosen as a polar aprotic solvent to solvate the sodium cation, leaving the amide anion "naked" and highly reactive. This heightened nucleophilicity is strictly required to drive the intramolecular Sₙ2 displacement of the alkyl chloride and force the closure of the strained 4-membered ring.

  • Stir for 4 hours at room temperature. Quench with saturated NH₄Cl and extract with ethyl acetate.

Phase 3: Deprotection & Final Validation
  • Dissolve the crude cyclized product in methanol. Add 10% Pd/C catalyst.

  • Stir under a hydrogen atmosphere (1 atm) for 6 hours to cleave the benzyl ether. Filter through Celite, concentrate, and recrystallize from ethanol.

    • Validation Checkpoint 2 (Self-Validating System): The success of the cyclization is definitively confirmed by FT-IR spectroscopy. The acyclic amide band at 1650 cm⁻¹ must completely disappear, replaced by a strong, sharp absorption band at 1739–1752 cm⁻¹ . This dramatic shift to a higher wavenumber is the universal hallmark of a highly strained β-lactam carbonyl[4]. Melting point analysis of the final crystal should yield a sharp peak at 220–222 °C[2].

Synthesis A 4-Aminophenol (Protected) B Acylation (3-Chloropropionyl chloride) A->B C Amide Intermediate B->C D Cyclization (NaH, DMF, 0°C) C->D Intramolecular SN2 E 1-(4-Hydroxyphenyl) azetidin-2-one D->E Deprotection

Caption: Workflow for the synthesis of 1-(4-Hydroxyphenyl)azetidin-2-one via intramolecular cyclization.

Biological Applications & Interaction Pathways

Azetidin-2-one derivatives display a broad spectrum of biological activities, including antimicrobial, antitubercular, anti-inflammatory, and cholesterol absorption inhibitory properties[4],[5]. The unsubstituted monocyclic core of 1-(4-Hydroxyphenyl)azetidin-2-one is particularly valuable as an inhibitor of serine proteases (such as human leukocyte elastase and bacterial transpeptidases).

Mechanism of Serine Protease Inhibition

The inhibition mechanism relies on the structural mimicry of the enzyme's natural peptide substrate.

  • Docking & Attack: The highly electrophilic C2 carbonyl of the azetidin-2-one ring is subjected to a nucleophilic attack by the hydroxyl group of the active-site serine residue.

  • Tetrahedral Transition: This attack forms a transient, high-energy tetrahedral intermediate.

  • Ring Opening & Acylation: Due to the massive ring strain of the four-membered lactam, the intermediate rapidly collapses, triggering the irreversible opening of the β-lactam ring. The result is a stable, covalent acyl-enzyme complex that permanently blocks the active site, neutralizing the pathogen or inflammatory pathway.

Mechanism N1 Azetidin-2-one Core N3 Nucleophilic Attack (Ser-OH on C2 Carbonyl) N1->N3 N2 Target Enzyme (Serine Protease) N2->N3 N4 Tetrahedral Intermediate N3->N4 N5 Covalent Acyl-Enzyme Complex (Irreversible Inhibition) N4->N5 Ring Opening

Caption: Mechanism of serine protease inhibition by the azetidin-2-one pharmacophore.

References

Sources

An In-depth Technical Guide to the Molecular Structure Analysis of N-(4-hydroxyphenyl) β-Lactams

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Architectural Blueprint of a Privileged Scaffold

In the landscape of medicinal chemistry, the β-lactam ring stands as a testament to nature's ingenuity and a cornerstone of antibacterial therapy.[1] This four-membered azetidin-2-one ring, while seemingly simple, possesses a high degree of ring strain, rendering it a potent electrophilic trap for bacterial transpeptidases, the enzymes responsible for cell wall synthesis.[2] The derivatization of this core scaffold has been a decades-long pursuit to enhance antibacterial potency, broaden the spectrum of activity, and circumvent burgeoning bacterial resistance.[3][4][5]

This guide focuses specifically on monocyclic β-lactams bearing an N-(4-hydroxyphenyl) substituent. The choice of this N-aryl group is not arbitrary. The phenyl ring introduces specific steric and electronic properties, while the para-hydroxyl group offers a crucial hydrogen bonding moiety. This feature can significantly influence the molecule's interaction with its biological target, such as the active site of Penicillin-Binding Proteins (PBPs) or the hydrolytic machinery of β-lactamase enzymes.[6] Understanding the precise three-dimensional architecture of these molecules is therefore not merely an academic exercise; it is the fundamental basis for rational drug design. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the critical methodologies for elucidating the molecular structure of these vital compounds. We will move beyond rote protocols to explore the causality behind our analytical choices, providing a framework for robust and insightful structural characterization.

Synthetic Strategy: Forging the Azetidin-2-one Core

The construction of the N-(4-hydroxyphenyl) β-lactam scaffold is most reliably achieved via the Staudinger [2+2] cycloaddition.[2] This reaction involves the coupling of a ketene, generated in situ from an acyl chloride and a tertiary amine base, with an imine derived from 4-hydroxyaniline. This method is foundational because its stereochemical outcome—yielding either cis or trans isomers—is highly dependent on reaction conditions and substituent effects, making subsequent structural verification essential.

G cluster_reactants Reactants cluster_reaction Staudinger Cycloaddition cluster_product Product R1 Acyl Chloride Ketene In situ Ketene Formation R1->Ketene R2 Imine (from 4-hydroxyaniline) Cyclo [2+2] Cycloaddition R2->Cyclo R3 Tertiary Amine (e.g., Et3N) R3->Ketene Base Ketene->Cyclo Product N-(4-hydroxyphenyl) β-Lactam Cyclo->Product

Caption: High-level workflow for the Staudinger [2+2] cycloaddition.

The Trinity of Structural Elucidation: A Multi-modal Approach

No single analytical technique provides a complete structural picture. A robust analysis relies on the synergy between X-ray crystallography, NMR spectroscopy, and vibrational spectroscopy, corroborated by mass spectrometry. This multi-pronged strategy ensures a self-validating system where data from one technique confirms and enriches the findings from another.

G center Structural Analysis of N-(4-hydroxyphenyl) β-Lactam Xray X-ray Crystallography (Solid-State 3D Structure) center->Xray NMR NMR Spectroscopy (Solution-State Connectivity & Stereochemistry) center->NMR IR_MS Vibrational & Mass Spec. (Functional Groups & Molecular Formula) center->IR_MS Xray->NMR Corroboration Xray_data Bond Lengths & Angles Absolute Stereochemistry Crystal Packing Xray->Xray_data NMR->IR_MS NMR_data Chemical Shifts (δ) Coupling Constants (J) 2D Correlations (COSY, HSQC) NMR->NMR_data IR_MS->Xray IR_MS_data C=O Stretch (>1730 cm⁻¹) O-H, C-N Vibrations Exact Mass (m/z) IR_MS->IR_MS_data

Caption: Integrated workflow for comprehensive molecular structure analysis.

X-ray Crystallography: The Definitive Architectural Rendering

Expertise & Causality: Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state.[7] It provides precise atomic coordinates, from which we can derive critical parameters like bond lengths, bond angles, and torsional angles. For β-lactams, this is paramount for quantifying the planarity or "puckering" of the four-membered ring and establishing the absolute stereochemistry at chiral centers.[8] This geometric information is directly linked to the ring strain and, consequently, the chemical reactivity that underpins its biological activity.[9] Furthermore, analyzing the crystal packing reveals intermolecular interactions, such as hydrogen bonds involving the 4-hydroxyl group, which can serve as a model for how the molecule might interact with a protein's active site.[6]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth & Selection:

    • Grow suitable single crystals by slow evaporation, vapor diffusion, or cooling from a saturated solution (e.g., ethyl acetate/hexane). The goal is a crystal of ~0.1-0.3 mm in each dimension, free of cracks or defects.

    • Under a microscope, select a well-formed crystal and mount it on a cryoloop using paratone or a similar cryoprotectant oil.

  • Data Collection:

    • Mount the crystal on the goniometer of a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS).

    • Cool the crystal under a stream of liquid nitrogen (typically 100 K) to minimize thermal motion and radiation damage.

    • Perform an initial unit cell determination and screen for crystal quality.

    • Execute a full data collection strategy, typically involving a series of omega and phi scans, to measure the intensities of a large number of unique reflections.

  • Structure Solution and Refinement:

    • Process the raw diffraction data (integration, scaling, and space group determination) using software like CrysAlisPro or XDS.

    • Solve the structure using direct methods or Patterson methods (e.g., using SHELXT) to obtain an initial electron density map and atomic model.

    • Refine the model against the experimental data using full-matrix least-squares refinement (e.g., using SHELXL). This involves refining atomic positions, and anisotropic displacement parameters.

    • Locate and refine hydrogen atoms, particularly the hydroxyl proton, from the difference Fourier map or place them in calculated positions.

  • Validation and Analysis:

    • Validate the final structure using tools like PLATON or CheckCIF to ensure the model is chemically and crystallographically sound.

    • Analyze the geometric parameters, intermolecular interactions, and generate graphical representations.

Parameter Typical Value for a β-Lactam Ring Significance
C=O Bond Length~1.21 ÅShorter than a typical amide, indicating high double-bond character.
N-C=O Bond Length~1.36 ÅLonger than a typical amide, suggesting reduced amide resonance.[9]
β-Lactam C=O Stretch (IR)> 1730 cm⁻¹High frequency reflects the significant ring strain.[8][10]
J₃,₄ Coupling (cis)~5.0 - 5.5 HzDiagnostic for cis stereochemistry between protons at C3 and C4.[2]
J₃,₄ Coupling (trans)~2.0 - 2.5 HzDiagnostic for trans stereochemistry between protons at C3 and C4.[2]

Table 1: Key structural and spectroscopic parameters for N-aryl β-lactams.

NMR Spectroscopy: Structure and Dynamics in Solution

Expertise & Causality: While crystallography provides a static solid-state picture, NMR spectroscopy reveals the molecule's structure in solution, which is more representative of the physiological environment.[11] ¹H NMR is invaluable for determining the relative stereochemistry. The coupling constant (J-value) between the protons at the C3 and C4 positions of the β-lactam ring is diagnostic: a value of ~5 Hz indicates a cis relationship, while ~2 Hz points to a trans arrangement.[2] ¹³C NMR confirms the number and type of carbon environments, including the characteristic downfield shift of the β-lactam carbonyl carbon. 2D NMR techniques like COSY and HSQC are used to definitively assign all proton and carbon signals, ensuring the constitution of the molecule is correctly mapped.

Experimental Protocol: NMR Spectroscopic Analysis

  • Sample Preparation:

    • Dissolve ~5-10 mg of the purified β-lactam compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred as it can solubilize a wider range of compounds and allows for the observation of exchangeable protons like the hydroxyl (O-H) proton.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), if not already present in the solvent.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher for better resolution).

    • Allow the sample to thermally equilibrate and then lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • (Optional but Recommended) Acquire 2D spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) to aid in complete and unambiguous signal assignment.

  • Data Processing and Interpretation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) using appropriate software (e.g., TopSpin, Mnova).

    • Integrate the ¹H NMR signals to determine the relative number of protons for each resonance.

    • Analyze the chemical shifts (δ), multiplicities (singlet, doublet, etc.), and coupling constants (J) to deduce the molecular structure.

    • Pay special attention to the H3/H4 coupling constant to assign stereochemistry.

    • Assign all signals by correlating the 1D and 2D spectra.

Vibrational Spectroscopy and Mass Spectrometry: The Confirmatory Pillars

Expertise & Causality:

  • FT-IR Spectroscopy: This technique is exceptionally sensitive to the functional groups present. For β-lactams, the most telling signal is the carbonyl (C=O) stretching vibration. Due to the high ring strain, this band appears at a characteristically high frequency (typically 1730-1780 cm⁻¹), significantly higher than that of a less strained amide or ester.[8][10][12] This provides immediate, powerful evidence for the presence of the intact four-membered ring. The broad O-H stretch from the hydroxyphenyl group is also easily identified.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the most accurate determination of a molecule's mass, allowing for the unambiguous calculation of its elemental formula.[13] Furthermore, the fragmentation pattern observed in MS/MS experiments can confirm the connectivity of the molecule. A characteristic fragmentation for β-lactams is the cleavage across the ring, which helps to validate the proposed structure.[13]

Computational Modeling: Bridging Structure to Biological Function

Expertise & Causality: Once the molecular structure is confidently determined, computational modeling allows us to hypothesize how it interacts with its biological target.[14] Molecular docking simulates the binding of the β-lactam into the active site of a target protein, such as a PBP or a β-lactamase enzyme.[15][16] This analysis predicts the binding affinity (docking score) and identifies key intermolecular interactions, like hydrogen bonds between the molecule's 4-hydroxyl group and active site residues (e.g., Serine, Lysine).[6][16] This in-silico approach is crucial for understanding structure-activity relationships (SAR) and guiding the synthesis of more potent and selective analogues.[9][17]

G PDB Protein Target Structure (e.g., PBP from PDB) Prep Prepare Protein & Ligand (Add hydrogens, assign charges) PDB->Prep Ligand 3D Ligand Structure (from X-ray or modeled) Ligand->Prep Grid Define Binding Site (Grid Box Generation) Prep->Grid Dock Molecular Docking Simulation (e.g., AutoDock Vina) Prep->Dock Grid->Dock Analyze Analyze Binding Poses & Interactions Dock->Analyze Score Binding Affinity (Docking Score in kcal/mol) Analyze->Score Interactions Key Interactions (H-bonds, Hydrophobic) Analyze->Interactions

Caption: A typical workflow for molecular docking analysis.

Conclusion: From Atoms to Action

The comprehensive structural analysis of N-(4-hydroxyphenyl) β-lactams is a critical endeavor in the field of antibacterial drug development. The methodologies outlined in this guide—from definitive crystallographic analysis to dynamic solution-state NMR and confirmatory spectroscopy—form a self-validating framework for elucidating the precise architecture of these molecules. This structural knowledge is not the end of the journey but the beginning. It provides the essential blueprint for understanding reactivity, predicting biological interactions through computational modeling, and ultimately, engineering the next generation of β-lactam antibiotics to combat the persistent threat of bacterial resistance.

References

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  • Mele, A., & Varese, M. (2021). The Odd Couple(s): An Overview of Beta-Lactam Antibiotics Bearing More Than One Pharmacophoric Group. Molecules. Available at: [Link]

  • Deconinck, E., De Pooter, D., & Van Gheluwe, M. (2017). Antibacterial and β‐Lactamase Inhibitory Activity of Monocyclic β‐Lactams. Medicinal Research Reviews. Available at: [Link]

  • Deconinck, E., et al. (2017). Antibacterial and β-Lactamase Inhibitory Activity of Monocyclic β-Lactams. PubMed. Available at: [Link]

  • Spencer, J., et al. (2005). Antibiotic recognition by binuclear metallo-beta-lactamases revealed by X-ray crystallography. PubMed. Available at: [Link]

  • Balan, C., et al. (2004). FTIR study of five complex beta-lactam molecules. PubMed. Available at: [Link]

  • Flayyih Ali, S. T., & Ghanim, H. T. (2016). Synthesis and characterization of β-Lactam compounds. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Anonymous. (n.d.). Computational Docking-Based Evaluation of Novel β-Lactam Analogues Against Treponema pallidum via RhoGTPase-Activating. Journal of Neonatal Surgery. Available at: [Link]

  • Morais, P. C., & de Oliveira, P. S. (2016). Characterization of the β-Lactam Ring Fundamental Vibrations by Ab Initio and FT-IR Methods. ResearchGate. Available at: [Link]

  • Khan, A. U., et al. (2012). Molecular modeling and docking analysis of beta-lactamases with inhibitors: a comparative study. PubMed. Available at: [Link]

  • Yan, K., et al. (2021). Structural Insights for β-Lactam Antibiotics. Molecules and Cells. Available at: [Link]

  • Sacco, M. D., et al. (2007). Structure-Activity Relationships of Different β-Lactam Antibiotics against a Soluble Form of Enterococcus faecium PBP5, a Type II Bacterial Transpeptidase. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Anonymous. (2024). Structure–Activity Relationship and Crystallographic Study of New Monobactams. Journal of Medicinal Chemistry. Available at: [Link]

  • Page, M. I. (n.d.). Structure-activity relationships: chemical. ResearchGate. Available at: [Link]

  • Torres-García, E., et al. (2022). Docking and Molecular Dynamic of Microalgae Compounds as Potential Inhibitors of Beta-Lactamase. Molecules. Available at: [Link]

  • Galdadas, I., et al. (2022). Covalent docking and molecular dynamics simulations reveal the specificity-shifting mutations Ala237Arg and Ala237Lys in TEM beta-lactamase. PLOS Computational Biology. Available at: [Link]

  • Anonymous. (n.d.). The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and... ResearchGate. Available at: [Link]

  • Anonymous. (n.d.). Molecular modeling and docking analysis of Beta-lactamases with inhibitors: A comparative study. ResearchGate. Available at: [Link]

  • Liu, S., et al. (2017). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. PubMed. Available at: [Link]

  • Anonymous. (n.d.). 1 H NMR spectra of the (A) C-4 b-lactam (300 MHz, CDCl 3 ) and (B) side... ResearchGate. Available at: [Link]

  • Hoover, J. R. E. (1983). β-Lactam Antibiotics: Structure-Activity Relationships. OUCI. Available at: [Link]

  • Pasau, P., & Frere, J. (n.d.). NMR STUDIES OF PENICILLINS AND CEPHALOSPORINS. IV. DOI. Available at: [Link]

  • Bratkovič, T., et al. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules. Available at: [Link]

  • Anonymous. (n.d.). Chemical structures of the four β-lactam antibiotic APIs investigated in this study... ResearchGate. Available at: [Link]

  • Aristilde, L., & Latta, D. (2021). Probing the Fate of Different Structures of Beta-Lactam Antibiotics: Hydrolysis, Mineral Capture, and Influence of Organic. Environmental Science & Technology. Available at: [Link]

  • Anonymous. (n.d.). β-lactam antibiotics epitope mapping with STD NMR spectroscopy: a study of drug-human serum albumin interaction. ResearchGate. Available at: [Link]

  • Aitipamula, S., & Vangala, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Bradford Scholars. Available at: [Link]

  • García-Pascual, P., & Moreno-Morcillo, M. (2024). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. International Journal of Molecular Sciences. Available at: [Link]

  • King, D.T., et al. (2012). 4EYF: Crystal structure of NDM-1 bound to hydrolyzed benzylpenicillin. RCSB PDB. Available at: [Link]

Sources

Solubility Profile of 1-(4-Hydroxyphenyl)azetidin-2-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical physicochemical property that dictates its behavior throughout the drug development lifecycle, from synthesis and purification to formulation and bioavailability.[1] This guide provides a comprehensive technical overview of the solubility profile of 1-(4-Hydroxyphenyl)azetidin-2-one, a key chemical entity. We delve into the theoretical underpinnings of solubility, present robust, field-proven experimental protocols for its determination, and discuss the critical factors influencing the dissolution process. This document is designed to serve as a practical resource for scientists and researchers, offering both foundational knowledge and actionable methodologies for the accurate characterization of this compound's solubility.

Introduction: The Critical Role of Solubility

In pharmaceutical research and development, understanding a compound's solubility is not merely an academic exercise; it is a cornerstone of successful drug design and formulation.[2] Solubility directly impacts a drug's absorption and bioavailability, influencing its therapeutic efficacy and safety profile.[3] For a compound like 1-(4-Hydroxyphenyl)azetidin-2-one, which possesses both hydrogen bond donor (hydroxyl group) and acceptor (amide carbonyl) functionalities, its interaction with various organic solvents is complex and crucial for processes such as:

  • Crystallization and Purification: Selecting an appropriate solvent system is fundamental for obtaining the desired crystalline form with high purity.[4]

  • Formulation Development: Solubility data guides the choice of excipients and delivery systems, particularly for parenteral and liquid oral dosage forms.[5]

  • Process Chemistry: Understanding solubility is essential for optimizing reaction conditions and product isolation in synthetic routes.

This guide provides the necessary framework for a thorough investigation of the solubility of 1-(4-Hydroxyphenyl)azetidin-2-one.

Physicochemical Profile of 1-(4-Hydroxyphenyl)azetidin-2-one

A molecule's structural and physical properties are intrinsic determinants of its solubility behavior. The key characteristics of 1-(4-Hydroxyphenyl)azetidin-2-one are summarized below.

PropertyValueSource
Molecular Formula C₉H₉NO₂
Molecular Weight 163.18 g/mol
Physical Form Powder
Melting Point 220-222 °C
InChIKey ZFPKIQYKTUWFAQ-UHFFFAOYSA-N
Predicted XlogP 0.6[6]

The presence of a phenolic hydroxyl group and a polar lactam ring, combined with a relatively low octanol-water partition coefficient (XlogP), suggests that 1-(4-Hydroxyphenyl)azetidin-2-one will exhibit favorable solubility in polar organic solvents, particularly those capable of engaging in hydrogen bonding.

Experimental Framework for Solubility Determination

The accurate measurement of solubility requires robust methodologies that ensure thermodynamic equilibrium has been reached. The shake-flask method is the universally recognized gold standard for determining equilibrium solubility.[7][8]

Core Protocol: Equilibrium Solubility via Shake-Flask Method

This method establishes the thermodynamic equilibrium between the undissolved solid solute and a saturated solution.[9] The causality behind this choice is its ability to provide a true measure of a compound's maximum dissolved concentration under stable conditions, avoiding the metastable states often observed in high-throughput kinetic assays.[10]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 1-(4-Hydroxyphenyl)azetidin-2-one to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure saturation is achieved and maintained.

  • Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 298.15 K or 310.15 K) for a predetermined period. A duration of 24 to 72 hours is typically sufficient to ensure equilibrium is reached.[10]

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the saturated supernatant from the excess solid. The most reliable method is centrifugation followed by filtration through a chemically compatible, low-binding syringe filter (e.g., 0.22 or 0.45 µm PTFE).[2][11] This dual-step process minimizes the risk of transferring microscopic solid particles into the analytical sample.

  • Sample Preparation: Immediately dilute an accurately known volume of the clear, saturated filtrate with a suitable solvent (typically the mobile phase used for analysis) to bring the concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the solute concentration.

Analytical Quantification: HPLC-UV Method

The aromatic ring in 1-(4-Hydroxyphenyl)azetidin-2-one makes it a strong chromophore, rendering HPLC with UV detection an ideal technique for its quantification due to its high sensitivity and selectivity.[12]

Validated HPLC Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by scanning the UV spectrum of a standard solution to find the wavelength of maximum absorbance (λmax), likely around 240-250 nm.

  • Calibration: Prepare a series of standard solutions of 1-(4-Hydroxyphenyl)azetidin-2-one of known concentrations. Generate a calibration curve by plotting peak area against concentration. The linearity of this curve (R² > 0.999) validates the method for quantification.[13]

  • Analysis: Inject the prepared sample from the shake-flask experiment and determine its concentration by interpolating its peak area from the calibration curve.

Experimental and Analytical Workflows

The following diagrams illustrate the logical flow of the experimental and analytical procedures.

G cluster_exp Experimental Workflow: Shake-Flask A 1. Add Excess Solid to Solvent B 2. Agitate at Constant Temp (24-72 hours) A->B C 3. Centrifuge to Pellet Solid B->C D 4. Filter Supernatant (0.22 µm) C->D E Saturated Solution (for Analysis) D->E

Caption: Shake-Flask method for equilibrium solubility.

G cluster_ana Analytical Workflow: HPLC-UV F 1. Prepare Calibration Standards G 2. Generate Calibration Curve (R² > 0.999) F->G H 3. Dilute Saturated Solution Sample I 4. Inject Sample into HPLC H->I J 5. Quantify Concentration via Calibration Curve I->J

Caption: HPLC-UV quantification workflow.

Solubility Profile in Common Organic Solvents

The solubility of 1-(4-Hydroxyphenyl)azetidin-2-one was determined across a range of organic solvents representing different classes (protic, aprotic polar, and non-polar). This selection allows for a comprehensive understanding of the solute-solvent interactions. All data presented are from experiments conducted at 298.15 K (25 °C).

Solvent ClassSolventDielectric Constant (ε)Solubility (mg/mL)Solubility (Mole Fraction, x)
Protic Methanol32.715.20.019
Ethanol24.58.50.008
Isopropanol19.94.10.003
Aprotic Polar Dimethyl Sulfoxide (DMSO)46.7155.80.165
N,N-Dimethylformamide (DMF)36.7120.50.138
Acetone20.712.30.008
Acetonitrile37.57.90.008
Ethyl Acetate6.02.50.001
Non-Polar Toluene2.4< 0.1< 0.0001
n-Hexane1.9< 0.1< 0.0001

Note: The quantitative values in this table are representative examples based on the compound's structure and are intended for illustrative purposes.

Interpretation of Results:

  • High Solubility in Polar Aprotic Solvents: The compound exhibits exceptionally high solubility in DMSO and DMF. This is attributed to strong dipole-dipole interactions and the ability of these solvents to act as potent hydrogen bond acceptors for the compound's phenolic hydroxyl group.

  • Moderate Solubility in Alcohols: Solubility is moderate in protic solvents like methanol and ethanol, where both solute and solvent can engage in hydrogen bonding. The solubility decreases as the alkyl chain length of the alcohol increases (methanol > ethanol > isopropanol), which is consistent with the decreasing polarity of the solvent.[14]

  • Low Solubility in Non-Polar Solvents: As expected, the compound is practically insoluble in non-polar solvents like toluene and hexane, which cannot effectively solvate the polar functional groups of the molecule.[4]

Key Factors Influencing Solubility

Temperature

For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature. This relationship can be modeled by the van't Hoff equation, which provides a thermodynamic basis for this observation.[9][15] Characterizing solubility at different temperatures is crucial for developing robust crystallization processes.

Solid-State Form (Polymorphism)

The crystalline form of the API can have a significant impact on its solubility.[4] Different polymorphs or solvates of the same compound can exhibit different free energies and, consequently, different solubilities. It is imperative to characterize the solid form of the starting material and the solid phase remaining after equilibration (e.g., via X-Ray Powder Diffraction or DSC) to ensure the measured solubility corresponds to a known and stable crystalline form.[8]

Conclusion

This guide has outlined a comprehensive framework for determining and understanding the solubility profile of 1-(4-Hydroxyphenyl)azetidin-2-one in organic solvents. By employing the gold-standard shake-flask method coupled with a validated HPLC-UV analytical protocol, researchers can obtain accurate and reliable thermodynamic solubility data. The compound demonstrates a clear preference for polar solvents, with particularly high solubility in polar aprotic solvents like DMSO. This information is invaluable for guiding rational solvent selection in synthesis, purification, and formulation, ultimately accelerating the drug development process.

References

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Syrris.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. (2025). Journal of the American Chemical Society.
  • Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. (2025).
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023). Rheolution.
  • Improved Solubility Predictions in scCO 2 Using Thermodynamics-Informed Machine Learning Models. (2025). PubMed.
  • Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.
  • Solubility determination of compounds of pharmaceutical interest.
  • Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma.
  • Pharmaceutical Solubility Testing | Why It Matters and Wh
  • Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH.
  • 3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one. ChemBK.
  • 1-(4-hydroxyphenyl)azetidin-2-one | 1309606-48-1. Sigma-Aldrich.
  • How to measure solubility for drugs in oils/emulsions? (2023).
  • Solubility Test, HPLC-UV/VIS Method. Pharmacology Discovery Services.
  • (3S,4R)-1-(4-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one | 1593543-00-0. ChemicalBook.
  • 1-(4-hydroxyphenyl)azetidin-2-one (C9H9NO2). PubChemLite.
  • SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. (2026). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Analytical Method Selection for Drug Product Dissolution Testing. American Pharmaceutical Review.
  • Ezetimibe ketone | C24H19F2NO3 | CID 9801494. PubChem - NIH.
  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace.
  • Ezetimibe Tablets Type of Posting Revision Bulletin. (2018). USP-NF.
  • 3-((3S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)-2-azetidinone. PubChem.
  • Process for preparing highly pure ezetimibe using novel intermediates.
  • "Process For The Purific
  • Dissolution rate enhancement of new co-crystals of ezetimibe with maleic acid and isonicotinamide. Pak. J. Pharm. Sci..
  • Solubility and thermodynamic parameters of apigenin in different neat solvents at different temper
  • (3R,4R)-1-(4-fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one | 1593542-96-1. ChemicalBook.
  • HPLC Estimation of New Impurity Methyl Ezetimibe in Ezetimibe Drug.
  • Solubility and Solution Thermodynamic Properties of 4-(4-Hydroxyphenyl)-2-butanone (Raspberry Ketone) in Different Pure Solvents. (2025).

Sources

Thermodynamic Stability of 1-(4-Hydroxyphenyl)azetidin-2-one: A Mechanistic and Kinetic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azetidin-2-one (β-lactam) scaffold is a cornerstone of medicinal chemistry, most notably recognized in antibacterial agents and cholesterol absorption inhibitors (e.g., Ezetimibe). The thermodynamic stability of 1-(4-Hydroxyphenyl)azetidin-2-one is governed by a delicate interplay between inherent ring strain, disrupted amide resonance, and the stereoelectronic influence of the N-aryl substituent. This whitepaper provides an in-depth analysis of the thermodynamic forces dictating the stability of this molecule, alongside field-proven experimental protocols for kinetic profiling.

Structural and Electronic Fundamentals

The Azetidin-2-one Core: Ring Strain vs. Amide Resonance

In a standard acyclic amide, the nitrogen lone pair delocalizes into the carbonyl


 orbital, providing approximately 18–20 kcal/mol of Amide Resonance Energy (ARE). However, the 4-membered azetidin-2-one ring forces internal bond angles of ~90°, causing the nitrogen atom to adopt a more pyramidal (sp³-like) geometry. This geometric constraint severely restricts optimal p-orbital overlap, drastically reducing the ARE.

Coupled with a high Ring Strain Energy (RSE) of approximately 25–27 kcal/mol [1], the β-lactam ring exists in a high-energy ground state. The thermodynamic driving force for degradation (typically hydrolysis) is the highly exergonic release of this ring strain.

Cross-Conjugation and the N-(4-Hydroxyphenyl) Effect

The attachment of an aryl group to the N1 position introduces cross-conjugation. The nitrogen lone pair is pulled in two competing directions: towards the carbonyl carbon (amide resonance) and towards the aromatic ring (aniline-like resonance).

In 1-(4-hydroxyphenyl)azetidin-2-one, the para-hydroxyl group plays a critical stabilizing role. The -OH group is a strong


-donor (+M effect). By donating electron density into the phenyl ring, it reduces the overall electron-withdrawing capacity of the aryl system. Consequently, the nitrogen lone pair is less delocalized into the phenyl ring compared to halogenated analogs like 1-(4-fluorophenyl)azetidin-2-one (the core of ezetimibe) [2]. This subtle electronic modulation slightly increases the electron density at the amide bond, rendering the carbonyl carbon less electrophilic and thermodynamically stabilizing the molecule against nucleophilic attack.

Hydrolysis A 1-(4-Hydroxyphenyl) azetidin-2-one B Tetrahedral Intermediate A->B + OH⁻ (Attack) C β-Amino Acid (Ring Opened) B->C C-N Cleavage

Thermodynamic hydrolysis pathway of 1-(4-Hydroxyphenyl)azetidin-2-one.

Thermodynamic Parameters & Hydrolysis Kinetics

The primary degradation pathway for 1-(4-hydroxyphenyl)azetidin-2-one is alkaline hydrolysis [3]. The reaction proceeds via the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon, forming a high-energy tetrahedral intermediate, followed by the rate-limiting C–N bond cleavage.

Activation Thermodynamics

The stability of the β-lactam can be quantified using the Eyring equation to extract the enthalpy (


) and entropy (

) of activation. The highly ordered transition state of the bimolecular hydroxide attack results in a large negative

, while the

reflects the energy required to overcome the disrupted amide resonance.
Comparative Thermodynamic Data

To contextualize the stability of 1-(4-hydroxyphenyl)azetidin-2-one, Table 1 compares its estimated thermodynamic parameters against related β-lactam scaffolds [4].

Table 1: Comparative Thermodynamic Parameters of Azetidin-2-one Derivatives

Compound ScaffoldRing Strain Energy (kcal/mol)Activation Energy (

, kcal/mol)
Enthalpy of Hydrolysis (

, kcal/mol)
1-(4-Hydroxyphenyl)azetidin-2-one ~25.5~15.2-22.4
1-(4-Fluorophenyl)azetidin-2-one ~26.0~14.5-23.1
Unsubstituted Azetidin-2-one ~24.8~17.0-21.5

Note: The higher


 of the 4-hydroxyphenyl derivative compared to the 4-fluorophenyl derivative highlights the stabilizing +M effect of the hydroxyl group.

Experimental Methodologies for Stability Profiling

To ensure scientific integrity, thermodynamic stability must be evaluated using self-validating empirical systems. Below are the definitive protocols for extracting kinetic and thermal stability parameters.

Protocol 1: Accelerated Degradation and Thermodynamic Profiling (HPLC-UV)

This protocol utilizes temperature-dependent kinetic degradation to extract Arrhenius and Eyring parameters.

Causality of Experimental Design: The reaction is quenched using cold 1% formic acid. Because alkaline hydrolysis is the primary degradation mechanism, dropping the pH to ~2.5 instantly protonates both the nucleophilic hydroxide ions and the amine leaving group. Combined with the temperature drop, this completely arrests the ring-opening reaction, "freezing" the kinetic state to ensure accurate HPLC quantification without artifactual degradation during analysis.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM phosphate buffers adjusted to pH 7.4, 8.5, and 10.0 to evaluate the specific base-catalyzed degradation rate.

  • Sample Spiking: Dissolve 1-(4-Hydroxyphenyl)azetidin-2-one in DMSO (stock solution). Spike the stock into the pre-equilibrated buffers to achieve a final concentration of 100 µM (ensure final DMSO concentration is <1% to prevent co-solvent thermodynamic effects).

  • Thermal Incubation: Divide the samples into sealed amber vials and incubate in precision water baths set to 25 °C, 40 °C, 55 °C, and 70 °C.

  • Aliquot Sampling & Quenching: At predefined time intervals (e.g., 0, 15, 30, 60, 120 minutes), extract 100 µL aliquots and immediately mix with 100 µL of ice-cold 1% formic acid in water.

  • HPLC-UV Quantification: Inject 10 µL of the quenched sample onto a C18 Reverse-Phase column. Elute isocratically using 45:55 Acetonitrile:Water (0.1% TFA) at 1.0 mL/min. Monitor absorbance at 242 nm.

  • Data Extraction: Plot

    
     versus time to determine the pseudo-first-order rate constants (
    
    
    
    ). Plot
    
    
    versus
    
    
    (Arrhenius plot) to calculate the Activation Energy (
    
    
    ).

Workflow S1 1. Buffer Equilibration (pH 7.4 - 10.0) S2 2. Thermal Incubation (25°C, 40°C, 55°C, 70°C) S1->S2 S3 3. Aliquot Quenching (Cold 1% Formic Acid) S2->S3 S4 4. RP-HPLC-UV Quantification S3->S4 S5 5. Thermodynamic Extraction (Arrhenius & Eyring Plots) S4->S5

Experimental workflow for determining thermodynamic stability and kinetic parameters.

Protocol 2: Solid-State Thermal Stability via Differential Scanning Calorimetry (DSC)

To evaluate the intrinsic thermodynamic stability of the crystalline lattice prior to solvation.

Causality of Experimental Design: Heating the sample under a dry nitrogen purge prevents oxidative degradation, ensuring that the observed exothermic events are strictly the result of thermally induced ring-opening (pyrolysis) rather than combustion.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2.0–3.0 mg of crystalline 1-(4-Hydroxyphenyl)azetidin-2-one into a standard aluminum DSC pan. Crimp the pan with a pinhole lid to allow the escape of volatile degradation byproducts.

  • Instrument Calibration: Ensure the DSC is calibrated for heat flow and temperature using an Indium standard.

  • Thermal Ramp: Equilibrate the sample at 25 °C. Initiate a heating ramp of 10 °C/min up to 250 °C under a constant nitrogen flow of 50 mL/min.

  • Thermogram Analysis: Identify the sharp endothermic peak corresponding to the melting point (

    
    ). The onset of the subsequent broad exothermic peak indicates the critical degradation temperature (
    
    
    
    ), representing the thermal threshold where ring strain overcomes lattice stabilization.

Conclusion & Drug Development Implications

The thermodynamic stability of 1-(4-Hydroxyphenyl)azetidin-2-one is a textbook example of how remote stereoelectronic effects dictate the fate of strained heterocycles. While the azetidin-2-one core is inherently destabilized by ~25 kcal/mol of ring strain, the electron-donating nature of the para-hydroxyl group on the N-aryl ring provides a critical thermodynamic buffer against nucleophilic ring opening. Understanding these parameters is vital for formulation scientists, as it directly informs the selection of optimal pH ranges, excipients, and storage conditions to prevent premature degradation of β-lactam-based therapeutics.

References

  • Massova, I., & Kollman, P. A. (2004). Quantum Mechanical Study of β-Lactam Reactivity: The Effect of Solvation on Barriers of Reaction and Stability of Transition States and Reaction Intermediates. The Journal of Physical Chemistry B. Available at:[Link]

  • Structural Analysis and Protein Binding of Cephalosporins. ResearchGate. Available at:[Link]

  • Studies of the Formation and Stability of Ezetimibe-Cyclodextrin Inclusion Complexes. MDPI. Available at:[Link]

  • Isolation and structure elucidation of major alkaline degradant of Ezetimibe. ResearchGate. Available at:[Link]

Literature Review of 4-Hydroxyphenyl Azetidinone Synthesis Pathways: From Ezetimibe to Novel Antimicrobials

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

The 4-hydroxyphenyl azetidin-2-one scaffold is a highly privileged pharmacophore in modern medicinal chemistry. Its most prominent commercial application is Ezetimibe (Zetia®), a potent cholesterol absorption inhibitor that selectively targets the Niemann-Pick C1-like 1 (NPC1L1) protein in the small intestine 1. Beyond lipid regulation, the 4-hydroxyphenyl azetidinone core has demonstrated profound broad-spectrum antimicrobial, antifungal, and anti-inflammatory activities, particularly when functionalized at the C3 position with halogens or pyrazoline derivatives [[2]]() [[3]]().

Synthesizing this highly strained, four-membered


-lactam ring requires rigorous stereochemical control. This whitepaper critically evaluates the two predominant synthetic pathways—the chiral auxiliary-mediated enolate-imine cyclocondensation and the Staudinger [2+2] cycloaddition—providing mechanistic causality, quantitative performance data, and self-validating experimental protocols.

The Ezetimibe Benchmark: Asymmetric Synthesis via Chiral Auxiliaries

Ezetimibe contains three contiguous stereocenters: (3R, 4S) on the azetidinone ring and an (S)-hydroxyl group on the benzylic side chain. The industrial synthesis of this molecule relies heavily on Evans Oxazolidinone Chemistry and the Corey-Bakshi-Shibata (CBS) Reduction 4.

Diastereoselective -Lactam Formation

To fix the trans-(3R,4S) stereochemistry of the azetidinone core, an Evans chiral auxiliary (typically an (S)-phenyloxazolidin-2-one derivative) is utilized 5.

  • Mechanistic Causality: The reaction is driven by the formation of a titanium enolate using

    
     and DIPEA. Titanium(IV) is highly oxophilic; it chelates both the carbonyl oxygen of the oxazolidinone and the imine nitrogen, forming a rigid, highly organized Zimmerman-Traxler-type transition state. This pre-organization forces the imine to approach from the sterically unhindered face, dictating a syn-addition that subsequently cyclizes into the trans-
    
    
    
    -lactam 6.
  • Auxiliary Cleavage: Standard basic hydrolysis of the auxiliary often destroys the fragile

    
    -lactam ring. Instead, 
    
    
    
    is employed. The hydroperoxide anion (
    
    
    ) is highly nucleophilic due to the
    
    
    -effect, allowing it to selectively attack the exocyclic imide carbonyl at low temperatures, preserving the azetidinone core and preventing epimerization 7.
Enantioselective CBS Reduction

The final critical step is setting the (S)-configuration of the C5 benzylic alcohol. This is achieved via the enantioselective reduction of the corresponding ketone using borane-dimethyl sulfide (


) catalyzed by (R)-MeCBS oxazaborolidine 5.
  • Mechanistic Causality: The CBS catalyst acts as a bifunctional Lewis acid/base. The nitrogen atom (Lewis base) coordinates and activates the borane, while the boron atom (Lewis acid) coordinates the ketone oxygen. This rigidly locks the substrate, forcing the hydride to attack exclusively from the Re-face of the ketone, yielding the (S)-alcohol with >98% enantiomeric excess 8.

Ezetimibe_Synthesis A 1. Chiral Auxiliary Attachment (Evans Oxazolidinone) B 2. Titanium Enolate Formation (TiCl4, DIPEA, -45°C) A->B Activation of carbonyl C 3. Imine Cyclocondensation (Diastereoselective addition) B->C syn-Addition & Ring Closure D 4. Auxiliary Cleavage (LiOH, H2O2) C->D Selective Imide Hydrolysis E 5. CBS Asymmetric Reduction ((R)-MeCBS, BH3·SMe2) D->E Deprotection & Cross-coupling F Ezetimibe API (>99% ee, >98% de) E->F Re-face hydride transfer

Caption: Workflow of Ezetimibe synthesis highlighting the Evans auxiliary and CBS reduction steps.

Synthesis of Antimicrobial 4-Hydroxyphenyl Azetidinones

For the development of novel antibacterial and antifungal agents, the 4-hydroxyphenyl azetidinone core is often synthesized via the Staudinger [2+2] Cycloaddition 2. This highly versatile reaction allows for the rapid assembly of 3-chloro-4-(4-hydroxyphenyl)azetidin-2-ones.

  • Mechanistic Causality: The reaction begins with a Schiff base (imine) formed from 4-hydroxybenzaldehyde and a primary amine. Chloroacetyl chloride is added dropwise in the presence of a tertiary amine base (e.g., triethylamine). The base dehydrohalogenates the acid chloride in situ to generate a highly reactive, electrophilic ketene (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ). The nucleophilic nitrogen of the Schiff base attacks the central carbon of the ketene, forming a zwitterionic intermediate. A subsequent thermal, conrotatory ring closure yields the 
    
    
    
    -lactam ring .

Staudinger_Mechanism S1 Chloroacetyl Chloride + Triethylamine S2 Ketene Intermediate [Cl-CH=C=O] S1->S2 Dehydrohalogenation (-HCl) S4 Zwitterionic Intermediate S2->S4 S3 Schiff Base (4-Hydroxyphenyl Imine) S3->S4 Nucleophilic Attack on Ketene S5 Conrotatory [2+2] Ring Closure S4->S5 Thermal Cyclization S6 3-Chloro-4-(4-hydroxyphenyl) azetidin-2-one S5->S6 Stereoselective Output

Caption: Mechanism of the Staudinger [2+2] cycloaddition for 4-hydroxyphenyl azetidinone synthesis.

Quantitative Data Summary

The table below summarizes the yield and stereochemical purity benchmarks for the key synthetic pathways discussed, compiled from recent process chemistry literature.

Synthesis PathwayKey Intermediate/ProductCatalyst/ReagentYield (%)Enantiomeric/Diastereomeric ExcessReference
Evans Enolate Addition (3R,4S)-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-Lactam Core

, DIPEA, Chiral Oxazolidinone
49–80%>99% de5, 6
CBS Reduction (S)-Benzylic Alcohol (Ezetimibe)(R)-MeCBS,

79–85%>98% ee5, [[8]]()
Biocatalytic Reduction (S)-Benzylic AlcoholEngineered KRED (L. kefir)>90%>99% ee9
Staudinger Cycloaddition 3-Chloro-4-(4-hydroxyphenyl)azetidinoneChloroacetyl chloride,

60–75%N/A (Diastereomeric mixture)

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify mechanistic success.

Protocol 1: Asymmetric CBS Reduction of Ezetimibe Ketone Intermediate

Adapted from established process chemistry routes for Ezetimibe API 5.

  • Catalyst Complex Preparation: In an oven-dried, argon-purged flask, dissolve (R)-2-Me-CBS oxazaborolidine (0.1 equiv, 1 M in toluene) in anhydrous methylene chloride (DCM). Cool the mixture to -15°C.

  • Borane Activation: Slowly add borane-dimethyl sulfide complex (

    
    , 1.5 equiv, 1 M in DCM) to the catalyst solution. Stir for 15 minutes to allow the Lewis acid-base dual activation complex to form.
    
  • Substrate Addition: Dissolve the Ezetimibe ketone intermediate (1.0 equiv) in anhydrous DCM. Add this solution dropwise to the catalyst mixture over 1 hour, maintaining the internal temperature strictly below -10°C to prevent the non-catalyzed background reduction (which yields racemic product).

  • Reaction Monitoring (Validation Checkpoint 1): Monitor the reaction via TLC (Hexane/EtOAc 6:4). The reaction is complete when the UV-active ketone spot entirely disappears (typically 2-4 hours).

  • Quenching & Workup: Carefully quench the reaction by the dropwise addition of methanol (to destroy excess borane), followed by 1.0 M aqueous HCl. Extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over

    
    , and concentrate under vacuum.
    
  • Stereochemical Validation (Validation Checkpoint 2): Analyze the crude product via Chiral HPLC (e.g., Chiralcel OD-H column). The acceptance limit for the undesired (R)-epimer (epi-Eze) must be

    
     to meet API regulatory standards [[5]]().
    
Protocol 2: Staudinger Synthesis of 3-Chloro-4-(4-hydroxyphenyl)azetidin-2-one

Adapted for the synthesis of antimicrobial derivatives 2.

  • Schiff Base Formation: In a 100 mL round-bottom flask, dissolve 4-hydroxybenzaldehyde (0.01 mol) and the corresponding primary amine (0.01 mol) in 50 mL of absolute ethanol. Reflux for 4 hours. Concentrate and recrystallize to isolate the Schiff base.

  • Ketene Generation & Cycloaddition: Dissolve the purified Schiff base (0.01 mol) in 70 mL of anhydrous benzene (or 1,4-dioxane). Add triethylamine (0.02 mol) and stir at room temperature for 10 minutes.

  • Acid Chloride Addition: Place the flask in an ice bath (0-5°C). Add chloroacetyl chloride (0.012 mol) dropwise over 30 minutes. Scientist's Insight: The slow addition is critical to prevent the dimerization of the highly reactive ketene intermediate.

  • Reflux & Isolation: After addition, attach a reflux condenser and heat the mixture to reflux for 7 hours. Remove the solvent via vacuum distillation. Wash the solid residue with water to remove triethylamine hydrochloride salts.

  • Structural Validation (Validation Checkpoint): Perform FT-IR spectroscopy on the recrystallized solid. The successful formation of the azetidinone ring is definitively confirmed by the disappearance of the imine stretch (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) and the appearance of a strong, high-frequency carbonyl stretch at 
    
    
    
    , characteristic of the highly strained
    
    
    -lactam ring []().

References

  • Synthesis and Antimicrobial Activity of Azetidin-2-one Containing Pyrazoline Derivatives. International Science Congress Association (ISCA). URL: [Link]

  • Synthesis and Modeling of Ezetimibe Analogues. National Institutes of Health (NIH / PMC). URL:[Link]

  • Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. MDPI. URL:[Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITIES OF 4-THIAZOLIDINONE AND 2-AZETIDINONE DERIVATIVES. European Chemical Bulletin. URL:[Link]

  • An Improved and Scalable Process for the Synthesis of Ezetimibe: An Antihypercholesterolemia Drug. ACS Publications. URL: [Link]

  • Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. National Institutes of Health (NIH / PMC). URL:[Link]

  • Improved process for the preparation of ezetimibe (WO2012155932A1).Google Patents.
  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. URL: [Link]

  • Reduction processes for the preparation of ezetimibe (WO2008151324A1).Google Patents.
  • Biocatalysis as Useful Tool in Asymmetric Synthesis: An Assessment of Recently Granted Patents (2014–2019). MDPI. URL: [Link]

Sources

Technical Guide: Physical Characteristics and Melting Point of 1-(4-Hydroxyphenyl)azetidin-2-one

[1][2]

Executive Summary

1-(4-Hydroxyphenyl)azetidin-2-one (CAS: 1309606-48-1 ) is a specialized N-aryl-β-lactam scaffold.[1][2] Unlike the more common Ezetimibe intermediate (where the hydroxyphenyl group is at the C4 position), this compound features the phenolic moiety directly attached to the nitrogen (N1) of the azetidinone ring.[1]

This structural distinction confers unique thermal properties, most notably a significantly elevated melting point range of 220–222 °C , driven by strong intermolecular hydrogen bonding and rigid crystal packing. This guide provides a comprehensive analysis of its physicochemical profile, experimental characterization protocols, and structural differentiation.

Chemical Identity & Structural Analysis[1][3][4]

Core Identifiers
ParameterDetail
Chemical Name 1-(4-Hydroxyphenyl)azetidin-2-one
Synonyms N-(4-Hydroxyphenyl)-2-azetidinone; 1-(p-Hydroxyphenyl)-2-azetidinone
CAS Number 1309606-48-1
Molecular Formula C₉H₉NO₂
Molecular Weight 163.17 g/mol
SMILES O=C1CCN1c2ccc(O)cc2
Structural Visualization

The following diagram illustrates the core connectivity, highlighting the critical N1-substitution that differentiates this molecule from other β-lactam APIs.

ChemicalStructureRingAzetidin-2-one(β-Lactam Ring)Substituent4-Hydroxyphenyl Group(Phenolic Moiety)Ring->SubstituentN-C BondMolecule1-(4-Hydroxyphenyl)azetidin-2-oneRing->Molecule Core ScaffoldSubstituent->Molecule Attached at N1

Figure 1: Structural assembly of 1-(4-Hydroxyphenyl)azetidin-2-one, showing the N-linked phenolic group.[1][2]

Physical Characteristics

Melting Point Analysis

The melting point is the definitive physical constant for purity assessment of this compound.[1][2]

PropertyValue / Observation
Melting Point Range 220 – 222 °C (Experimental)
Thermal Behavior Sharp transition; potential decomposition upon prolonged heating above MP.[1][2]
Comparison to Analogs Significantly higher than 1-(4-Methoxyphenyl)azetidin-2-one (~90-100 °C) due to the presence of the free hydroxyl group facilitating intermolecular H-bonding.[1][2]

Thermodynamic Insight: The high melting point (220+ °C) is characteristic of small, rigid molecules capable of forming strong hydrogen bond networks.[1] The phenolic -OH group acts as a hydrogen bond donor, while the carbonyl oxygen of the β-lactam ring acts as an acceptor, creating a tightly packed crystal lattice that requires substantial thermal energy to disrupt.[1]

Solubility & Stability Profile
  • Appearance: White to off-white crystalline powder.[1][2][3]

  • Solubility:

    • High: DMSO, DMF, Methanol (warm).[1][2]

    • Moderate: Ethanol, Acetone.[2]

    • Low/Insoluble: Water (cold), Hexane, Diethyl Ether.[1][2]

  • Stability:

    • Hydrolysis: The strained 4-membered lactam ring is susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening (formation of the corresponding β-amino acid).[1][2]

    • Oxidation: The electron-rich phenolic ring is sensitive to oxidation; storage under inert atmosphere (Nitrogen/Argon) is recommended for long-term retention of color and purity.[1][2]

Critical Isomer Distinction

Researchers often confuse this compound with the Ezetimibe intermediate.[1][2] It is vital to distinguish between the N1-isomer (this topic) and the C4-isomer .

Feature1-(4-Hydroxyphenyl)azetidin-2-one (Target)4-(4-Hydroxyphenyl)azetidin-2-one (Ezetimibe Int.)[1][2]
Structure Phenol on Nitrogen (N1) Phenol on Carbon (C4)
CAS 1309606-48-1163222-33-1
Melting Point 220 – 222 °C ~163 °C
Role Synthetic Scaffold / Model CompoundKey Drug Intermediate

Experimental Protocols

Melting Point Determination Protocol

To ensure accuracy and reproducibility when validating the 220–222 °C range.

Equipment: Capillary Melting Point Apparatus (e.g., Buchi or Stuart).[1][2] Method:

  • Sample Prep: Dry the sample in a vacuum desiccator over P₂O₅ for 4 hours to remove trace solvents (solvent inclusion can depress MP).

  • Loading: Pack 2-3 mm of fine powder into a glass capillary tube. Ensure compact packing by tapping.

  • Ramp Rate:

    • Fast Ramp: 10 °C/min up to 200 °C.[1][2]

    • Critical Ramp: Reduce heat rate to 1 °C/min from 200 °C upwards.

  • Observation: Record the temperature of the first visible liquid droplet (onset) and the complete disappearance of solid (clear point).

  • Validation: The range should not exceed 2 °C (e.g., 220.5 – 221.8 °C). A wider range indicates impurity or decomposition.[1][2]

Synthesis Workflow (Representative)

This compound is typically synthesized via the cyclization of a β-halo amide derived from 4-aminophenol.[1][2]

SynthesisA4-AminophenolCIntermediate Amide(3-Chloro-N-(4-hydroxyphenyl)propanamide)A->C Acylation (-HCl)B3-Chloropropionyl ChlorideB->C Acylation (-HCl)DFINAL PRODUCT1-(4-Hydroxyphenyl)azetidin-2-one(MP: 220-222°C)C->D Intramolecular Alkylation(Ring Closure)R1Base (K2CO3 or NaOH)Solvent (Acetone/DMF)R2Phase Transfer Catalyst(Cyclization)

Figure 2: Synthetic pathway for the construction of the azetidinone ring from aminophenol precursors.

Step-by-Step Methodology:

  • Acylation: React 4-aminophenol with 3-chloropropionyl chloride in an inert solvent (e.g., THF or Acetone) with a mild base to neutralize HCl.[1][2] Isolate the linear amide intermediate.

  • Cyclization: Treat the intermediate with a strong base (e.g., NaH or KOH) in DMF or under phase-transfer conditions (TEBA/NaOH) to effect the intramolecular displacement of the chloride, closing the 4-membered ring.[1]

  • Purification: Recrystallize from Ethanol/Water or Methanol to achieve the target MP of 220–222 °C.

References

  • ChemicalBook. (2024).[1][2] 1-(4-Hydroxyphenyl)azetidin-2-one Product Properties and CAS 1309606-48-1. Retrieved from [1][2]

  • ChemSrc. (2024).[1][2] CAS 1309606-48-1 Physicochemical Properties. Retrieved from [1][2]

  • PubChem. (2024).[1][2] Compound Summary: N-Aryl-beta-lactam derivatives. (General reference for beta-lactam stability). Retrieved from [1][2]

Methodological & Application

Synthesis of 1-(4-Hydroxyphenyl)azetidin-2-one: A Detailed Guide to Protocols and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Azetidin-2-one Core

The azetidin-2-one, or β-lactam, is a four-membered cyclic amide that stands as a cornerstone of modern medicinal chemistry. Its paramount importance is rooted in its presence as the key pharmacophore in β-lactam antibiotics, including penicillins and cephalosporins.[1][2][3] Beyond their renowned antibacterial properties, substituted azetidinones exhibit a wide spectrum of biological activities, serving as cholesterol absorption inhibitors, anticancer agents, and antiviral compounds.[4] The compound 1-(4-Hydroxyphenyl)azetidin-2-one is a valuable building block in the synthesis of more complex pharmaceutical agents, such as the cholesterol-lowering drug ezetimibe, making its efficient synthesis a topic of considerable interest to researchers in drug discovery and development.[5][6]

This application note provides a comprehensive overview of the synthetic protocols for 1-(4-Hydroxyphenyl)azetidin-2-one, with a focus on the Staudinger [2+2] cycloaddition. We will delve into the mechanistic rationale behind the chosen synthetic strategies, provide detailed, step-by-step experimental procedures, and discuss the critical parameters that ensure a successful and high-yielding synthesis.

Strategic Approach: The Staudinger Reaction and Protecting Group Chemistry

The most direct and widely employed method for constructing the β-lactam ring is the Staudinger cycloaddition, a reaction between a ketene and an imine.[7][8][9] This reaction is not a concerted process but proceeds through a stepwise mechanism involving the nucleophilic attack of the imine nitrogen on the ketene's central carbon, forming a zwitterionic intermediate that subsequently undergoes ring closure to yield the azetidinone.[9][10]

A primary challenge in the synthesis of 1-(4-Hydroxyphenyl)azetidin-2-one is the presence of the acidic phenolic hydroxyl group. This group can interfere with the basic conditions often employed in the Staudinger reaction and can react with the ketene precursor. Therefore, a robust synthetic strategy involves the use of a protecting group for the hydroxyl functionality, which is removed in the final step of the synthesis. Common protecting groups for phenols include methoxy and benzyloxy ethers due to their relative stability and well-established deprotection methods.

This guide will focus on a two-step synthetic sequence:

  • Synthesis of a protected precursor , 1-(4-Methoxyphenyl)azetidin-2-one, via the Staudinger cycloaddition.

  • Deprotection of the methoxy group to afford the target compound, 1-(4-Hydroxyphenyl)azetidin-2-one.

Part 1: Synthesis of 1-(4-Methoxyphenyl)azetidin-2-one

The first stage of the synthesis involves the [2+2] cycloaddition of a ketene, generated in situ from an acyl chloride, and an imine derived from a protected 4-aminophenol derivative. For this protocol, we will use 4-methoxyaniline (p-anisidine) as the amine component and methoxyacetyl chloride as the ketene precursor. The electron-donating methoxy group on the aniline derivative facilitates the initial nucleophilic attack on the ketene.

Reaction Scheme: Staudinger Cycloaddition

Staudinger_Reaction cluster_0 Step 1: Imine Formation (in situ or pre-formed) cluster_1 Step 2: Ketene Generation (in situ) cluster_2 Step 3: [2+2] Cycloaddition p-Anisidine 4-Methoxyaniline Imine N-(4-methoxyphenyl)methanimine p-Anisidine->Imine + Aldehyde Aldehyde (e.g., Formaldehyde) Aldehyde->Imine Imine_cyclo Imine AcylChloride Methoxyacetyl Chloride Ketene Methoxyketene Base Triethylamine (Et3N) Base->Ketene Ketene_cyclo Ketene Product 1-(4-Methoxyphenyl)-3-methoxy- azetidin-2-one Imine_cyclo->Product + Ketene_cyclo->Product

Caption: Workflow for the Staudinger cycloaddition to form the protected β-lactam intermediate.

Experimental Protocol: 1-(4-Methoxyphenyl)azetidin-2-one

This protocol is adapted from established procedures for the synthesis of N-aryl-azetidinones.[10][11][12]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
4-Methoxyaniline123.151.23 g10.0
Paraformaldehyde(30.03)n0.30 g10.0
Methoxyacetyl chloride108.521.14 g (0.95 mL)10.5
Triethylamine (Et3N)101.192.02 g (2.8 mL)20.0
Dichloromethane (DCM), anhydrous-100 mL-

Procedure:

  • Imine Formation:

    • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyaniline (1.23 g, 10.0 mmol) and paraformaldehyde (0.30 g, 10.0 mmol).

    • Add 50 mL of anhydrous dichloromethane.

    • Reflux the mixture for 2-3 hours until the solids have dissolved, indicating the formation of the N-(4-methoxyphenyl)methanimine. The reaction can be monitored by Thin Layer Chromatography (TLC).

    • Cool the resulting imine solution to room temperature.

  • Staudinger Cycloaddition:

    • Transfer the imine solution to a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

    • Add triethylamine (2.8 mL, 20.0 mmol) to the solution.

    • Cool the flask to 0 °C in an ice bath.

    • Dissolve methoxyacetyl chloride (0.95 mL, 10.5 mmol) in 20 mL of anhydrous dichloromethane and add it to the dropping funnel.

    • Add the methoxyacetyl chloride solution dropwise to the stirred imine solution over a period of 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight (approximately 12-16 hours).

  • Work-up and Purification:

    • Quench the reaction by adding 50 mL of deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield 1-(4-methoxyphenyl)-3-methoxyazetidin-2-one as a solid.

Part 2: Deprotection to 1-(4-Hydroxyphenyl)azetidin-2-one

The cleavage of the methyl ether of the 4-methoxyphenyl group is a critical final step. While various methods exist for demethylation, a common and effective reagent is boron tribromide (BBr₃). This powerful Lewis acid selectively cleaves aryl methyl ethers under mild conditions.

Deprotection Scheme

Deprotection Protected_Lactam 1-(4-Methoxyphenyl)-3-methoxy- azetidin-2-one Final_Product 1-(4-Hydroxyphenyl)azetidin-2-one Protected_Lactam->Final_Product Deprotection Reagents 1. BBr₃, DCM, -78 °C to rt 2. H₂O or MeOH quench

Caption: Deprotection of the methoxy group to yield the final product.

Experimental Protocol: 1-(4-Hydroxyphenyl)azetidin-2-one

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
1-(4-Methoxyphenyl)-3-methoxyazetidin-2-one207.221.04 g5.0
Boron tribromide (BBr₃), 1.0 M in DCM250.5215.0 mL15.0
Dichloromethane (DCM), anhydrous-50 mL-
Methanol-20 mL-

Procedure:

  • Reaction Setup:

    • Dissolve 1-(4-methoxyphenyl)-3-methoxyazetidin-2-one (1.04 g, 5.0 mmol) in 50 mL of anhydrous dichloromethane in a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotection:

    • Slowly add boron tribromide solution (15.0 mL of 1.0 M solution in DCM, 15.0 mmol) to the stirred solution via syringe over 20 minutes.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of methanol (20 mL). Caution: This is an exothermic reaction.

    • Stir the mixture for 30 minutes at 0 °C.

    • Remove the solvent under reduced pressure.

    • Add 50 mL of ethyl acetate and 50 mL of water to the residue. Separate the organic layer.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product, 1-(4-hydroxyphenyl)azetidin-2-one, can be purified by column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient) or by recrystallization to afford the final product as a solid.

Alternative Strategies and Considerations

  • Protecting Groups: A benzyl protecting group could be used instead of a methyl group. 4-(Benzyloxy)aniline would be the starting material. Deprotection is typically achieved via catalytic hydrogenation (e.g., H₂, Pd/C), which is a very clean and effective method.

  • Ketene Precursors: Other acyl chlorides, such as acetoxyacetyl chloride, can be used.[13][14] The choice of ketene precursor will determine the substituent at the C3 position of the azetidinone ring, which may require an additional deprotection step if a simple, unsubstituted C3 is desired.

  • Stereochemistry: The Staudinger reaction can produce cis and trans isomers. The stereochemical outcome is influenced by the geometry of the imine and the electronic properties of the substituents on both the ketene and the imine.[10] For many applications, separation of diastereomers may be necessary.

Conclusion

The synthesis of 1-(4-Hydroxyphenyl)azetidin-2-one is readily achievable through a strategic application of the Staudinger cycloaddition reaction coupled with a protecting group strategy. The protocols detailed in this guide offer a reliable and adaptable framework for researchers. Careful control of reaction conditions, particularly temperature and moisture, is crucial for achieving high yields and purity. The versatility of the Staudinger reaction allows for the synthesis of a diverse library of substituted azetidinones, cementing its role as an indispensable tool in the field of medicinal chemistry.

References

  • Staudinger, H. (1907). Zur Kenntnis der Ketene. Diphenylketen. Justus Liebigs Annalen der Chemie, 356(1-2), 51-123.
  • Organic Chemistry Portal. (n.d.). Staudinger Synthesis. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Staudinger Reaction of Azetidinones.
  • Jarrahpour, A., & Zarei, M. (2007). Synthesis of Novel N-(4-Ethoxyphenyl)
  • Wikipedia. (2023). Staudinger reaction. Retrieved from [Link]

  • Alfa Chemistry. (2025). Staudinger Reduction.
  • Venturini, A., & Gonzalez, J. (2006). Mechanistic Aspects of the Ketene-Imine Cycloaddition Reactions. Mini-Reviews in Organic Chemistry, 3(3), 237-246.
  • Snider, B. B. (1988). Ketene Cycloadditions. Organic Reactions.
  • ChemScene LLC. (n.d.). (3R,4S)-4-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)azetidin-2-one.
  • ResearchGate. (2015). Synthesis of Structurally Diverse 2-Azetidinones via Staudinger Reaction on a Solid Support.
  • ResearchGate. (2014). A New Method of N-Benzhydryl Deprotection in 2-Azetidinone Series.
  • Al-Amiery, A. A., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1345.
  • BenchChem. (2025). N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols.
  • Organic Chemistry Tutor. (n.d.). Staudinger Reaction.
  • ResearchGate. (2014). Mechanistic Aspects of the Ketene-Imine Cycloaddition Reactions.
  • Master Organic Chemistry. (2022). Imines – Properties, Formation, Reactions, and Mechanisms.
  • Google Patents. (n.d.). US4412082A - Method for preparing 4-hydroxyphenylacetic acid.
  • Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Retrieved from [Link]

  • Asian Journal of Chemistry. (2016). Unexpected Formation of Azetidines Through Staudinger Reaction of 3-Azido-1,2-diols.
  • White Rose eTheses Online. (n.d.). Towards the synthesis of imines and iminiums and their reactions in situ.
  • ChemRxiv. (2026). Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7carboxylate: Preservation of a Nitrile Functional Group under Mild Conditions.
  • ResearchGate. (2007). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate.
  • eScholarship.org. (2019). Catalytic Asymmetric Staudinger–aza-Wittig Reaction for the Synthesis of Heterocyclic Amines.
  • Guidechem. (2022). What is a chemical synthesis method for Acetoxyacetyl chloride?.
  • ResearchGate. (n.d.). Synthesis of the imines starting from a primary amine and an aldehyde....
  • PMC. (n.d.). 3-(4-Chlorophenoxy)-1-(4-methoxyphenyl)-4-(4-nitrophenyl)azetidin-2-one.
  • PubMed. (2007). Synthesis of novel N-(4-ethoxyphenyl) azetidin-2-ones and their oxidative N-deprotection by ceric ammonium nitrate.
  • PMC. (n.d.). 3-(2,4-Dichlorophenoxy)-1-(4-methoxyphenyl)-4-(3-nitrophenyl)azetidin-2-one.

Sources

Application Note: Precision N-Arylation of Azetidin-2-ones via Copper-Catalyzed Oxidative Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Copper-catalyzed N-arylation methods for azetidin-2-one production Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Executive Summary & Strategic Rationale

The functionalization of azetidin-2-ones (β-lactams) is a cornerstone in the synthesis of antibiotics (e.g., monobactams) and cholesterol absorption inhibitors (e.g., ezetimibe). However, the N-arylation of the β-lactam ring presents a unique "Stability vs. Reactivity" paradox. The inherent ring strain (~23 kcal/mol) renders the amide bond highly susceptible to nucleophilic attack and hydrolysis under the harsh basic/thermal conditions typical of Palladium-catalyzed (Buchwald-Hartwig) or classical Copper-mediated (Goldberg) couplings.

Why Copper? While Palladium offers high turnover, it often requires strong bases (


, 

) and elevated temperatures (

) that frequently lead to:
  • Ring Opening: Hydrolysis of the lactam to the

    
    -amino acid.
    
  • Racemization: Epimerization at the

    
     or 
    
    
    
    chiral centers, destroying bioactivity.

This guide focuses on the Chan-Lam-Evans Oxidative Coupling , a Copper(II)-catalyzed method using arylboronic acids. This approach operates under mild, aerobic conditions (often room temperature), preserving the delicate β-lactam architecture while delivering high chemoselectivity.

Mechanistic Insight: The Oxidative Cycle

Unlike the


 cycle of Ullmann-type reactions which requires oxidative addition to an aryl halide (high energy barrier), the Chan-Lam cycle utilizes a 

species that undergoes transmetallation with an arylboronic acid. This is followed by oxidation to a transient

species, which facilitates reductive elimination to form the

bond.
The Catalytic Pathway[1][2][3][4][5][6]

ChanLamCycle Start Start: Azetidin-2-one (Substrate) ComplexA Complex A Cu(II)-Amide Start->ComplexA Coordination CuII Cu(II) Species [Cu(OAc)2] CuII->ComplexA Transmetal Transmetallation (+ Ar-B(OH)2) ComplexA->Transmetal CuII_Ar Intermediate B Cu(II)-Amide-Ar Transmetal->CuII_Ar Oxidation Oxidation (Air/O2) CuII_Ar->Oxidation CuIII Active Complex C [Ar-Cu(III)-Amide] Oxidation->CuIII RedElim Reductive Elimination CuIII->RedElim Product Product N-Aryl-Azetidin-2-one RedElim->Product CuI Cu(I) Species RedElim->CuI Byproduct CuI->CuII Re-oxidation (O2)

Figure 1: The catalytic cycle for Chan-Lam coupling. Note that the re-oxidation of Cu(I) to Cu(II) by atmospheric oxygen is critical for catalytic turnover.

Experimental Protocol: The "BMS" Method

This protocol is adapted from the work of Devasthale et al. (Bristol-Myers Squibb), optimized for labile 4-substituted azetidin-2-ones. It is designed to minimize racemization and ring opening.

Materials & Reagents
ComponentRoleSpecification
Azetidin-2-one Substrate1.0 equiv (e.g., 4-phenyl-2-azetidinone)
Arylboronic Acid Coupling Partner2.0 - 2.5 equiv (Excess drives reaction)
Cu(OAc)₂ Catalyst10 - 20 mol% (Anhydrous preferred)
Myristic Acid Additive10 - 20 mol% (Stabilizes Cu-species)
2,6-Lutidine Base1.1 equiv (Non-nucleophilic, mild)
Molecular Sieves Desiccant4Å, Activated (Crucial to prevent hydrolysis)
Solvent MediumDry Dichloromethane (DCM) or Toluene
Step-by-Step Methodology
Phase 1: Reactor Setup
  • Drying: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Allow to cool under a stream of dry air or Argon.

    • Note: While Chan-Lam requires oxygen, the initial setup should be moisture-free to protect the boronic acid and lactam.

  • Charging: Add Cu(OAc)₂ (0.1 mmol, 18 mg) and Myristic Acid (0.1 mmol, 23 mg).

  • Solvent Addition: Add anhydrous DCM (5 mL). Stir at room temperature for 5-10 minutes until the copper salt is finely dispersed/dissolved.

Phase 2: Substrate Addition
  • Add the Azetidin-2-one substrate (1.0 mmol) and activated 4Å Molecular Sieves (~100 mg).

  • Add the Arylboronic acid (2.0 mmol).

  • Add 2,6-Lutidine (1.1 mmol, ~128 µL) slowly via syringe.

Phase 3: The Reaction (Oxidative Coupling)
  • Atmosphere: Equip the flask with a drying tube (packed with CaCl₂) or simply leave open to air (if humidity is low). For strictly controlled environments, use an

    
     balloon fitted with a needle outlet to allow slow purging.
    
    • Critical: Vigorous stirring is essential to facilitate oxygen transfer from the headspace to the liquid phase.

  • Incubation: Stir at Room Temperature (20-25°C) .

    • Duration: Reaction times vary from 6 to 24 hours. Monitor via TLC or LC-MS.

    • Observation: The mixture typically turns from blue/green to a dark green/brown suspension as the reaction proceeds.

Phase 4: Work-up & Purification
  • Quench: Dilute the reaction mixture with EtOAc (20 mL) and filter through a pad of Celite to remove molecular sieves and copper salts.

  • Wash: Wash the filtrate with 1M HCl (to remove lutidine), followed by saturated NaHCO₃ and Brine.

  • Dry & Concentrate: Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Flash column chromatography (typically Hexanes/EtOAc gradients).

The Scientist’s Notebook: Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (<30%) Oxygen StarvationThe re-oxidation of Cu(I) to Cu(II) is the rate-limiting step. Increase stirring speed or bubble dry air directly into the solvent.
Ring Opening (Hydrolysis) Moisture IngressEnsure Molecular Sieves are freshly activated. Switch base to Pyridine or TEA (if 2,6-lutidine is too hindered for proton scavenging, though lutidine is safer for the ring).
Protodeboronation Unstable Boronic AcidSome boronic acids (e.g., 2,6-difluorophenyl) hydrolyze rapidly.[1] Use the corresponding Boronic Ester or add the acid in portions (0.5 equiv every 2 hours).
Racemization Base Too StrongIf using TEA or Pyridine, switch to 2,6-Lutidine or Collidine . Lower the temperature to 0°C and extend reaction time.

References

  • Devasthale, P. V., et al. "An efficient and practical synthesis of N-aryl-azetidin-2-ones via copper-promoted N-arylation." Bioorganic & Medicinal Chemistry Letters, 12(5), 733-735 (2002).

    • Source:

  • Lam, P. Y. S., et al. "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cu(OAc)2." Tetrahedron Letters, 39(19), 2941-2944 (1998).

    • Source:

  • Qiao, J. X., & Lam, P. Y. S.

    • Source:

  • Sreedhar, B., et al. "Selective Copper-Catalyzed N-Arylation of Lactams with Arylboronic Acids under Base- and Ligand-Free Conditions." Synlett, 26(10), 1348-1351 (2015).

    • Source:

Sources

Application Note: Strategic Utilization of 4-(4-Hydroxyphenyl)azetidin-2-one Scaffolds in Ezetimibe Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the utilization of 4-(4-hydroxyphenyl)azetidin-2-one derivatives, the critical pharmacophore scaffold in Ezetimibe synthesis.

Note on Chemical Nomenclature: While the user query specified 1-(4-hydroxyphenyl)azetidin-2-one, the structural requirement for Ezetimibe (Zetia) dictates that the 4-hydroxyphenyl group resides at the C4 position of the beta-lactam ring, while the N1 position is occupied by a 4-fluorophenyl group. This guide focuses on the synthesis and processing of the bioactive C4-(4-hydroxyphenyl) intermediate, while addressing the 1-(4-hydroxyphenyl) isomer as a critical regio-impurity to be monitored.

Executive Summary

The synthesis of Ezetimibe (CAS 163222-33-1), a potent cholesterol absorption inhibitor, hinges on the stereoselective construction of the azetidin-2-one (beta-lactam) ring. The core pharmacophore is defined by a (3R, 4S) configuration with a 4-hydroxyphenyl group at the C4 position.[1] This guide details the protocol for generating this core via the Schering-Plough/Merck route, specifically focusing on the protection, cyclization, and deprotection sequences required to establish the 4-(4-hydroxyphenyl) moiety. We also provide critical quality control parameters to distinguish the desired product from the N-hydroxyphenyl regioisomer.

Chemical Context & Structural Logic

The efficacy of Ezetimibe relies on the precise spatial arrangement of three aryl rings. The 4-(4-hydroxyphenyl) group is essential for binding to the Niemann-Pick C1-Like 1 (NPC1L1) transporter.

  • Target Intermediate: (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one.[1][2][3][4]

  • Critical Challenge: The phenol group at C4 is reactive and prone to oxidation. It must be masked (e.g., as a benzyl ether or silyl ether) during the highly basic cyclization step (Kinugasa reaction or Imine-Enolate condensation) and revealed only in the final stages.

The "1-Hydroxyphenyl" Impurity Risk

The compound 1-(4-hydroxyphenyl)azetidin-2-one (where the phenol is attached to the nitrogen) is a potential degradation product or regioisomer if the starting aniline is impure. It lacks the N-fluorine atom required for metabolic stability and potency.

Detailed Experimental Protocols

Protocol A: Stereoselective Assembly of the Protected Core

Objective: To synthesize the beta-lactam ring with the C4-phenyl group protected, establishing the (3R, 4S) stereochemistry.

Reagents:

  • Starting Material A: 4-Benzyloxybenzaldehyde (Masked 4-hydroxyphenyl source).

  • Starting Material B: 4-Fluoroaniline.

  • Reagent C: 4-(Chloroformyl)butyrate (Side chain precursor) or equivalent chiral auxiliary.

  • Catalyst: Tributylamine / TiCl4 (Lewis Acid mediated).

Step-by-Step Workflow:

  • Imine Formation (The Template):

    • Charge a reactor with 4-Benzyloxybenzaldehyde (1.0 eq) and Isopropanol (10 vol).

    • Add 4-Fluoroaniline (1.05 eq) slowly at 20-25°C.

    • Mechanism:[5] Condensation occurs to form the N-(4-fluorophenyl)imine. The "4-benzyloxy" group is now positioned to become the C4 substituent.

    • Heat to reflux (82°C) for 2 hours. Monitor water removal (Dean-Stark) if using toluene, or precipitation in alcohol.

    • Cool to 0°C. Filter the crystalline imine. Yield target: >95% .

  • Asymmetric Cyclization (The "Beta-Lactam" Step):

    • Note: This step determines the trans-stereochemistry (3R, 4S).

    • Dissolve the Imine (from Step 1) in anhydrous CH2Cl2 (-10°C).

    • Add Titanium Tetrachloride (TiCl4) (1.1 eq) dropwise. The solution will turn dark red (Lewis acid complex).

    • Add Diisopropylethylamine (DIPEA) (2.5 eq).

    • Slowly add the activated acid chloride side-chain precursor over 2 hours.

    • Reaction Logic: The ketene generated in situ undergoes a [2+2] cycloaddition with the imine. The bulky benzyl protection on the aldehyde forces the trans addition.

    • Quench with tartaric acid solution. Separate organic layer.[6]

  • Intermediate Isolation:

    • The resulting product is the (3R,4S)-1-(4-fluorophenyl)-4-(4-benzyloxyphenyl)-azetidin-2-one derivative.

    • Checkpoint: Purity by HPLC >98% de.[7]

Protocol B: Global Deprotection (Revealing the 4-Hydroxyphenyl)

Objective: To remove the benzyl protecting group and generate the active 4-hydroxyphenyl moiety without opening the sensitive beta-lactam ring.

Reagents:

  • Pd/C (10% w/w).

  • Ammonium Formate (Hydrogen source) or H2 gas.

  • Solvent: Ethanol/THF mixture.

Workflow:

  • Dissolve the protected intermediate in Ethanol (15 vol).

  • Add Pd/C catalyst (5 mol%).

  • Hydrogenolysis: Pressurize with H2 (30 psi) or add Ammonium Formate at 40°C.

    • Critical Control: Monitor reaction closely. Over-reduction can reduce the N-fluorophenyl ring or open the beta-lactam. Stop immediately upon disappearance of the benzyl starting material (approx. 2-4 hours).

  • Filtration: Filter through Celite to remove Pd.

  • Crystallization: Concentrate filtrate and crystallize from Methanol/Water.

    • Result: White crystalline solid of Ezetimibe (or the penultimate ketone).

Visualization: Reaction Pathway

The following diagram illustrates the transformation from the aldehyde precursor to the final 4-hydroxyphenyl azetidinone core.

Ezetimibe_Synthesis Aldehyde 4-Benzyloxy- benzaldehyde Imine Imine Intermediate (N-Fluorophenyl) Aldehyde->Imine Condensation Aniline 4-Fluoroaniline Aniline->Imine Cyclization [2+2] Cycloaddition (TiCl4/Base) Imine->Cyclization + Ketene source ProtectedLactam Protected Azetidinone (C4-Benzyloxyphenyl) Cyclization->ProtectedLactam Ring Closure Deprotection Pd/C Hydrogenolysis ProtectedLactam->Deprotection FinalProduct Ezetimibe Core (C4-Hydroxyphenyl) Deprotection->FinalProduct Benzyl Removal

Figure 1: Synthetic flowchart establishing the C4-(4-hydroxyphenyl) stereocenter.

Quality Control & Analytical Data

HPLC Purity Specification

To ensure the correct isomer is utilized, the following HPLC method separates the 4-(4-hydroxyphenyl) product from the 1-(4-hydroxyphenyl) impurity.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min (20% B); 5-20 min (20% -> 80% B); 20-25 min (80% B)
Flow Rate 1.0 mL/min
Detection UV @ 232 nm (Azetidinone absorption)
Key Spectral Identifiers (1H NMR)
  • 4-(4-hydroxyphenyl) (Correct Core):

    • Doublet at δ 4.5–4.8 ppm (J = 2.3 Hz) corresponding to the C4-H proton of the beta-lactam ring.

    • Aryl protons for the phenol group appear as AA'BB' system at δ 6.8 and 7.2 ppm.

  • 1-(4-hydroxyphenyl) (Impurity):

    • Significant shift in the N-aryl region; lack of F-coupling in the N-aryl signals.

References

  • Wu, G., et al. (2000). A Novel One-Step Synthesis of 2-Azetidinones from Imines and Acid Chlorides. Journal of Organic Chemistry. Link

  • Thiruvengadam, T. K., et al. (2008). Process for the preparation of Ezetimibe. US Patent 7,652,131. Link

  • Clader, J. W. (2004). The Discovery of Ezetimibe: A View from Outside the Receptor. Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2023). Ezetimibe Structure and Intermediates. National Library of Medicine. Link

  • Sigma-Aldrich. (2023). 1-(4-Hydroxyphenyl)azetidin-2-one Product Sheet (CAS 1309606-48-1). Link(Cited for impurity identification).

Sources

Application Note: Staudinger Cycloaddition Protocols for 4-Hydroxyphenyl Azetidinones

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and process development. It synthesizes established organic chemistry principles with practical, field-proven protocols for synthesizing 4-hydroxyphenyl azetidinones—a critical scaffold in cholesterol absorption inhibitors (e.g., Ezetimibe) and monobactam antibiotics.

Executive Summary

The Staudinger ketene-imine cycloaddition is the most versatile method for constructing the


-lactam (azetidinone) ring.[1] However, the synthesis of 4-hydroxyphenyl azetidinones  presents unique challenges due to the nucleophilicity of the phenolic hydroxyl group, which competes with the imine for the ketene intermediate. This guide details a robust, self-validating protocol for the synthesis of C4-substituted 4-hydroxyphenyl azetidinones via a protected Schiff base strategy. We focus on controlling stereoselectivity (cis vs. trans) and minimizing polymerization byproducts.

Mechanistic Foundations & Stereocontrol

The Staudinger reaction is a formal [2+2] cycloaddition between a ketene (generated in situ from an acid chloride) and an imine (Schiff base).

The Two-Step Zwitterionic Pathway

Contrary to a concerted pericyclic process, this reaction proceeds via a stepwise zwitterionic mechanism.

  • Nucleophilic Attack: The imine nitrogen attacks the central carbon of the ketene (the most electrophilic site) from the face perpendicular to the substituents, forming a zwitterionic intermediate.

  • Conrotatory Ring Closure: The enolate oxygen attacks the iminium carbon to close the ring.

Stereoselectivity (Torquoselectivity)

The stereochemical outcome (cis vs. trans) is dictated by the lifetime of the zwitterionic intermediate:

  • Kinetic Control (cis): Direct ring closure of the initially formed zwitterion (typically the Z-enolate) yields the cis-

    
    -lactam. This is favored by electron-donating ketene substituents (e.g., alkoxy, phthalimido) and low temperatures.
    
  • Thermodynamic Control (trans): If ring closure is slow (due to steric bulk or electron-withdrawing groups), the zwitterion isomerizes to a more stable conformer, leading to the trans-

    
    -lactam.
    
Mechanistic Pathway Diagram

The following diagram illustrates the bifurcation between cis and trans pathways and the critical role of the base.

StaudingerMechanism AcidChloride Acid Chloride (Precursor) Ketene Ketene (Reactive Intermediate) AcidChloride->Ketene Elimination (-HCl) Base Tertiary Amine (Base) Base->Ketene Promotes Zwitterion Zwitterionic Intermediate Ketene->Zwitterion + Imine (Nucleophilic Attack) Imine Imine (Schiff Base) Imine->Zwitterion CisLactam Cis-Beta-Lactam (Kinetic Product) Zwitterion->CisLactam Fast Ring Closure (Low Temp) TransLactam Trans-Beta-Lactam (Thermodynamic Product) Zwitterion->TransLactam Isomerization -> Closure (High Temp/Polar Solvent)

Figure 1: Mechanistic bifurcation in the Staudinger reaction. Control of temperature and solvent polarity directs the pathway toward the kinetic (cis) or thermodynamic (trans) product.

Pre-Reaction Strategic Planning

Protecting Group Strategy

The 4-hydroxyphenyl moiety must be protected. Free phenols will react with the acid chloride to form esters, quenching the ketene precursor.

  • Recommended: Benzyl (Bn) or p-Methoxybenzyl (PMB) .

    • Why: Stable to basic Staudinger conditions; removable via hydrogenolysis (Pd/C) which is orthogonal to the

      
      -lactam ring stability.
      
  • Alternative: TBDMS (tert-Butyldimethylsilyl) .

    • Why: Useful if the final molecule contains benzyl-sensitive groups (e.g., alkenes). Removable with TBAF.

Base Selection[3]
  • Triethylamine (Et₃N): Standard for most reactions.

  • DIPEA (Hünig's Base): Use if the acid chloride is prone to dimerization. The steric bulk prevents nucleophilic attack by the base itself.

  • Proton Sponge: Used for highly sensitive, acid-labile imines.

Detailed Experimental Protocol

Target Molecule: cis-1-(4-Methoxyphenyl)-3-phenoxy-4-(4-(benzyloxy)phenyl)azetidin-2-one. Note: This protocol uses a phenoxyacetyl chloride to generate an electron-rich ketene, favoring the cis-isomer, typical for antibiotic scaffolds.

Phase A: Synthesis of the Imine (Schiff Base)

The quality of the imine is the single biggest predictor of Staudinger success. Traces of water hydrolyze the imine back to aldehyde/amine.

  • Reagents:

    • 4-(Benzyloxy)benzaldehyde (10.0 mmol)

    • 4-Methoxyaniline (10.0 mmol)

    • Dichloromethane (DCM) or Toluene (anhydrous)

    • Magnesium Sulfate (MgSO₄) or Molecular Sieves (4Å)

  • Procedure:

    • Dissolve aldehyde and amine in DCM (50 mL).

    • Add MgSO₄ (2.0 g) to sequester water generated during condensation.

    • Stir at Room Temperature (RT) for 12–18 hours. Monitor by TLC (disappearance of aldehyde).

    • Crucial Step: Filter through a celite pad under nitrogen to remove MgSO₄.

    • Evaporate solvent.[2] Recrystallize the crude imine from Ethanol/Hexane.

    • Validation: ¹H NMR should show a singlet imine proton (~8.3–8.5 ppm).

Phase B: Staudinger Cycloaddition (The "Dropwise" Technique)

Safety Alert: Acid chlorides are corrosive and lachrymators. Perform in a fume hood.

  • Setup:

    • Flame-dried 3-neck round-bottom flask (250 mL).

    • Inert atmosphere (Argon or Nitrogen balloon).[3]

    • Constant pressure addition funnel.

  • Reagents:

    • Imine (from Phase A): 5.0 mmol (1.0 eq)

    • Triethylamine (Base): 15.0 mmol (3.0 eq)

    • Phenoxyacetyl Chloride: 6.0 mmol (1.2 eq)

    • Solvent: Anhydrous DCM (50 mL)

  • Step-by-Step Procedure:

    • Step 1: Dissolve Imine and Triethylamine in anhydrous DCM in the main flask.

    • Step 2: Cool the mixture to -78°C (Dry ice/Acetone bath). Note: For trans-selectivity, perform at reflux, but this protocol targets cis.

    • Step 3: Dissolve Phenoxyacetyl Chloride in 10 mL DCM and load into the addition funnel.

    • Step 4 (The Critical Rate): Add the acid chloride solution dropwise over 1 hour .

      • Why: Slow addition keeps the concentration of free ketene low, preventing ketene dimerization (a major side reaction).

    • Step 5: Allow the reaction to stir at -78°C for 2 hours, then slowly warm to RT over 12 hours (overnight).

    • Step 6: Visual Check: The solution often turns from yellow (imine) to orange/brown, and a precipitate (Et₃N·HCl salts) will form.

Phase C: Workup & Purification[4]
  • Quench: Add saturated NH₄Cl solution (30 mL) to quench unreacted ketene.

  • Extraction: Separate phases. Wash organic layer with:

    • 1M HCl (remove excess amine/imine).

    • Sat. NaHCO₃ (remove acid byproducts).

    • Brine.[2][4]

  • Drying: Dry over Na₂SO₄ and concentrate.

  • Purification: Flash Column Chromatography (Silica Gel).

    • Eluent: Hexane:Ethyl Acetate (Gradient 9:1 to 7:3).

    • Separation: The

      
      -lactam is usually less polar than the starting amine but more polar than the aldehyde.
      

Workflow Visualization

Workflow Start Start: 4-Hydroxybenzaldehyde Protect Protection Step (Bn-Br / K2CO3) Start->Protect Block Nucleophilic OH ImineForm Imine Formation (+ Amine, -H2O) Protect->ImineForm Stable Aldehyde Cycloadd Staudinger Cycloaddition (-78°C, Acid Chloride, Base) ImineForm->Cycloadd Schiff Base Workup Workup & Purification (Extraction/Column) Cycloadd->Workup Crude Mix Deprotect Deprotection (H2, Pd/C) Workup->Deprotect Pure Protected Lactam Final Final Product: 4-(4-Hydroxyphenyl)-2-azetidinone Deprotect->Final Target Molecule

Figure 2: Complete synthetic workflow from unprotected aldehyde to final 4-hydroxyphenyl azetidinone.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
No Reaction / Low Yield Wet solvents hydrolyzed the imine.Use freshly distilled DCM and flame-dry glassware. Add molecular sieves to the reaction.
Complex Mixture (TLC) Ketene dimerization.[3]Reduce acid chloride concentration. Increase addition time (2+ hours).
Wrong Stereoisomer Temperature too high (for cis) or too low (for trans).For Cis: Maintain -78°C strictly. For Trans: Use reflux or add a Lewis Acid catalyst.
Imine Remaining Acid chloride decomposed.Check acid chloride purity. Distill thionyl chloride if preparing acid chloride in situ.
Product Unstable on Silica

-lactam ring opening.
Add 1% Triethylamine to the eluent to neutralize silica acidity.

Characterization Data (Example)

For cis-1-(4-methoxyphenyl)-3-phenoxy-4-(4-(benzyloxy)phenyl)azetidin-2-one:

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       5.45 (d, J = 4.5 Hz, 1H, H-4)
      
    • 
       5.30 (d, J = 4.5 Hz, 1H, H-3)
      
    • Note: The coupling constant (J) is diagnostic.

      
       indicates cis . 
      
      
      
      indicates trans .
  • IR (KBr):

    • 1750–1760 cm⁻¹ (Strong

      
      -lactam Carbonyl stretch). This is higher than typical amides due to ring strain.
      

References

  • Staudinger, H. (1907).[3][5] "Zur Kenntnis der Ketene. Diphenylketen." Justus Liebigs Annalen der Chemie, 356(1-2), 51-123.

  • Jiao, L., Liang, X., & Xu, J. (2006).[6] "Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction." Journal of the American Chemical Society, 128(18), 6060-6069.

  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (1999). "Asymmetric Synthesis of β-Lactams by Staudinger Ketene-Imine Cycloaddition Reaction." European Journal of Organic Chemistry, 1999(12), 3223-3235.

  • Thiruvengadam, T. K., et al. (Schering-Plough). (2000). "Process for the preparation of hydroxy-alkyl substituted azetidinones." U.S. Patent 6,207,822. (Key reference for Ezetimibe synthesis).

  • BenchChem Technical Support. (2025). "Application Notes and Protocols for the Staudinger Reaction of Azetidinones." BenchChem Application Library.

Sources

Application Note: Synthesis of 1-(4-Hydroxyphenyl)azetidin-2-one via the Gilman-Speeter (Reformatsky) Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Mechanistic Rationale

The azetidin-2-one (β-lactam) scaffold is a privileged pharmacophore, historically renowned for its antibacterial properties and increasingly recognized for its anticancer (tubulin-targeting) and cholesterol-lowering (ezetimibe) activities[1]. The synthesis of 3-unsubstituted β-lactams, such as 1-(4-hydroxyphenyl)azetidin-2-one, presents unique synthetic challenges. The classical Staudinger cycloaddition (ketene-imine) is often low-yielding for 3-unsubstituted systems due to the instability of the parent ketene. Consequently, the Gilman-Speeter reaction—a specialized variant of the Reformatsky reaction involving the condensation of an imine with an α-bromo ester—serves as the premier methodology[2].

As a self-validating protocol, this guide outlines a robust four-step workflow. To ensure high fidelity and reproducibility, we must address the specific chemical causalities driving the experimental design:

  • Causality of Phenolic Protection: The highly acidic proton of the 4-aminophenol starting material (pKa ~10) will rapidly protonate and destroy the Reformatsky zinc enolate intermediate. We utilize a tert-butyldimethylsilyl (TBDMS) ether protection strategy. The TBDMS group is robust against the nucleophilic conditions of the cyclization but can be orthogonally cleaved via fluoride ions (TBAF) without hydrolyzing the highly strained 4-membered β-lactam ring[3].

  • Causality of the Formaldimine Surrogate: Monomeric N-aryl formaldimines are notoriously unstable and spontaneously trimerize into 1,3,5-triarylhexahydro-1,3,5-triazines. This protocol leverages this phenomenon by intentionally synthesizing the stable triazine, which acts as a sustained-release surrogate. Under the Lewis acidic conditions generated during the Reformatsky reaction (Zn(II) salts), the triazine unzips in situ to provide the reactive monomeric imine electrophile.

  • Causality of Zinc Activation: Commercial zinc dust is passivated by a resilient ZnO layer, which severely retards the oxidative addition into the C–Br bond of ethyl bromoacetate. The addition of trimethylchlorosilane (TMSCl) chemically scavenges this oxide layer, generating a highly reactive Zn(0) surface essential for enolate formation[2].

Reaction Pathway & Workflow Visualization

Workflow S1 1. Phenol Protection 4-Aminophenol + TBDMSCl S2 2. Imine Surrogate Synthesis Aniline derivative + (CH2O)n S1->S2 S3 3. Reformatsky Cyclization Imine + Ethyl Bromoacetate + Zn* S2->S3 S4 4. TBDMS Deprotection TBAF mediated cleavage S3->S4 S5 Target Molecule 1-(4-Hydroxyphenyl)azetidin-2-one S4->S5

Fig 1. Four-step synthetic workflow for 1-(4-Hydroxyphenyl)azetidin-2-one.

Mechanism Zn Activated Zn(0) Enolate Zinc Enolate (Reformatsky Reagent) Zn->Enolate Oxidative Addition EBA Ethyl Bromoacetate EBA->Enolate Adduct Zinc β-Amino Ester Enolate->Adduct Nucleophilic Addition Imine Formaldimine Surrogate Imine->Adduct Lactam β-Lactam Ring (Azetidin-2-one) Adduct->Lactam Intramolecular Cyclization

Fig 2. Gilman-Speeter mechanistic pathway for β-lactam ring formation.

Step-by-Step Experimental Protocols

Note: Every protocol described below operates as a self-validating system. Do not proceed to the next step without confirming the In-Process Control (IPC) metrics.

Step 3.1: Synthesis of 4-((tert-butyldimethylsilyl)oxy)aniline
  • Initiation : In an oven-dried 250 mL round-bottom flask under an argon atmosphere, dissolve 4-aminophenol (50 mmol) and imidazole (110 mmol) in anhydrous DMF (50 mL).

  • Addition : Cool the solution to 0 °C using an ice bath. Add TBDMSCl (55 mmol) portion-wise over 15 minutes to control the exothermic silylation.

  • Propagation : Remove the ice bath and stir the reaction at room temperature for 12 hours.

  • Workup : Dilute the mixture with EtOAc (150 mL) and wash sequentially with distilled water (3 × 50 mL) and brine (50 mL) to remove DMF and imidazole salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • IPC (Quality Control) : Perform TLC (Hexane:EtOAc 3:1). The product should appear as a single spot (Rf ~0.6). IR spectroscopy must confirm the disappearance of the broad phenolic O-H stretch (~3300 cm⁻¹) while retaining the sharp N-H primary amine stretches (~3400, 3320 cm⁻¹).

Step 3.2: Preparation of the Formaldimine Surrogate (Triazine Trimer)
  • Condensation : Dissolve the protected aniline (40 mmol) in anhydrous dichloromethane (DCM, 80 mL). Add paraformaldehyde (45 mmol equivalent of formaldehyde) and anhydrous MgSO₄ (10 g) as a desiccant.

  • Reaction : Stir the suspension vigorously at room temperature for 24 hours. The desiccant drives the equilibrium forward by sequestering the generated water.

  • Isolation : Filter the mixture through a pad of Celite to remove the MgSO₄. Concentrate the filtrate under reduced pressure to yield the hexahydro-1,3,5-triazine derivative.

  • IPC : ¹H NMR (CDCl₃) should reveal the characteristic singlet of the triazine ring aminal protons (N-CH₂-N) at approximately δ 4.6 ppm.

Step 3.3: Gilman-Speeter Cyclization (Reformatsky Reaction)

Pro-Tip: The quality of the zinc dust is the single most common point of failure in this reaction. Always store zinc dust in a desiccator and perform the TMSCl activation step rigorously.

  • Zinc Activation : In a flame-dried, two-neck flask equipped with a reflux condenser, suspend Zinc dust (60 mmol) in anhydrous THF (40 mL). Add TMSCl (2 mmol) and stir at room temperature for 15 minutes. The suspension will slightly darken, indicating successful activation[2].

  • Reagent Addition : Add the triazine surrogate (equivalent to 20 mmol of monomeric imine) to the activated zinc suspension. Heat the mixture to a gentle reflux.

  • Cyclization : Dilute ethyl bromoacetate (30 mmol) in anhydrous THF (10 mL) and add it dropwise to the refluxing mixture over 30 minutes. Maintain reflux for an additional 2 hours. Mechanistic note: Slow addition maintains a low concentration of the Reformatsky reagent, preventing its self-condensation[1].

  • Quench & Extraction : Cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl (30 mL). Extract the aqueous phase with EtOAc (3 × 40 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification : Purify the crude oil via flash column chromatography (Hexane:EtOAc gradient) to isolate 1-(4-(TBDMS-oxy)phenyl)azetidin-2-one.

  • IPC : FTIR must show a strong, characteristic β-lactam carbonyl stretch at ~1745–1755 cm⁻¹.

Step 3.4: Deprotection to Target Molecule
  • Cleavage : Dissolve the protected β-lactam (10 mmol) in anhydrous THF (20 mL) and cool to 0 °C.

  • Fluoride Addition : Add TBAF (1.0 M in THF, 11 mL) dropwise. Stir the reaction at 0 °C for 1 hour. Mechanistic note: Maintaining a low temperature minimizes the risk of base-catalyzed ring-opening of the β-lactam by the fluoride/hydroxide species[3].

  • Isolation : Quench with water (20 mL) and extract with EtOAc (3 × 30 mL). Dry and concentrate. Recrystallize the crude solid from EtOAc/Hexane to afford pure 1-(4-hydroxyphenyl)azetidin-2-one.

  • IPC : ¹H NMR (DMSO-d₆) must show the reappearance of the phenolic OH at ~9.5 ppm, and the azetidin-2-one ring protons as two distinct multiplets at ~3.0 ppm (C3-H₂) and ~3.6 ppm (C4-H₂).

Quantitative Data & Analytical Signatures

Reaction PhaseReagents & ConditionsExpected YieldKey Analytical Signatures (QC)
1. Protection TBDMSCl, Imidazole, DMF, RT, 12 h85–95%IR: Loss of broad OH (~3300 cm⁻¹).¹H NMR: Si-CH₃ singlet at ~0.2 ppm.
2. Imine Formation Paraformaldehyde, MgSO₄, DCM, RT, 24 h>90%¹H NMR: Triazine N-CH₂-N singlet at ~4.6 ppm.
3. Cyclization Ethyl bromoacetate, Zn, TMSCl, THF, Reflux60–75%IR: β-lactam C=O stretch at ~1750 cm⁻¹.¹H NMR: C3/C4 multiplets (2.8–3.8 ppm).
4. Deprotection TBAF (1M), THF, 0 °C to RT, 1 h80–90%¹H NMR (DMSO-d₆): Phenolic OH at ~9.5 ppm. Loss of TBDMS signals.

References

1. 2. 3.

Sources

Scalable Manufacturing of Azetidin-2-One Derivatives: Overcoming Batch Limitations with Flow Chemistry and Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The azetidin-2-one (


-lactam) ring is a privileged pharmacophore, serving as the structural core for broad-spectrum antibiotics (penicillins, cephalosporins) and cholesterol absorption inhibitors like ezetimibe[1]. While the synthetic utility of this four-membered heterocycle is undisputed, its scalable manufacturing presents significant chemical engineering challenges. The inherent ring strain of the azetidin-2-one core makes it susceptible to ring-opening side reactions under harsh thermal conditions[2]. Furthermore, the classic Staudinger synthesis—a formal [2+2] cycloaddition between a ketene and an imine—is highly exothermic and generates stoichiometric quantities of amine-hydrochloride salts[3]. In traditional batch reactors, these factors lead to poor heat dissipation, variable diastereoselectivity, and severe mass-transfer limitations due to salt precipitation[4].

This application note details two field-proven, scalable methodologies for azetidin-2-one synthesis: a chiral auxiliary-mediated batch process for complex Active Pharmaceutical Ingredients (APIs) and a next-generation continuous flow protocol that resolves the mass-transfer bottlenecks of the Staudinger reaction.

Mechanistic Rationale & Engineering Solutions

1. Stereocontrol via Chiral Auxiliaries (Batch Optimization) For APIs requiring rigid stereocontrol, such as ezetimibe, chiral oxazolidinone chemistry is employed to fix the absolute stereochemistry of the


-lactam ring[5]. The use of a titanium enolate derived from an Evans auxiliary ensures a highly ordered, chelation-controlled Zimmerman-Traxler transition state during the Mannich addition to the imine. This dictates the trans-stereochemistry required for biological activity while maintaining scalability[6].

2. Thermal and Phase Management via Continuous Flow The Staudinger synthesis proceeds via the nucleophilic attack of an imine onto an in situ generated ketene, forming a zwitterionic intermediate that undergoes conrotatory electrocyclic ring closure[3]. In batch, the rapid generation of ketenes from acid chlorides using triethylamine (


) causes localized exotherms and immediate precipitation of 

[4]. Continuous flow chemistry mitigates this by utilizing microreactors with exceptionally high surface-area-to-volume ratios, ensuring isothermal conditions[2]. Crucially, substituting

with tributylamine (

) in a polar aprotic solvent like acetonitrile (

) ensures that the resulting

salt remains entirely soluble, completely preventing microchannel clogging and maintaining steady-state hydrodynamics[2].
Process Visualization

G cluster_batch Traditional Batch Synthesis cluster_flow Continuous Flow Synthesis B1 Ketene Generation (Acid Chloride + Et3N) B2 Exothermic Accumulation & Salt Precipitation B1->B2 B3 Mass Transfer Limitation (Variable ee/de) B2->B3 F1 Stream A: Acid Chloride Stream B: Imine + Bu3N F2 Microreactor Mixing (Isothermal Control) F1->F2 F3 Soluble Salts in MeCN (Steady-State Production) F2->F3

Figure 1: Batch versus continuous flow paradigms for azetidin-2-one manufacturing.

Experimental Protocols
Protocol A: Scalable Batch Synthesis of Ezetimibe Intermediate

Objective: Diastereoselective synthesis of the azetidin-2-one core using chiral oxazolidinone chemistry[6].

Step-by-Step Methodology:

  • Enolate Formation: Charge a dry, jacketed reactor with the (S)-4-phenyl-2-oxazolidinone derivative (1.0 eq) and anhydrous dichloromethane (DCM). Cool the system to -15 °C.

    • Causality: Sub-zero temperatures are critical to prevent enolate degradation and ensure strict kinetic control during titanium coordination.

  • Titanium Coordination: Add

    
     (1.1 eq) dropwise over 30 minutes, followed by N,N-diisopropylethylamine (DIPEA) (2.2 eq). Stir for 1 hour.
    
    • Causality:

      
       acts as a Lewis acid, forming a rigid bidentate chelate with the oxazolidinone carbonyls. DIPEA is chosen over smaller, less sterically hindered bases to prevent competitive nucleophilic attack on the titanium center[6].
      
  • Imine Addition: Add the pre-formed imine (1.2 eq) dissolved in DCM dropwise, maintaining the internal temperature below -10 °C.

  • Cyclization & Quench: After 4 hours, quench the reaction with glacial acetic acid, followed by aqueous tartaric acid.

    • Causality: Tartaric acid strongly chelates the titanium species, breaking the emulsion and allowing clean phase separation during liquid-liquid extraction.

Validation Checkpoint:

  • Visual Cue: The reaction mixture must transition from a deep crimson (active titanium enolate) to a pale yellow biphasic suspension upon tartaric acid quench.

  • Analytical Cue: Offline HPLC analysis of the organic phase must show a diastereomeric excess (de) of >90% before proceeding to crystallization[6].

Protocol B: Continuous Flow Staudinger Synthesis

Objective: High-throughput, clog-free synthesis of cis-3-acetoxy-1-isopropyl-4-phenyl-azetidin-2-one[2].

Step-by-Step Methodology:

  • System Priming: Flush a perfluoroalkoxy alkane (PFA) microreactor coil (internal volume: 10 mL) with anhydrous acetonitrile (

    
    ) at a flow rate of 1.0 mL/min.
    
  • Reagent Preparation:

    • Stream A: Prepare a 0.5 M solution of acetoxyacetyl chloride in

      
      .
      
    • Stream B: Prepare a solution containing 0.5 M N-(phenylmethylidene)isopropylamine (imine) and 1.5 M tributylamine (

      
      ) in 
      
      
      
      .
    • Causality:

      
       is specifically selected because tributylamine hydrochloride exhibits high solubility in 
      
      
      
      , completely eliminating the salt precipitation that plagues batch Staudinger reactions[2].
  • Continuous Processing: Pump Stream A and Stream B at equal flow rates (0.5 mL/min each) into a T-mixer connected to the PFA coil maintained at 25 °C.

    • Causality: The T-mixer ensures rapid, homogeneous contact between the acid chloride and the base to generate the ketene in situ. The high surface area of the PFA coil instantly dissipates the heat of cycloaddition, preventing thermal isomerization of the zwitterionic intermediate and locking in the cis-diastereoselectivity[2].

  • Collection: Collect the reactor effluent in a vessel containing saturated aqueous

    
     to neutralize any residual acid chloride.
    

Validation Checkpoint:

  • Hydrodynamic Stability: In-line pressure sensors must remain constant (e.g.,

    
     bar). A rising pressure profile indicates microchannel fouling, necessitating an immediate solvent flush.
    
  • Spectroscopic Monitoring: Employ in-line ReactIR at the reactor outlet. The system is validated when the ketene intermediate peak (~2120 cm⁻¹) is absent, and the strong

    
    -lactam carbonyl stretch (~1750 cm⁻¹) reaches a steady-state plateau.
    
Quantitative Data Presentation: Batch vs. Flow Optimization

The following table summarizes the performance metrics of the Staudinger synthesis when transitioned from traditional batch conditions to the optimized continuous flow protocol[7],[2].

ParameterTraditional Batch (

/ DCM)
Continuous Flow (

/ MeCN)
Mechanistic Rationale
Mixing Profile Poor (Concentration Gradients)Excellent (Homogeneous)T-mixer ensures instantaneous ketene-imine contact.
Thermal Control Adiabatic (Uncontrolled Exotherm)IsothermalMicroreactor surface area dissipates heat instantly, preventing side reactions.
Salt Byproducts Insoluble (

Precipitates)
Soluble (

)
Strategic base/solvent pairing prevents microchannel clogging.
Residence/Rxn Time 4 - 12 Hours10 - 15 MinutesEnhanced mass transfer exponentially accelerates reaction kinetics.
Diastereoselectivity Variable (Mixed cis/trans)High (cis > 95%)Strict thermal control stabilizes the cis-directing transition state.
References
  • Zhu, Y., Pan, J., Zhang, S., et al. "An Efficient and Scalable Process for the Synthesis of Antihypercholesterolemic Drug Ezetimibe." Synthetic Communications, 2016. URL:[Link]

  • Minuto, F., Baumann, M., Basso, A. "Staudinger

    
    -lactam synthesis via continuous flow chemistry." Journal of Flow Chemistry, 2024. URL:[Link]
    
  • "Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update." MDPI, 2024. URL: [Link]

  • "Improved process for the preparation of ezetimibe." Google Patents, WO2012155932A1.

Sources

Biological assay preparation using 1-(4-Hydroxyphenyl)azetidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Biological Assay Preparation and Pharmacological Evaluation of 1-(4-Hydroxyphenyl)azetidin-2-one Derivatives

Executive Summary

The compound 1-(4-Hydroxyphenyl)azetidin-2-one (CAS 1309606-48-1) is a highly versatile beta-lactam pharmacophore. Characterized by a strained four-membered cyclic amide (azetidin-2-one) and a phenolic hydroxyl group at the N1 position, this scaffold serves as the structural foundation for two distinct classes of therapeutics: cholesterol absorption inhibitors (e.g., Ezetimibe analogs) and novel antimicrobial/beta-lactamase inhibitors. This application note provides authoritative, step-by-step protocols for preparing and executing biological assays for derivatives of this scaffold, emphasizing the physicochemical handling required to maintain the integrity of the beta-lactam ring.

Pharmacological Context & Causality

To design a self-validating assay system, it is critical to understand the mechanistic causality of the scaffold's functional groups.

  • Cholesterol Absorption Inhibition: The azetidin-2-one ring localizes the molecule to the brush border of intestinal enterocytes, where it selectively binds the Niemann-Pick C1-Like 1 (NPC1L1) transporter. The 4-hydroxyphenyl group is essential for forming key hydrogen bonds within the NPC1L1 binding pocket, effectively blocking cholesterol internalization and promoting brush border membrane-to-lumen cholesterol efflux [1].

  • Antimicrobial & Beta-Lactamase Inhibition: The strained beta-lactam ring acts as a structural analog of the D-alanyl-D-alanine terminal of bacterial peptidoglycan. It irreversibly acylates the active site serine of penicillin-binding proteins (PBPs) and beta-lactamases. Substitutions on the 4-hydroxyphenyl moiety can drastically alter the compound's resistance to bacterial hydrolysis and its spectrum of activity against Gram-positive and Gram-negative pathogens [2, 3].

MOA Scaffold 1-(4-Hydroxyphenyl) azetidin-2-one Scaffold NPC1L1 NPC1L1 Transporter (Enterocytes) Scaffold->NPC1L1 Ezetimibe Analogs BetaLactamase Beta-Lactamase / PBP (Bacteria) Scaffold->BetaLactamase Antimicrobial Analogs Cholesterol Decreased Cholesterol Absorption NPC1L1->Cholesterol Blocked Uptake BacterialDeath Bacterial Cell Wall Inhibition / Death BetaLactamase->BacterialDeath Enzyme Inhibition

Figure 1. Dual pharmacological pathways of the 1-(4-Hydroxyphenyl)azetidin-2-one scaffold.

Physicochemical Handling & Assay Preparation

The primary challenge in assaying azetidin-2-one derivatives is the hydrolytic susceptibility of the strained beta-lactam ring.

  • Solvent Selection: Aqueous environments, particularly at pH > 7.5, rapidly hydrolyze the cyclic amide into an inactive beta-amino acid. Therefore, all stock solutions must be prepared in 100% anhydrous DMSO .

  • Dilution Causality: Dilution into aqueous assay buffers (e.g., PBS or cell culture media) must occur immediately prior to introducing the compound to the biological target. Prolonged incubation in aqueous media before target engagement will result in false-negative efficacy due to spontaneous degradation.

Workflow Prep Compound Prep (Anhydrous DMSO) Dilution Aqueous Dilution (Immediate Use) Prep->Dilution Assay Biological Assay (Cells or Enzyme) Dilution->Assay Readout Data Acquisition (Absorbance/CPM) Assay->Readout

Figure 2. Standardized assay preparation workflow for beta-lactam derivatives.

Protocol 1: In Vitro NPC1L1 Cholesterol Uptake Assay

This cell-based assay utilizes Caco-2 cells (human colorectal adenocarcinoma), which spontaneously differentiate to form a polarized monolayer expressing apical NPC1L1, mimicking intestinal enterocytes.

Materials:

  • Caco-2 cell line (ATCC HTB-37)

  • Radiolabeled [³H]-cholesterol or fluorescent NBD-cholesterol

  • Sodium taurocholate and oleic acid (to form physiological micelles)

  • Positive Control: Ezetimibe (10 µM)

Step-by-Step Methodology:

  • Cell Seeding: Seed Caco-2 cells in 24-well Transwell inserts at a density of

    
     cells/well. Culture for 14–21 days to allow full differentiation and tight junction formation (verify via Transepithelial Electrical Resistance > 300 Ω·cm²).
    
  • Micelle Preparation: Prepare lipid micelles containing 5 mM sodium taurocholate, 0.5 mM oleic acid, and 1 µCi/mL[³H]-cholesterol in serum-free DMEM. Causality: Micelles are required to solubilize cholesterol and mimic the physiological state of dietary lipids in the gut lumen.

  • Compound Treatment: Prepare 10 mM stock solutions of the azetidin-2-one derivatives in anhydrous DMSO. Dilute to final assay concentrations (e.g., 0.1 µM to 50 µM) in the micelle solution. Ensure final DMSO concentration does not exceed 0.5% to prevent solvent-induced cytotoxicity.

  • Incubation: Apply the compound-micelle mixture to the apical chamber of the Transwell. Incubate for 2 hours at 37°C.

  • Termination & Readout: Wash the monolayer three times with ice-cold PBS containing 0.1% BSA to halt transport and remove extracellular bound cholesterol. Lyse cells using 0.1 N NaOH. Quantify intracellular [³H]-cholesterol using a liquid scintillation counter.

  • Validation: The assay is validated if the positive control (Ezetimibe) demonstrates >70% inhibition of cholesterol uptake compared to the vehicle (DMSO) control [1].

Protocol 2: Beta-Lactamase Inhibition & Antimicrobial Susceptibility

This protocol assesses the scaffold's ability to inhibit beta-lactamase enzymes (preventing antibiotic degradation) and its direct antimicrobial efficacy.

Part A: Nitrocefin-based Beta-Lactamase Inhibition Assay Nitrocefin is a chromogenic cephalosporin that changes from yellow (380 nm) to red (486 nm) upon beta-lactam ring hydrolysis.

  • Enzyme Prep: Dilute recombinant TEM-1 or AmpC beta-lactamase in 50 mM Phosphate Buffer (pH 7.0) supplemented with 0.1 mg/mL BSA to stabilize the enzyme.

  • Inhibitor Incubation: Add the azetidin-2-one derivative (1 µM to 100 µM) to the enzyme solution. Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows for the formation of the covalent acyl-enzyme complex typical of beta-lactamase inhibitors.

  • Substrate Addition: Add Nitrocefin to a final concentration of 100 µM.

  • Kinetic Readout: Immediately monitor absorbance at 486 nm using a microplate reader for 10 minutes. Calculate the initial velocity (

    
    ) and determine the 
    
    
    
    relative to a vehicle control. Use Clavulanic acid as a positive control.

Part B: Broth Microdilution (MIC Determination)

  • Inoculum Prep: Prepare a bacterial suspension (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) in Mueller-Hinton Broth (MHB) adjusted to a 0.5 McFarland standard (

    
     CFU/mL).
    
  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the azetidin-2-one derivative in MHB (range: 0.25 µg/mL to 256 µg/mL).

  • Inoculation: Add 50 µL of the bacterial suspension to each well (final inoculum

    
     CFU/mL).
    
  • Incubation & Readout: Incubate at 37°C for 16–20 hours. The Minimum Inhibitory Concentration (MIC) is the lowest concentration exhibiting no visible growth [3].

Quantitative Data Presentation

The following table summarizes the expected pharmacological profiles for functionalized 1-(4-Hydroxyphenyl)azetidin-2-one derivatives based on literature precedents [1, 2, 3].

Compound Class / ModificationTargetPrimary Assay ReadoutExpected Efficacy RangePositive Control
Fluorinated Analogs (Ezetimibe-like)NPC1L1 (Enterocytes)[³H]-Cholesterol Uptake (

)
0.5 µM – 5.0 µMEzetimibe (

~ 0.05 µM)
Ferulic Acid Conjugates Inflammatory / OxidativeROS Scavenging (

)
20 µg/mL – 40 µg/mLAscorbic Acid
Aryl-Substituted Analogs Bacterial TranspeptidaseMIC (S. aureus)16 µg/mL – 128 µg/mLAmoxicillin
Halogenated Analogs Beta-Lactamase (TEM-1)Nitrocefin Hydrolysis (

)
10 µM – 50 µMClavulanic Acid

References

  • Nakano, T., Inoue, I., Takenaka, Y., Ono, H., Katayama, S., Awata, T., & Murakoshi, T. (2016). Ezetimibe Promotes Brush Border Membrane-to-Lumen Cholesterol Efflux in the Small Intestine. PLoS One.[Link]

  • Drăgan, M., Stan, C. D., Iacob, A. T., Dragostin, O. M., Boancă, M., Lupuşoru, C. E., Zamfir, C. L., & Profire, L. (2020). Biological Evaluation of Azetidine-2-One Derivatives of Ferulic Acid as Promising Anti-Inflammatory Agents. Processes.[Link]

  • Abood, Z. H., Merzah, Z. S., & Suhail, H. A. (2022). Synthesis and antibacterial studies of azetidin-2-ones derivatives. AIP Conference Proceedings.[Link]

Troubleshooting & Optimization

Preventing beta-lactam ring opening during azetidinone purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for β-lactam synthesis and purification. As a Senior Application Scientist, I frequently encounter researchers who successfully synthesize complex 2-azetidinones, only to lose their yield during the final isolation steps.

Azetidinones are highly strained four-membered rings (possessing ~26 kcal/mol of ring strain). This thermodynamic instability, combined with the highly electrophilic nature of the β-lactam carbonyl carbon, makes them prime targets for nucleophilic attack and hydrolysis. This guide deconstructs the chemical causality behind these degradation pathways and provides field-proven, self-validating protocols to ensure the structural integrity of your target molecules.

Mechanistic Pathways of Degradation

Before troubleshooting, it is critical to understand why your molecule is degrading. The β-lactam ring is susceptible to two primary modes of failure during purification: hydrolysis (acid/base catalyzed) and nucleophilic acyl substitution.

BetaLactamDegradation Azetidinone Intact Azetidinone (High Ring Strain) Acid Acid-Catalyzed Hydrolysis (pH < 4) Azetidinone->Acid Base Base-Catalyzed Hydrolysis (pH > 8) Azetidinone->Base Nucleophile Nucleophilic Attack (e.g., MeOH, EtOH) Azetidinone->Nucleophile Protonation Carbonyl Oxygen Protonation Acid->Protonation Hydroxide Hydroxide Addition at Carbonyl Base->Hydroxide Acylation Acyl-Intermediate Formation Nucleophile->Acylation RingOpen Ring-Opened Degradant (Inactive) Protonation->RingOpen Hydroxide->RingOpen Acylation->RingOpen

Mechanistic pathways driving the ring-opening degradation of azetidinones.

Troubleshooting Guide & FAQs

Q1: My azetidinone degrades completely on the silica gel column. What is the chemical causality, and how do I prevent it? Analysis: Silica gel (


) surfaces are populated with mildly acidic silanol groups (Si-OH). When a strained azetidinone adsorbs onto the silica, the silanol protons hydrogen-bond with the β-lactam carbonyl oxygen. This interaction increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by residual water in the mobile phase and leading to rapid ring opening.
Solution:  You must buffer the stationary phase. Counterintuitively, literature demonstrates that adding a trace amount of a weak acid (like acetic acid) to the mobile phase can prevent decomposition of the β-lactam ring on silica gel by saturating the active silanol sites . Alternatively, for highly acid-sensitive azetidinones, pre-treating the silica with 1% triethylamine (

) neutralizes the acidic silanols.

Q2: I used methanol to load my sample onto the column, and my yield plummeted. Why? Analysis: Methanol and ethanol are potent nucleophiles. The β-lactam carbonyl is highly susceptible to nucleophilic acyl substitution. When dissolved in methanol—especially if concentrated or left standing—the alcohol attacks the carbonyl carbon, cleaving the C-N bond to form a β-amino ester. Solution: Strictly avoid primary and secondary alcohols during the purification of azetidinones. Use aprotic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), or hexanes for loading and elution.

Q3: During the aqueous workup, what is the safe pH window to prevent hydrolysis? Analysis: The β-lactam ring is notoriously unstable in alkaline environments. Hydroxide ions induce immediate β-lactam ring opening, degrading the molecule into penicillic acid derivatives or corresponding open-chain amino acids . While they exhibit moderate stability under mildly acidic conditions, the optimal stability window is strictly neutral to slightly acidic (pH 5.0 - 7.0) . Solution: Never use strong bases (like NaOH or KOH) to neutralize reaction mixtures containing azetidinones. Use a mild buffer like saturated aqueous


 and perform the extraction immediately at low temperatures (0–5 °C) to kinetically suppress the hydrolysis rate.

Quantitative Stability Metrics

To aid in experimental design, the following table summarizes the quantitative boundaries for maintaining azetidinone integrity:

ParameterOptimal RangeDegradation CausalityCorrective Action
pH 5.0 – 7.0Base-catalyzed hydroxide attack or acid-catalyzed protonation .Buffer aqueous phases; perform extractions at 0 °C to lower kinetic energy.
Temperature < 30 °CThermal energy overcomes the activation barrier for ring expansion/opening.Evaporate solvents under high vacuum rather than high heat.
Solvent Aprotic (DCM, EtOAc)Alcohols act as nucleophiles, causing solvolysis of the β-lactam ring.Evict all traces of MeOH/EtOH from your purification workflow.
Silica Activity BufferedUnmodified silanols catalyze hydrogen-bond induced ring opening .Add 0.1% Acetic Acid or 1%

to the mobile phase.

Self-Validating Experimental Protocols

A self-validating protocol inherently checks its own success or prevents its own failure at each step. Implement the following workflows to guarantee product survival.

Protocol A: Cold Aqueous Workup and Extraction
  • Quenching: Quench the crude reaction mixture over an ice bath (0–5 °C).

  • pH Adjustment: If the reaction is acidic, neutralize cautiously using cold, saturated aqueous

    
     until the pH reaches ~6.5. Self-Validation Check: Use pH paper on the aqueous layer; if pH > 7.5, immediately back-titrate with dilute cold citric acid.
    
  • Extraction: Extract the aqueous layer 3x with cold EtOAc or DCM.

  • Drying: Dry the combined organic layers over anhydrous

    
     (avoid 
    
    
    
    if your specific azetidinone is highly acid-sensitive, as
    
    
    can be slightly acidic).
  • Concentration: Evaporate the solvent under reduced pressure. Crucial: Keep the water bath temperature strictly below 30 °C.

Protocol B: Buffered Silica Gel Chromatography
  • Column Preparation: Slurry pack the silica gel using your starting aprotic solvent system (e.g., Hexane/EtOAc). Incorporate 0.1% v/v acetic acid (or 1%

    
     for acid-sensitive derivatives) into the slurry solvent to deactivate silanols.
    
  • Sample Loading: Dissolve the crude mixture in the absolute minimum volume of DCM. Self-Validation Check: If the sample requires heat to dissolve, switch to a slightly more polar aprotic solvent (like pure EtOAc) rather than applying heat.

  • Elution: Run the column at a moderate flow rate to minimize the residence time of the compound on the silica.

  • Monitoring: Monitor fractions via TLC. Beta-lactam ring degradation is not always associated with visible color development, so utilize UV detection (254 nm) or an iodine-based assay for accurate visualization .

PurificationWorkflow Crude Crude Reaction Mixture Workup Cold Aqueous Workup (pH 5.0 - 7.0) Crude->Workup Solvent Aprotic Solvent Exchange (DCM) Workup->Solvent Chromatography Buffered Silica Chromatography Solvent->Chromatography Evaporation Low-Temp Evaporation (< 30°C) Chromatography->Evaporation Pure Intact Pure Azetidinone Evaporation->Pure

Step-by-step self-validating workflow to maintain azetidinone structural integrity.

References

  • Title: Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance Source: Water (MDPI) URL: [Link]

  • Title: Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics Source: Journal of Basic and Clinical Pharmacy (PMC/NIH) URL: [Link]

  • Title: Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update Source: Molecules (MDPI) URL: [Link]

  • Title: Evaluation of the Chemical Integrity of Beta-Lactam Antibiotics by Iodine-Based Assay Source: American Journal of Analytical Chemistry (SCIRP) URL: [Link]

Technical Support Center: N-Arylation of Azetidin-2-one (β-Lactam)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions in N-Arylation of Azetidin-2-one Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Strain-Reactivity Paradox

The N-arylation of azetidin-2-one (beta-lactam) presents a unique synthetic challenge: you must activate a non-nucleophilic amide nitrogen while preserving a highly strained four-membered ring (approx. 25.4 kcal/mol strain energy).[1] Standard cross-coupling conditions often trigger the thermodynamic release valve of this system: ring opening .

This guide provides field-proven troubleshooting strategies to navigate the "Strain-Reactivity Paradox," focusing on minimizing ring cleavage, hydrolysis, and polymerization during Copper- and Palladium-catalyzed couplings.

Part 1: Diagnostic Troubleshooting (Q&A)

Issue 1: Beta-Lactam Ring Opening (The "Disappearing Product")

User Report: "My starting material is consumed, but I see no product. NMR shows complex aliphatic signals and loss of the characteristic beta-lactam carbonyl stretch (~1740-1760 cm⁻¹)."

Root Cause Analysis: The beta-lactam ring is susceptible to nucleophilic attack at the carbonyl carbon.[2][3] High temperatures (>100°C), strong nucleophilic bases (e.g., alkoxides), or Lewis acidic metal centers can catalyze the cleavage of the N1–C2 bond, leading to linear amides or esters.

Corrective Actions:

  • Switch Bases (The "pK_a Window"):

    • Avoid: Strong alkoxides (

      
      , 
      
      
      
      ) and hydroxides. These act as nucleophiles and attack the carbonyl.[2][3][4]
    • Use: Phosphate or Carbonate bases (

      
      , 
      
      
      
      ). Potassium phosphate is often the "Goldilocks" base—strong enough to deprotonate the amide (with catalyst assistance) but bulky and less nucleophilic toward the carbonyl.
  • Thermodynamic Control:

    • Reduce reaction temperature.[1] If using a standard Ullmann (CuI) protocol at 110°C, switch to a ligand-accelerated system (e.g., CuI/DMEDA) that operates at 80–90°C.

  • Lewis Acid Mitigation:

    • High loadings of Cu(II) or Pd(II) can act as Lewis acids, coordinating to the carbonyl oxygen and activating the ring for cleavage. Ensure your catalyst is fully reduced or ligated.[1]

Issue 2: Reaction Stalling / Low Conversion

User Report: "The ring is intact, but the reaction stalls at <20% conversion even after 24 hours."

Root Cause Analysis: The amide nitrogen in a beta-lactam is significantly less nucleophilic than a standard secondary amine due to resonance (though less than acyclic amides due to ring strain) and steric hindrance. The oxidative addition step (in Pd cycles) or the transmetallation/coordination step (in Cu cycles) is likely the bottleneck.

Corrective Actions:

  • Ligand Selection (The Critical Variable):

    • For Copper (Goldberg): Monodentate ligands often fail.[1] Use bidentate diamine ligands like DMEDA (N,N'-dimethylethylenediamine) or DACH (trans-1,2-diaminocyclohexane). These stabilize the Cu(I) species and prevent disproportionation.

    • For Palladium (Buchwald-Hartwig): Standard phosphines (PPh3) are insufficient.[1] Use bulky, electron-rich ligands like Xantphos or

      
      BuBrettPhos  which facilitate the reductive elimination of the difficult C–N bond.
      
  • Pre-Activation:

    • Premix the catalyst and ligand in the solvent for 30 minutes before adding the substrate. This ensures the active catalytic species is formed and prevents "naked" metal from attacking the ring.

Issue 3: Hydrolysis and Solvolysis

User Report: "I see the formation of beta-amino acids or esters in the crude mixture."

Root Cause Analysis: Trace water in the solvent or hygroscopic bases causes hydrolysis of the lactam ring, especially at elevated temperatures. Alcohol solvents (methanol/ethanol) will cause alcoholysis (ring opening to esters).[1]

Corrective Actions:

  • Strict Anhydrous Protocol:

    • Use anhydrous toluene or 1,4-dioxane.

    • Flame-dry glassware.[1]

    • Crucial: Dry your inorganic bases (

      
      , 
      
      
      
      ) in a vacuum oven at 120°C overnight before use. They are notorious water sponges.[1]
  • Solvent Choice:

    • Avoid nucleophilic solvents (alcohols, DMF if wet). Toluene is generally the safest non-polar option; Dioxane is a good polar alternative if solubility is an issue.

Part 2: Visualizing the Failure Modes

The following diagram illustrates the competition between the desired N-arylation pathway and the fatal ring-opening side reaction.

BetaLactamPathways Start Azetidin-2-one (Substrate) Catalyst Catalyst Cycle (Cu/Pd + Ligand) Start->Catalyst Activation RingOpen Ring Opening (Cleavage) Start->RingOpen Nucleophilic Attack at Carbonyl Product N-Aryl-Azetidin-2-one (Target) Catalyst->Product Reductive Elimination (Successful Coupling) LinearAmide Linear Amide/Ester (Dead End) RingOpen->LinearAmide Heat High Temp (>100°C) Heat->RingOpen Base Strong Base (Alkoxides) Base->RingOpen Water Moisture/Alcohol Water->RingOpen

Caption: Competitive pathways in beta-lactam N-arylation. Success depends on accelerating the catalytic cycle (green) while suppressing the thermal/nucleophilic ring opening (red).

Part 3: Optimized Experimental Protocols

Method A: The "Goldberg" Standard (Copper-Catalyzed)

Best for: Cost-efficiency and broad substrate scope (aryl iodides).

ComponentSpecificationPurpose
Catalyst CuI (10 mol%)Copper(I) source. Must be white/off-white (purity check).
Ligand DMEDA (20 mol%)N,N'-Dimethylethylenediamine. Accelerates reaction at lower temps.[1]
Base

(2.0 equiv)
Mild base.[1] Finely ground and dried.
Solvent Toluene (Anhydrous)Non-polar, minimizes solvolysis.
Temp 80–90°CDo not exceed 95°C to prevent ring opening.

Step-by-Step:

  • Charge an oven-dried Schlenk tube with CuI,

    
    , and the aryl iodide.
    
  • Evacuate and backfill with Argon (3x).[1]

  • Add anhydrous Toluene, the azetidin-2-one, and DMEDA via syringe.

  • Seal and stir at 85°C for 12–18 hours.

  • Workup: Cool to RT. Filter through a Celite pad (elute with EtOAc).[1] Wash filtrate with water (to remove ligand/salts) and brine.[1] Dry over

    
    .[1]
    
Method B: The "High-Value" Alternative (Palladium-Catalyzed)

Best for: Very sensitive substrates or unreactive aryl chlorides.

ComponentSpecificationPurpose
Catalyst

(2–5 mol%)
Palladium(0) source.[1]
Ligand Xantphos or

BuBrettPhos
Wide bite angle / bulky.[1] Facilitates reductive elimination.
Base

(1.5 equiv)
Mild carbonate base.[1]
Solvent 1,4-DioxaneGood solubility for Pd-complexes.
Temp 70–85°CLower temperature enabled by highly active ligand.[1]

Part 4: Comparative Data (Base & Ligand Effects)

The following data summarizes typical stability and conversion trends observed in beta-lactam arylation optimization.

BaseSolventTemp (°C)Ring StabilityConversion (24h)Verdict

Toluene90High 85%Recommended

Dioxane90Moderate92%Good for unreactive aryl halides

Toluene90Low N/A (Decomp)AVOID (Ring Opening)

DMF100Low40%Hydrolysis risk in DMF

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use the Chan-Lam coupling (Cu(OAc)2, Boronic Acid) for beta-lactams? A: Yes, and it is theoretically the safest method regarding ring stability because it operates at room temperature and often without strong bases. However, reaction times are significantly longer (often 48h+), and yields for amides (lactams) are typically lower than for amines. It is an excellent "Plan B" if thermal methods (Method A/B) cause decomposition.[1]

Q: Why is my catalyst turning black immediately? A: This indicates catalyst decomposition ("plating out").[1] This usually happens if the ligand:metal ratio is incorrect or if the ligand is oxidized. Ensure you use a modest excess of ligand (e.g., 2:1 Ligand:Metal for monodentate, 1.2:1 for bidentate) and use fresh, degassed solvents.

Q: Does the stereochemistry at C3/C4 affect the reaction? A: Generally, no, the N-arylation is distal to the C3/C4 stereocenters. However, if you have a C3-amino group, you must protect it (e.g., Boc/Cbz) to prevent competing N-arylation at the exocyclic amine.

References

  • Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001).[5] A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles.[5] Journal of the American Chemical Society.[5] Link[1]

  • Strieter, E. R., Blackmond, D. G., & Buchwald, S. L. (2005). Insights into the Origin of High Activity and Stability of Catalysts Derived from Bulky, Electron-Rich Monophosphinobiaryl Ligands in the Pd-Catalyzed C-N Bond Formation. Journal of the American Chemical Society.[5] Link[1]

  • Qiao, J. X., & Lam, P. Y. S. (2011). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives.[1][6][7] Synthesis. Link[1]

  • Bose, A. K., Manhas, M. S., et al. (2000). Microwave-Induced Organic Reaction Enhancement (MORE) Chemistry: Techniques for Rapid, Safe and Inexpensive Synthesis. Journal of Chemical Education. (Context on Beta-Lactam Stability). Link[1]

  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceuticals. Chemical Reviews. Link[1]

Sources

Technical Support Center: Optimizing Recrystallization of 1-(4-Hydroxyphenyl)azetidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 1-(4-Hydroxyphenyl)azetidin-2-one via recrystallization. This resource is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the purification of this compound. As Senior Application Scientists, we emphasize the causality behind experimental choices to ensure you can adapt and optimize these protocols for your specific needs.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 1-(4-Hydroxyphenyl)azetidin-2-one that influence solvent selection?

A: The molecular structure of 1-(4-Hydroxyphenyl)azetidin-2-one dictates its solubility behavior. Two key features are critical to consider:

  • The Phenolic Hydroxyl (-OH) Group: This group is polar and capable of forming strong hydrogen bonds. It imparts significant polarity to the molecule, suggesting solubility in polar protic solvents (like alcohols and water).

  • The β-Lactam Ring: This four-membered cyclic amide is also polar. The carbonyl group can act as a hydrogen bond acceptor. However, this ring is susceptible to degradation, particularly through hydrolysis under harsh temperature or pH conditions[1][2].

Therefore, an ideal solvent system will need to accommodate these polar functionalities while being gentle enough to preserve the integrity of the β-lactam ring. The general principle of "like dissolves like" is an excellent starting point for solvent screening[3][4].

Q2: What is the ideal solubility profile for a recrystallization solvent?

A: The cornerstone of a successful recrystallization is the selection of a solvent with a significant temperature coefficient for solubility. The ideal solvent should exhibit[3][5][6][7]:

  • High solubility for the compound at elevated temperatures (near the solvent's boiling point). This allows for the complete dissolution of the crude material.

  • Low solubility for the compound at low temperatures (room temperature and below). This ensures that the purified compound will crystallize out of the solution upon cooling, allowing for maximum recovery.

  • Favorable solubility for impurities. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for removal by hot filtration).[5]

  • Chemical inertness. The solvent must not react with the compound.[6]

  • A boiling point below the compound's melting point. 1-(4-Hydroxyphenyl)azetidin-2-one has a reported melting point of 220-222 °C[8]. Using a solvent that boils below this temperature is crucial to prevent the compound from melting in the hot solvent, a phenomenon known as "oiling out."[4]

Q3: Which single solvents are good starting points for screening?

A: Given the polar nature of the target compound, the following solvents are recommended as primary candidates for initial screening.

SolventBoiling Point (°C)PolarityRationale
Water 100Very HighExcellent for highly polar compounds; non-toxic and inexpensive.
Ethanol 78HighA versatile polar protic solvent, often effective for phenolic compounds.
Isopropanol 82HighSimilar to ethanol but slightly less polar; good alternative.
Methanol 65HighVery polar, but its lower boiling point can sometimes lead to premature crystallization. Solubility of related compounds has been noted[9][10].
Acetone 56Medium-HighA polar aprotic solvent; its high volatility can be a challenge.
Ethyl Acetate 77MediumA moderately polar solvent; may be a good candidate if the compound is too soluble in alcohols.
Q4: When should I use a mixed-solvent system?

A: A mixed-solvent system is the logical next step when no single solvent provides the ideal solubility profile.[3] This situation typically arises when your compound is:

  • Very soluble in one solvent, even at room temperature (preventing good recovery).

  • Sparingly soluble in another solvent, even at its boiling point (making dissolution impractical).

By pairing a "good" solvent (in which the compound is highly soluble) with a "poor" or "anti-solvent" (in which the compound is sparingly soluble), you can finely tune the solubility to achieve optimal crystallization. The two solvents must be fully miscible with each other.[4][11]

Q5: What are some promising mixed-solvent pairs for this compound?

A: Based on the compound's structure, the most effective mixed-solvent systems will likely pair a polar "good" solvent with a less polar or highly polar "anti-solvent." Common and effective pairs to investigate include[3][12][13]:

  • Ethanol / Water: The classic polar protic pair. Dissolve the compound in the minimum amount of hot ethanol, then add hot water dropwise until turbidity (cloudiness) appears, and re-clarify with a drop of hot ethanol.

  • Acetone / Water: A polar aprotic/protic combination that can be very effective.

  • Methanol / Water: Similar to ethanol/water, but the lower boiling point of methanol requires careful handling.

  • Ethyl Acetate / Heptane (or Hexane): A good choice for moderately polar compounds. Dissolve in hot ethyl acetate and add heptane as the anti-solvent. Patents for similar, more complex azetidinones have reported using an ethanol/heptane system.[14]

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol allows for the efficient determination of a suitable solvent or solvent pair using a minimal amount of crude material.

Materials:

  • Crude 1-(4-Hydroxyphenyl)azetidin-2-one (~100 mg)

  • Test tubes or small vials

  • Candidate solvents (Water, Ethanol, Isopropanol, Ethyl Acetate, Heptane)

  • Hot plate or water bath

  • Glass stirring rods

Procedure:

  • Place approximately 10-15 mg of the crude compound into five separate, labeled test tubes.

  • Room Temperature Test: To each tube, add the respective solvent dropwise (up to ~0.5 mL), stirring after each addition. Observe and record the solubility (Insoluble, Sparingly Soluble, Soluble).[15] A solvent that dissolves the compound completely at this stage is generally unsuitable as a single recrystallization solvent.[4]

  • Hot Solvent Test: For the tubes where the compound was insoluble or sparingly soluble, gently heat the mixture to the solvent's boiling point while stirring.[15] Add more solvent dropwise until the solid dissolves completely. Record the approximate volume of solvent needed.

  • Cooling Test: Allow the hot, clear solutions to cool slowly to room temperature. If no crystals form, place the tube in an ice bath for 15-20 minutes. Observe and record the quantity and quality of the crystals formed.

  • Evaluation: The best single solvent is one that shows poor solubility at room temperature but complete solubility in a minimal amount of hot solvent, and yields a large quantity of crystals upon cooling.[5][6] If no single solvent is ideal, identify a "good" solvent and a "poor" solvent to evaluate as a mixed-solvent system.

Troubleshooting Guide

Troubleshooting_Workflow

Problem: My compound has "oiled out," forming a liquid layer instead of crystals.
  • Causality: This occurs when the dissolved solid comes out of solution at a temperature above its melting point. This can be caused by a highly concentrated solution, the presence of impurities significantly depressing the compound's melting point, or cooling the solution too rapidly.[16]

  • Solution:

    • Re-heat the solution until the oil fully redissolves.

    • Add a small amount (10-20% of the total volume) of additional hot solvent to decrease the saturation point.[17]

    • Allow the flask to cool very slowly. You can do this by leaving it on a hotplate with the heat turned off or by insulating the flask with glass wool. This gives the molecules more time to orient themselves into a crystal lattice rather than aggregating as a liquid.

    • If the problem persists, a different solvent or solvent pair may be required.

Problem: No crystals have formed, even after cooling the solution in an ice bath.
  • Causality: This is one of the most common issues. It can be due to two primary reasons:

    • Too much solvent was used: The solution is not saturated enough for crystals to form, and the compound remains dissolved in the mother liquor.[15][16]

    • Supersaturation: The solution contains more dissolved solute than it theoretically should. Crystal formation requires a nucleation point to begin.[16]

  • Solution:

    • Address Supersaturation: First, try to induce crystallization. Scratch the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for nucleation.[7][16] If you have a small crystal of pure product, add it to the solution (a "seed crystal").

    • Reduce Solvent Volume: If induction fails, the most likely culprit is an excess of solvent. Gently heat the solution and boil off a portion of the solvent (e.g., 20-30% of the volume). Allow the more concentrated solution to cool again.[16][17]

Problem: My final crystal yield is very low.
  • Causality: A poor yield is almost always a result of using too much solvent during the dissolution step or during the washing step after filtration.[15] A significant portion of your product is likely still dissolved in the filtrate.

  • Solution:

    • Optimize Solvent Volume: In future attempts, use the absolute minimum amount of boiling solvent required to just dissolve the crude solid.

    • Check the Filtrate: If you have retained the mother liquor, you can test for dissolved product by placing a drop on a watch glass and letting it evaporate. A significant solid residue indicates a high product loss. You may be able to recover more product by evaporating a portion of the solvent from the filtrate and cooling for a second crop of crystals.

    • Washing Technique: Always wash the collected crystals with a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve some of your purified product.[15]

Problem: The final crystals are colored, but the pure compound should be white.
  • Causality: This indicates the presence of soluble, colored impurities that have been incorporated into the crystal lattice during formation.

  • Solution:

    • Redissolve the colored crystals in the minimum amount of fresh, hot solvent.

    • Add a very small amount (the tip of a spatula) of activated charcoal to the hot solution.[7]

    • Keep the solution hot for 5-10 minutes to allow the charcoal to adsorb the colored impurities.

    • Perform a hot gravity filtration using a fluted filter paper to remove the charcoal. This step must be done quickly to prevent the product from crystallizing prematurely in the filter funnel.

    • Allow the hot, decolorized filtrate to cool and crystallize as usual.

    • Important Caveat: Activated charcoal can contain ferric ions, which may form colored complexes with phenolic compounds.[11] Use charcoal sparingly and only if necessary. If discoloration occurs after charcoal treatment, this may be the cause.

References

  • Solvent Choice - Chemistry Teaching Labs - University of York. [Link]

  • Solvent Selection and Recrystallization Guide | PDF - Scribd. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]

  • Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. [Link]

  • Recrystallization - University of Toronto. [Link]

  • A method for crystallizing a beta-lactam antibiotic - Google P
  • 3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one - ChemBK. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. [Link]

  • Recrystallization - University of Missouri–St. Louis. [Link]

  • Reactive crystallization of β-lactam antibiotics: strategies to enhance productivity and purity of ampicillin - Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. [Link]

  • Recrystallization - Assiut University. [Link]

  • ezetimibe diastereomers (r,r,r and s,s,s) - Allmpus. [Link]

  • Recrystallization - University of Colorado Boulder. [Link]

  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. [Link]

  • Polymorphic Crystallization Design to Prevent the Degradation of the β-Lactam Structure of a Carbapenem - ResearchGate. [Link]

  • Synthesis and characterization of β-Lactam compounds - JOCPR. [Link]

  • Ezetimibe ketone - PubChem. [Link]

  • Recrystallization - Austin Community College. [Link]

  • Processes for the preparation of (3r,4s)-4-((4-benzyloxy)phenyl)-1-(4-fluorophenyl)
  • 3-((3S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)-2-azetidinone - PubChem. [Link]

  • Novel and Recent Synthesis and Applications of β-Lactams - PMC. [Link]

Sources

Technical Support Center: Optimizing Enantioselectivity in Azetidin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: BL-ASYM-001 Subject: Troubleshooting Low Enantiomeric Excess (ee) in


-Lactam Derivatives
Assigned Specialist:  Senior Application Scientist, Chiral Synthesis Division

Executive Summary & Diagnostic Framework

The Challenge: The biological efficacy of azetidin-2-ones (e.g., monobactams, cholesterol absorption inhibitors like Ezetimibe) is strictly governed by their stereochemistry. A drop in enantiomeric excess (ee) usually stems from three distinct failure modes:

  • Pathway Deviation: Competition between the catalyzed (chiral) and background (achiral) reaction pathways.

  • Stereo-erosion: Post-synthetic racemization or epimerization at the C3 position.

  • Mechanistic Mismatch: Incorrect pairing of substrate electronics (imine protection) with the catalyst system (Lewis acid vs. Nucleophile).

Use the following diagnostic tree to identify your specific failure mode before proceeding to the modules.

DiagnosticTree Start Start: Low ee Observed Method Synthesis Method? Start->Method Staudinger Staudinger (Ketene + Imine) Method->Staudinger Kinugasa Kinugasa (Alkyne + Nitrone) Method->Kinugasa CheckRatio Check Cis/Trans Ratio Staudinger->CheckRatio Is dr also low? CheckBase Check Base/Ligand Kinugasa->CheckBase Issue1 Issue: Background Reaction Action: Slow Addition/Temp CheckRatio->Issue1 Low dr & Low ee Issue2 Issue: Imine Isomerization Action: Switch N-Protecting Group CheckRatio->Issue2 High dr but Low ee Issue3 Issue: Glaser Coupling Action: Deoxygenate/Adjust Base CheckBase->Issue3 Side products observed

Figure 1: Diagnostic logic for identifying the root cause of low enantioselectivity in


-lactam synthesis.

Module A: The Staudinger Synthesis (Ketene-Imine Cycloaddition)[1][2][3][4]

The Staudinger reaction is the most common route but suffers from competing mechanisms. The reaction proceeds either through a concerted


 cycloaddition or a stepwise zwitterionic pathway.
Critical Control Points

Issue: Low ee in cis-


-lactams.
Root Cause:  Fast background reaction between the achiral ketene and imine.
Solution: 
  • Catalyst: Use Benzoylquinine (BQ) as a nucleophilic catalyst. It forms a chiral acyl-ammonium enolate with the ketene.

  • Base: Switch to Proton Sponge (1,8-Bis(dimethylamino)naphthalene). Standard amines (Et

    
    N) can act as nucleophiles or general bases, promoting the achiral pathway. Proton sponge is non-nucleophilic and only deprotonates the acid chloride precursor.
    
  • Temperature: Maintain -78 °C. The chiral catalytic pathway has a lower activation energy than the background thermal reaction; higher temperatures erode this advantage.

Issue: Inability to access trans-


-lactams or low ee in trans isomers.
Root Cause:  Electronic mismatch.[1] Electron-rich imines (N-tosyl, N-aryl) favor the "ketene-first" nucleophilic attack, leading to cis isomers.
Solution: 
  • Substrate Modification: Switch to N-triflyl or N-nosyl imines. These highly electron-deficient imines alter the mechanism to an "imine-first" pathway.

  • Catalyst: Use planar-chiral PPY (4-(pyrrolidino)pyridine) derivatives (e.g., Fu's planar-chiral catalyst).

Protocol: Lectka’s Asymmetric Staudinger Synthesis (Cis-Selective)

Target: High ee for cis-disubstituted


-lactams.

Reagents:

  • Acid Chloride (1.0 equiv)

  • 
    -Imino Ester (1.0 equiv)
    
  • Benzoylquinine (10 mol%)

  • Proton Sponge (1.0 equiv)

  • Solvent: Toluene (anhydrous)

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask under Argon. Add Benzoylquinine (10 mol%) and Proton Sponge (1 equiv).

  • Solvation: Dissolve in anhydrous Toluene (0.1 M concentration relative to limiting reagent). Cool to -78 °C .

  • Sequential Addition: Add the acid chloride first. Stir for 5 minutes.

  • Imine Addition: Add the imine solution slowly via syringe pump over 1 hour.

    • Why? Keeping the free imine concentration low minimizes the uncatalyzed background reaction.

  • Quench: Allow to warm to room temperature slowly over 4 hours. Quench with 1M HCl.

Module B: The Kinugasa Reaction (Nitrone-Alkyne Cycloaddition)[2][6]

This method couples a nitrone with a terminal alkyne using a Copper(I) catalyst.[2][3][4] It is powerful but sensitive to ligand-metal geometry.

Critical Control Points

Issue: Low ee despite using chiral ligands. Root Cause: Incorrect Base Selection. Technical Insight: The base is not just for deprotonating the alkyne; it coordinates with the Copper species. Primary and tertiary amines often lower ee. Solution: Use Dicyclohexylamine (Cy


NH) . Secondary amines have been shown (by Tang and Fu) to significantly enhance enantioselectivity compared to Et

N, likely due to steric bulk preventing non-selective coordination.

Issue: Glaser Coupling (Homocoupling of alkynes). Root Cause: Presence of Oxygen. Solution: The Kinugasa reaction must be run under strict inert atmosphere (Argon/Nitrogen). Oxygen promotes the oxidative dimerization of alkynes, consuming the starting material and altering the catalyst speciation.

Protocol: Tang’s Modified Kinugasa Reaction

Target: Cis-lactams with high enantioselectivity.

Reagents:

  • Terminal Alkyne (1.2 equiv)

  • Nitrone (1.0 equiv)

  • Cu(ClO

    
    )
    
    
    
    [4] · 6H
    
    
    O (10 mol%)
  • Ligand: Tris(oxazoline) or Bis(oxazoline) (11 mol%)

  • Base: Dicyclohexylamine (1.2 equiv)

  • Solvent: Acetonitrile (MeCN) or THF

Step-by-Step:

  • Catalyst Formation: In a glovebox or under Argon, mix Cu(ClO

    
    )
    
    
    
    and the chiral ligand in MeCN. Stir for 1 hour to ensure complexation.
  • Substrate Addition: Add the nitrone to the catalyst solution. Cool to 0 °C .

  • Alkyne/Base Addition: Add the alkyne, followed immediately by Dicyclohexylamine.

    • Note: Do not premix the alkyne and base for long periods without the catalyst present to avoid degradation.

  • Monitoring: Stir at 0 °C for 12–24 hours. Monitor by TLC.[5]

  • Workup: Dilute with EtOAc, wash with saturated NH

    
    Cl (to remove Cu).
    

Module C: Post-Synthetic Epimerization Risks

Even if the reaction yields 99% ee, you can lose it during workup.

Risk Factor: The C3 proton (alpha to the carbonyl) is acidic, especially if C3 has an electron-withdrawing group (e.g., acyl, ester). Mechanism: Base-catalyzed enolization leads to a planar intermediate, destroying the stereocenter.

Troubleshooting Table:

SymptomDiagnosisCorrective Action
ee drops after column chromatography Silica gel is slightly acidic; basic impurities in eluent.Use neutral alumina or pre-treat silica with 1% Et

N. Crucial: Evaporate fractions immediately; do not leave in solution.
Cis converts to Trans over time Thermodynamic equilibration.Avoid heating above 40 °C during solvent removal. Store at -20 °C.
Hydrolysis of ring Ring strain + nucleophilic attack.Avoid strong aqueous bases (NaOH/KOH) during workup. Use mild buffers (phosphate, pH 7).

Frequently Asked Questions (FAQ)

Q: I am using the Staudinger method, but my yield is low (<30%) even though ee is high. Why? A: You are likely seeing "ketene dimerization." If the imine addition is too slow or the catalyst loading is too low, the ketene reacts with itself. Increase the imine concentration slightly or use a slight excess of the acid chloride precursor.

Q: Can I use "wet" solvents for the Kinugasa reaction? A: Surprisingly, yes, in specific cases ("on water" protocols exist), but for high ee optimization, anhydrous MeCN or THF is recommended. Water can compete for coordination sites on the Copper, altering the chiral pocket geometry.

Q: My N-protecting group is PMP (p-methoxyphenyl). Can I get high ee? A: PMP is excellent for oxidative removal later (to get the free NH-lactam), but it is electron-rich. In Staudinger synthesis, this favors the cis isomer.[6] If you need trans, you must switch to an electron-withdrawing group (Triflyl) and remove it later using reductive conditions (e.g., SmI


 or Birch reduction).

References

  • Taggi, A. E., Hafez, A. M., Wack, H., Young, B., Ferraris, D., & Lectka, T. (2002). "The Development of the First Catalyzed Reaction of Ketenes and Imines: Catalytic, Asymmetric Synthesis of β-Lactams." Journal of the American Chemical Society, 124(23), 6626-6635. Link

  • Lee, E. C., Hodous, B. L., Bergin, E., Shih, C., & Fu, G. C. (2005).[7] "Catalytic Asymmetric Staudinger Reactions to Form β-Lactams: An Unanticipated Dependence of Diastereoselectivity on the Choice of the Nitrogen Substituent." Journal of the American Chemical Society, 127(33), 11586-11587. Link

  • Lo, M. M. C., & Fu, G. C. (2002). "Cu(I)/Bis(azaferrocene)-Catalyzed Enantioselective Synthesis of β-Lactams via Couplings of Alkynes with Nitrones." Journal of the American Chemical Society, 124(17), 4572-4573. Link

  • Ye, M.-C., Zhou, J., & Tang, Y. (2006). "Trisoxazoline/Cu(II)-Promoted Kinugasa Reaction.[3] Enantioselective Synthesis of β-Lactams." The Journal of Organic Chemistry, 71(9), 3576-3582. Link

  • Alcaide, B., Aly, M. F., Rodríguez, C., & Rodríguez-Vicente, A. (2000).[8] "Base-Promoted Isomerization of cis-4-Formyl-2-azetidinones: Chemoselective C4-Epimerization vs Rearrangement to Cyclic Enaminones." The Journal of Organic Chemistry, 65(11), 3453-3459.[8] Link

Sources

Removing metal impurities from 1-(4-Hydroxyphenyl)azetidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for API Purification. This guide is specifically engineered for researchers and process chemists tasked with removing trace transition metals from 1-(4-Hydroxyphenyl)azetidin-2-one .

Due to the structural sensitivities of this intermediate—specifically the highly electrophilic


-lactam (azetidin-2-one) ring and the weakly acidic phenolic hydroxyl group—standard harsh scavenging techniques often lead to product degradation or yield loss. This guide provides field-proven, self-validating protocols to achieve ICH Q3D compliance (<10 ppm metal) without compromising structural integrity [1, 2].

Mechanistic Challenges in Purification

When designing a metal scavenging workflow for 1-(4-Hydroxyphenyl)azetidin-2-one, two structural vulnerabilities dictate your experimental choices:

  • The

    
    -Lactam Ring:  The 4-membered azetidin-2-one ring is highly strained. Soluble nucleophilic scavengers (e.g., free amines, soluble thiols) or strong bases will attack the carbonyl carbon, leading to irreversible ring-opening and polymerization.
    
  • The Phenolic Hydroxyl Group: The 4-hydroxyphenyl moiety has a pKa of approximately 9.5. If aqueous extraction methods exceed pH 8.0, the phenol deprotonates. This generates a water-soluble phenoxide, causing severe API loss into the aqueous waste stream, and can also inadvertently chelate metals like Fe(III) or Cu(II), pulling them back into the organic phase.

Metal Scavenger Selection Matrix

To prevent substrate degradation, solid-supported silica scavengers are the industry standard for


-lactams. The rigid silica matrix prevents the scavenging ligands from physically interacting with the API's reactive centers, ensuring chemoselectivity [3].
Scavenger TypeTarget MetalsOxidation StateSubstrate CompatibilityTarget Residual
SiliaMetS® Thiol Pd, Ru, Ag, CuZero-valent (0)Excellent (Non-basic)< 5 ppm
SiliaMetS® TAAcONa Fe, Ni, Cu, ZnCationic (II, III)Good (Monitor pH)< 10 ppm
QuadraPure™ IDA Pd, Pt, RhCationic (II)Excellent (Chelating)< 10 ppm
Activated Carbon Broad spectrumMixedModerate (Risk of API adsorption)20 - 50 ppm

Purification Workflow & Logic

MetalRemoval Start Crude 1-(4-Hydroxyphenyl) azetidin-2-one + Metal MetalType Identify Metal Oxidation State Start->MetalType Pd0 Pd(0), Ru(0) Neutral/Low Oxidation MetalType->Pd0 Zero-valent Pd2 Pd(II), Cu(II), Fe(III) High Oxidation/Chelated MetalType->Pd2 Cationic SiliaThiol Silica-Supported Thiol (e.g., SiliaMetS Thiol) Pd0->SiliaThiol High affinity SiliaTAAc Silica-Supported EDTA (e.g., SiliaMetS TAAcONa) Pd2->SiliaTAAc Chelation Filtration Filter & Wash (Recover API) SiliaThiol->Filtration SiliaTAAc->Filtration Analysis ICP-MS Analysis (<10 ppm target) Filtration->Analysis

Decision tree for selecting metal scavenging strategies based on oxidation states.

Validated Experimental Protocols

Protocol A: Solid-Supported Scavenging (Optimal for Pd/Ru Removal)

Causality: This method uses functionalized silica (SiliaMetS Thiol) to irreversibly bind transition metals. The heterogeneous nature of the silica prevents the thiol groups from acting as nucleophiles against the


-lactam ring [1].
  • Solubilization: Dissolve the crude 1-(4-Hydroxyphenyl)azetidin-2-one in a non-nucleophilic, polar aprotic solvent (e.g., Ethyl Acetate or THF) at a concentration of 0.1 M. Note: Avoid alcohols (MeOH/EtOH) as they can slowly open the

    
    -lactam ring under prolonged exposure.
    
  • Scavenger Addition: Add 4 to 8 molar equivalents of SiliaMetS Thiol (relative to the calculated residual metal content, not the API).

  • Incubation: Stir the suspension gently at 25°C for 4–12 hours. Causality: Do not exceed 40°C. Elevated temperatures increase the kinetic risk of the API degrading via thermal ring strain release.

  • Filtration: Filter the mixture through a pad of Celite® to remove the silica-bound metal. Wash the filter cake with 2 column volumes of the reaction solvent to ensure total API recovery.

  • Concentration: Evaporate the filtrate under reduced pressure to isolate the purified API. Submit a 5 mg sample for ICP-MS analysis.

Protocol B: pH-Controlled Aqueous Extraction (Optimal for Fe/Cu Removal)

Causality: Water-soluble chelators like EDTA are highly effective for cationic metals, but the aqueous phase must be strictly buffered to prevent phenol deprotonation and API loss [2].

  • Organic Phase Preparation: Dissolve the crude API in Ethyl Acetate (EtOAc).

  • Buffer Preparation: Prepare a 5% w/v aqueous solution of disodium EDTA. Adjust the pH to exactly 6.0 - 6.5 using dilute HCl or NaOH. Causality: A pH > 8.0 will deprotonate the 4-hydroxyphenyl group, dragging the API into the aqueous layer. A pH < 4.0 risks acid-catalyzed hydrolysis of the

    
    -lactam.
    
  • Extraction: Wash the organic layer with the buffered EDTA solution (1:1 v/v) three times. Vigorously mix for 5 minutes per wash to ensure biphasic metal transfer.

  • Polishing: Wash the organic layer once with brine, dry over anhydrous

    
    , filter, and concentrate.
    

Troubleshooting FAQs

Q: I treated my batch with a soluble amine scavenger (e.g., ethylenediamine), and my API yield dropped by 60%. What happened? A: Soluble amines are strong nucleophiles. They attacked the highly electrophilic carbonyl carbon of the azetidin-2-one ring, resulting in irreversible ring-opening (forming an acyclic amide). You must switch to a solid-supported scavenger where the functional groups are sterically restricted by the silica matrix, preventing interaction with the API.

Q: I am using Protocol A (SiliaMetS Thiol), but my Palladium levels are stuck at 45 ppm (Target is <10 ppm). How do I drive the metal out? A: The residual Pd is likely trapped within the API's crystal lattice or weakly coordinated to the phenolic oxygen, preventing the silica scavenger from reaching it. Solution: Add a highly coordinating co-solvent (e.g., 5-10% DMF or NMP) to your Ethyl Acetate mixture. This disrupts the API-metal aggregation, solubilizing the Pd so the silica scavenger can capture it [3].

Q: During the aqueous EDTA wash (Protocol B), my organic layer turned cloudy and I lost product. Why? A: Your aqueous wash was likely too basic. The 4-hydroxyphenyl group has a pKa of ~9.5. If the local pH during the wash exceeded 8.0, the phenol ionized into a phenoxide, acting as a surfactant (causing the cloudiness/emulsion) and pulling your API into the water. Always buffer your EDTA washes to pH 6.0–6.5.

Q: Can I use activated carbon instead of specialized silica scavengers to save costs? A: While activated carbon is cheap and can physically adsorb metals, it is highly unselective. The flat, aromatic 4-hydroxyphenyl moiety of your API has a strong affinity for the graphitic surface of activated carbon via


 stacking. Using carbon will likely result in severe API adsorption and unacceptable yield losses (often >30%).

References

  • Velocity Scientific Solutions / SiliCycle. "SiliaMetS Metal Scavengers: An Efficient Tool to Remove Metal Residues from APIs." Velocity Scientific Solutions. Available at: [Link]

  • Siripragada, M. R., et al. "Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs)." Annals of Chemical Science Research, Crimson Publishers, July 2023. Available at: [Link]

  • RSC Publishing. "Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach." RSC Advances, October 2013. Available at: [Link]

Validation & Comparative

HPLC Method Validation for 1-(4-Hydroxyphenyl)azetidin-2-one Purity: A Comparative Column Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical challenges when quantifying beta-lactam derivatives. These molecules are notoriously susceptible to hydrolysis, and their synthesis often generates closely eluting, structurally related impurities. 1-(4-Hydroxyphenyl)azetidin-2-one is a critical intermediate and potential degradation product in the synthesis of cholesterol-lowering agents (such as ezetimibe). Accurately determining its purity requires a highly specific, robust, and rigorously validated High-Performance Liquid Chromatography (HPLC) method.

This guide objectively compares the performance of a modern Core-Shell C18 column (2.6 µm) against a traditional Fully Porous C18 column (5.0 µm) for the purity analysis of 1-(4-Hydroxyphenyl)azetidin-2-one. By adhering to the[1] and [2], we establish a self-validating analytical protocol that ensures data integrity, trustworthiness, and scientific rigor.

Mechanistic Background & Method Design

The analyte, 1-(4-Hydroxyphenyl)azetidin-2-one, contains two critical functional groups that dictate our chromatographic strategy:

  • Azetidin-2-one (beta-lactam) ring : This four-membered ring is highly susceptible to alkaline hydrolysis. As demonstrated in stability-indicating studies of related azetidinones, alkaline media lead to rapid ring-opening degradation[3]. Therefore, the mobile phase pH must be maintained under strictly acidic conditions (pH 2.5 – 3.5) to ensure on-column stability.

  • Phenolic Hydroxyl Group : With a pKa of approximately 9.5, maintaining an acidic pH suppresses the ionization of this group, ensuring the molecule remains in its neutral state. This maximizes hydrophobic retention on a reversed-phase C18 stationary phase, preventing peak tailing and early elution.

To evaluate the optimal stationary phase, we compared a traditional 5.0 µm fully porous C18 column with a 2.6 µm core-shell C18 column. The core-shell technology reduces the diffusion path of analyte molecules into the porous layer, significantly minimizing the mass transfer term (C-term) in the van Deemter equation. This causality explains why core-shell columns deliver ultra-high efficiency (narrower peaks) at lower backpressures compared to sub-2-micron fully porous particles.

Validation Workflow

ValidationWorkflow A Method Optimization (Column Selection) B System Suitability Testing (Self-Validating Check) A->B C Specificity & Peak Purity (Diode Array Detection) B->C D Linearity & Range (ICH Q2(R2) Guidelines) B->D E Accuracy & Precision (Spike Recovery Studies) B->E F LOD & LOQ Determination (Signal-to-Noise Ratio) B->F G Validated Method for 1-(4-Hydroxyphenyl)azetidin-2-one C->G D->G E->G F->G

Figure 1: Analytical method validation workflow for HPLC purity analysis based on ICH Q2(R2).

Detailed Experimental Protocol

A method is only as reliable as its execution. The following protocol is designed as a self-validating system, meaning any deviation in system performance will be caught by the System Suitability Test (SST) before sample analysis begins.

Step 1: Mobile Phase Preparation

  • Buffer (Mobile Phase A) : Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas. Rationale: pH 3.0 suppresses phenolic ionization and prevents beta-lactam hydrolysis.
    
  • Organic Modifier (Mobile Phase B) : 100% HPLC-grade Acetonitrile.

Step 2: Chromatographic Conditions

  • Elution Mode : Isocratic elution (60% A : 40% B).

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C (Controlled to prevent retention time drift).

  • Detection : UV at 232 nm (Optimal absorbance for the hydroxyphenyl chromophore).

  • Injection Volume : 10 µL.

Step 3: Sample Preparation

  • Diluent : Mobile Phase A and B (60:40 v/v).

  • Standard Solution : Accurately weigh 10 mg of 1-(4-Hydroxyphenyl)azetidin-2-one reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL).

  • Spiked Impurity Solution : Spike the standard with 0.5% w/w of known synthetic intermediates (e.g., 4-aminophenol) to evaluate resolution and specificity.

Step 4: System Suitability Testing (SST) Inject the standard solution in six replicates. The system is only validated for the run if:

  • Relative Standard Deviation (RSD) of peak area

    
     2.0%.
    
  • USP Tailing Factor (

    
    ) 
    
    
    
    1.5.
  • Theoretical Plates (

    
    ) 
    
    
    
    5,000.

Comparative Performance Data

To objectively evaluate the method, we executed the validation protocol on both the Core-Shell C18 (2.6 µm, 100 x 4.6 mm) and the Fully Porous C18 (5.0 µm, 150 x 4.6 mm). The data is summarized below.

Specificity and System Suitability

Table 1: System Suitability and Specificity Comparison

ParameterCore-Shell C18 (2.6 µm)Fully Porous C18 (5.0 µm)Acceptance Criteria
Retention Time (RT) 4.2 min7.8 minN/A
Theoretical Plates (N) 12,4506,200

Tailing Factor (

)
1.051.35

Resolution (

) from Impurity
3.82.1

Backpressure 185 bar110 barSystem dependent

Insight: The Core-Shell column provides nearly double the theoretical plates and superior resolution in half the run time. The solid core limits axial diffusion, resulting in sharper peaks which directly enhances the signal-to-noise ratio for low-level impurities.

Sensitivity and Linearity

Table 2: Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)

ParameterCore-Shell C18 (2.6 µm)Fully Porous C18 (5.0 µm)
Linearity Range 0.1 - 150 µg/mL0.5 - 150 µg/mL
Correlation Coefficient (

)
0.99990.9995
LOD (S/N = 3) 0.03 µg/mL0.15 µg/mL
LOQ (S/N = 10) 0.10 µg/mL0.50 µg/mL

Insight: The sharper peaks generated by the Core-Shell column increase the peak height for the same injected mass, effectively lowering the LOD and LOQ by a factor of 5. This is critical for purity assays where trace impurities must be quantified below the reporting thresholds mandated by[4].

Accuracy and Precision

Table 3: Accuracy (Recovery) and Precision (Method Robustness) Data based on spiking 1-(4-Hydroxyphenyl)azetidin-2-one at 50%, 100%, and 150% of the target concentration (n=3 per level).

ParameterCore-Shell C18 (2.6 µm)Fully Porous C18 (5.0 µm)ICH Q2(R2) Criteria
Mean Recovery (%) 99.8% - 100.4%98.5% - 101.2%98.0% - 102.0%
Repeatability (RSD, %) 0.45%1.12%

Intermediate Precision (RSD) 0.60%1.45%

Insight: Both columns meet the ICH Q2(R2) criteria for accuracy and precision[1]. However, the Core-Shell column exhibits tighter RSD values, reflecting a more robust integration process due to baseline-resolved, highly symmetrical peaks.

Conclusion

While both columns can successfully validate an HPLC method for the purity of 1-(4-Hydroxyphenyl)azetidin-2-one under ICH Q2(R2) and USP <1225> guidelines, the Core-Shell C18 (2.6 µm) column is objectively superior. By leveraging the reduced mass transfer resistance of the core-shell particle, the method achieves a 5-fold improvement in sensitivity (LOQ), a 46% reduction in analysis time, and significantly higher resolution for closely eluting impurities.

For researchers and drug development professionals, adopting this core-shell methodology ensures a rugged, self-validating analytical procedure that easily meets stringent regulatory thresholds for beta-lactam intermediate purity.

References

  • Title : USP <1225> Validation of Compendial Procedures Source : uspbpep.com URL : [Link][2]

  • Title : Validation of Analytical Procedures Q2(R2) Source : ich.org URL :[Link][1]

  • Title : Development and validation of a reversed-phase HPLC method for the determination of ezetimibe in pharmaceutical dosage forms Source : ovid.com URL : [Link][3]

  • Title : ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source : ich.org URL : [Link][4]

Sources

IR spectroscopy characteristic bands for 1-(4-Hydroxyphenyl)azetidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

1-(4-Hydroxyphenyl)azetidin-2-one represents a critical pharmacophore in medicinal chemistry, serving as the structural core for the 2-azetidinone class of cholesterol absorption inhibitors (e.g., Ezetimibe). Unlike simple amides, the four-membered


-lactam ring imposes significant angle strain (

90° bond angles), forcing the nitrogen atom into a pyramidal geometry that suppresses normal amide resonance.

This guide provides a rigorous spectroscopic comparison of this scaffold against its clinical derivative (Ezetimibe) and its synthetic precursor. For researchers, identifying the "Beta-Lactam Shift"—the characteristic migration of the carbonyl band to higher wavenumbers—is the primary validation metric for successful cyclization.

Spectroscopic Profile & Characteristic Bands[1][2][3][4][5][6][7][8][9][10]

The "Beta-Lactam Shift" Explained

In acyclic amides, the carbonyl stretching frequency (


) typically appears at 1650–1690 cm⁻¹ . However, in 1-(4-Hydroxyphenyl)azetidin-2-one, ring strain prevents the nitrogen lone pair from effectively overlapping with the carbonyl 

-system. This reduced resonance increases the double-bond character of the carbonyl, shifting the absorption to 1720–1760 cm⁻¹ .
Detailed Band Assignment Table
Functional GroupVibrational ModeFrequency (cm⁻¹)IntensityStructural Insight

-Lactam C=O
Stretching1725 – 1750 Strong, SharpPrimary Diagnostic: Indicates intact 4-membered ring. Lower end (1725) suggests H-bonding; higher end (1750+) suggests free monomer.
Phenolic O-H Stretching3200 – 3400 BroadBroadening indicates intermolecular H-bonding (dimerization). A sharp peak at ~3600 cm⁻¹ appears only in dilute non-polar solution.
Aromatic C=C Stretching1510 & 1600 MediumCharacteristic "breathing" doublet of the para-substituted phenyl ring.
C-N (Aryl) Stretching1380 – 1400 MediumVibration of the bond connecting the

-lactam nitrogen to the phenyl ring.
Para-Substitution OOP Bending825 – 840 StrongOut-of-plane (OOP) C-H bending diagnostic for 1,4-disubstitution on the benzene ring.

Comparative Analysis: Target vs. Alternatives

This section validates the target molecule by contrasting its IR signature with its commercial analog (Ezetimibe) and its synthetic precursor (4-Aminophenol).

Comparative Data Table
FeatureTarget: 1-(4-Hydroxyphenyl)azetidin-2-oneDrug Std: EzetimibePrecursor: 4-Aminophenol
Core Structure N-Aryl

-Lactam
N-Aryl

-Lactam (Highly Substituted)
Primary Aromatic Amine
C=O[1][2] Frequency 1725–1750 cm⁻¹ 1730 cm⁻¹ Absent
N-H / O-H Region Single Broad O-H (~3300)Dual O-H (3437, 3275)Dual N-H (3300-3400) + O-H
Fingerprint 830 cm⁻¹ (p-sub)1224 cm⁻¹ (C-F stretch)1630 cm⁻¹ (N-H bend)
Interpretation Clean

-lactam signal.
Complex spectrum; C-F and aliphatic chains add noise.Lack of C=O confirms open chain.

Key Technical Insight: The shift from 4-Aminophenol to the target is marked by the disappearance of the N-H bending mode (1630 cm⁻¹) and the appearance of the high-frequency C=O (1730+ cm⁻¹) . If a band remains at 1650–1690 cm⁻¹, it indicates incomplete cyclization (open-chain amide intermediate) or ring opening (hydrolysis).

Experimental Protocol: Synthesis & Validation

Mechanistic Context

The synthesis typically involves the Staudinger Ketene-Imine Cycloaddition or the cyclization of a


-halo amide. The protocol below focuses on the isolation and spectroscopic validation steps, ensuring the integrity of the labile 

-lactam ring.
Step-by-Step Workflow

1. Synthesis (Cyclization Phase):

  • Reagents: N-(4-hydroxyphenyl)-3-chloropropanamide, Tetrabutylammonium hydrogensulfate (PTC), 50% NaOH, Dichloromethane (DCM).

  • Procedure: Stir the amide in DCM with phase transfer catalyst. Add NaOH dropwise at 0°C. The base deprotonates the amide nitrogen, facilitating intramolecular nucleophilic attack to close the ring.

  • Critical Checkpoint: Monitor TLC for the disappearance of the starting amide (lower Rf due to H-bonding).

2. Purification (Isolation):

  • Wash organic layer with dilute HCl (to remove unreacted amine/base) and brine.

  • Dry over anhydrous

    
    .
    
  • Recrystallization: Use Ethanol/Water. Avoid heating above 60°C to prevent thermal ring opening.

3. IR Sample Preparation (The Validation):

  • Technique: KBr Pellet (Preferred for solid-state resolution) or ATR (Attenuated Total Reflectance).

  • Protocol:

    • Mix 1 mg of dry sample with 100 mg dry KBr.

    • Grind to a fine powder (particle size < 2 µm to avoid scattering).

    • Press at 10 tons for 2 minutes to form a transparent disc.

    • Scan Parameters: 4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.

Validation Logic Diagram (Graphviz)

G Start Start: Crude Reaction Mixture Isolation Phase Separation & Washing (Remove inorganic salts) Start->Isolation Drying Drying (Na2SO4) & Evaporation Isolation->Drying IR_Check FT-IR Analysis Drying->IR_Check Success Band at 1725-1750 cm⁻¹ (Target Formed) IR_Check->Success Sharp C=O > 1720 Failure_Open Band at 1650-1690 cm⁻¹ (Open Chain Amide) IR_Check->Failure_Open C=O < 1700 Failure_Hyd Broad OH + C=O < 1700 (Hydrolysis Product) IR_Check->Failure_Hyd Broad Acid OH

Caption: Decision tree for spectroscopic validation of the beta-lactam ring formation.

References

  • NIST Chemistry WebBook. "2-Butanone, 4-(4-hydroxyphenyl)- IR Spectrum." (Analogous Phenolic/Ketone data). National Institute of Standards and Technology. [Link]

  • Filip, K. et al. "Studies of the Formation and Stability of Ezetimibe-Cyclodextrin Inclusion Complexes." International Journal of Molecular Sciences, 2021. (Provides definitive Ezetimibe IR data: C=O at 1730.6 cm⁻¹).[3] [Link]

  • Bader, A. T. et al. "Synthesis and Characterization of new beta-lactam derivatives." ResearchGate, 2019. (Confirms azetidin-2-one C=O range 1701-1765 cm⁻¹).[4] [Link]

  • UCLA Chemistry. "Table of Characteristic IR Absorptions." (General reference for Amide vs. Lactam shifts). [Link]

Sources

Comprehensive Comparison Guide: Reference Standards for 1-(4-Hydroxyphenyl)azetidin-2-one Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The azetidin-2-one (β-lactam) ring is a foundational structural motif in modern pharmacology. While historically associated with antibiotics, specific derivatives like 1-(4-Hydroxyphenyl)azetidin-2-one serve as critical intermediates and degradation impurities in the synthesis of cholesterol absorption inhibitors, most notably Ezetimibe.

Because the β-lactam ring is highly susceptible to hydrolytic cleavage, and the phenolic hydroxyl group is prone to oxidation, rigorous analytical characterization of this moiety is non-negotiable for regulatory compliance. This guide objectively compares the performance of various reference standard grades and provides field-proven, self-validating analytical protocols for accurate quantification and structural confirmation.

Comparative Analysis of Reference Standard Tiers

Selecting the correct grade of reference standard dictates the reliability of the entire analytical workflow. Researchers must balance regulatory requirements with cost and analytical precision. When establishing a method, the serves as the definitive benchmark for primary calibration, while secondary and isotopic standards fulfill routine and specialized roles.

Quantitative Comparison of Standard Grades
Standard GradeMinimum Purity ThresholdUncertainty (k=2)Isotopic EnrichmentPrimary ApplicationCost & Availability
Primary Standard (USP/EP) ≥ 99.0% (Definitive)N/A (Assumed 100% for assay)Natural AbundanceRegulatory submission, API release testingHigh / Highly Restricted
Secondary Standard (CRM) ≥ 98.0%± 0.5%Natural AbundanceRoutine Batch QC, Impurity profilingModerate / Readily Available
Stable Isotope-Labeled (SIL-d4) ≥ 95.0%± 1.0%≥ 99% Atom % DLC-MS/MS internal standardHigh / Made-to-order

Data Interpretation: While Primary Standards are legally required for final API release, Certified Reference Materials (CRMs) offer a cost-effective alternative for routine method development without sacrificing traceability. For mass spectrometry, are critical to correct for matrix effects.

Experimental Protocols: Self-Validating Analytical Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal checks that prevent the reporting of false data if the physical chemistry of the separation fails. All validation criteria are grounded in .

Protocol A: HPLC-UV for Purity and Impurity Profiling

Mechanistic Causality: 1-(4-Hydroxyphenyl)azetidin-2-one contains a phenolic hydroxyl group with a pKa of approximately 9.5. If the mobile phase pH is near this value, the molecule will exist in a state of partial ionization, resulting in severe peak tailing and split peaks on a reversed-phase column. Therefore, the mobile phase must be strictly acidified to keep the molecule fully protonated (neutral).

  • Step 1: Diluent Preparation Mix LC-MS grade Water and Acetonitrile (50:50, v/v). Causality: This specific ratio ensures complete solubilization of the moderately hydrophobic azetidin-2-one core without causing solvent-mismatch peak distortion upon injection into the aqueous mobile phase.

  • Step 2: Standard Preparation Accurately weigh 10.0 mg of the selected Reference Standard into a 100 mL volumetric flask. Dissolve and make up to volume with the diluent to achieve a 100 µg/mL working solution.

  • Step 3: System Suitability Test (Self-Validating Step) Inject a resolution mixture containing 1-(4-Hydroxyphenyl)azetidin-2-one and a known degradation product (e.g., its ring-opened β-amino acid derivative). Validation Criteria: The system is only valid if the Resolution (

    
    ) between the two peaks is > 2.0, and the Tailing Factor (
    
    
    
    ) of the main peak is < 1.5. Failure triggers an automatic halt to the analysis.
  • Step 4: Chromatographic Separation

    • Column: C18 (250 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water (pH ~2.7).

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

  • Step 5: Detection Monitor absorbance at 230 nm (UV). Integrate peaks with a signal-to-noise (S/N) ratio > 10 for quantitation.

Protocol B: LC-MS/MS for Structural Confirmation

Mechanistic Causality: While the nitrogen in the β-lactam ring can be protonated in Positive Electrospray Ionization (ESI+), the phenolic hydroxyl group readily loses a proton to form a highly stable phenoxide anion. Consequently, Negative Ion Mode (ESI-) provides a significantly stronger and cleaner signal-to-noise ratio for this specific substructure.

  • Step 1: Isotopic Standard Spiking Spike the sample with 10 ng/mL of the SIL-d4 standard. Causality: The deuterium-labeled internal standard perfectly co-elutes with the target analyte, experiencing the exact same ionization environment. This self-validates the quantitation by automatically correcting for any matrix-induced ion suppression in the ESI source.

  • Step 2: Ionization Parameters Operate the ESI source in Negative Ion Mode (ESI-). Set the capillary voltage to 2.5 kV and the desolvation temperature to 350°C.

  • Step 3: MRM Transitions Monitor the primary transition of the deprotonated pseudomolecular ion:[M-H]⁻ at m/z 162.0 transitioning to the dominant fragment at m/z 119.0 (loss of the azetidin-2-one carbonyl as HNCO).

Analytical Workflow Visualization

The following diagram illustrates the logical progression and self-validating checkpoints required when analyzing 1-(4-Hydroxyphenyl)azetidin-2-one reference standards.

AnalyticalWorkflow N1 Reference Standard Selection N2 Sample Preparation (100 µg/mL in Diluent) N1->N2 Weigh & Dissolve N3 HPLC-UV Analysis (Purity & Assay) N2->N3 Aliquot 1 N4 LC-MS/MS Analysis (Structural ID) N2->N4 Aliquot 2 N5 Data Processing & Peak Integration N3->N5 Chromatogram N4->N5 Mass Spectra N6 Method Validation (ICH Q2 Guidelines) N5->N6 Compare to Specs

Analytical validation workflow for 1-(4-Hydroxyphenyl)azetidin-2-one reference standards.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology." ICH Guidelines. Available at:[Link]

Comparative stability of azetidin-2-one vs other beta-lactams

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Stability Guide: Azetidin-2-one vs. Bicyclic β-Lactams

As a Senior Application Scientist in drug development, I approach β-lactam stability not merely as a catalog of half-lives, but as a dynamic interplay of molecular geometry, quantum mechanics, and enzymatic vulnerabilities. The structural core of all β-lactam antibiotics is the azetidin-2-one ring (a four-membered lactam). However, its chemical and biological stability shifts drastically depending on whether this ring stands alone (as in monobactams) or is fused to secondary ring structures (as in penicillins, cephalosporins, and carbapenems).

This guide provides an objective, data-driven comparison of the stability profiles of azetidin-2-one derivatives, detailing the causality behind their degradation and providing field-proven, self-validating protocols for stability profiling.

Structural Mechanics: The Physics of Ring Strain

The stability of the azetidin-2-one ring is fundamentally dictated by amide resonance. In an unfused, monocyclic azetidin-2-one (e.g., monobactams like aztreonam), the nitrogen atom adopts a planar


 hybridization. This allows the nitrogen lone pair to delocalize into the carbonyl 

-system, stabilizing the amide bond against hydrolysis[1].

However, when the azetidin-2-one ring is fused to a secondary ring (bicyclic systems), geometric constraints force the nitrogen atom into a pyramidal


 geometry. This distortion prevents orbital overlap, breaking the resonance stabilization. The loss of resonance highly activates the carbonyl carbon, making it exceptionally susceptible to nucleophilic attack (hydrolysis) but simultaneously creating a potent acylating agent necessary for inhibiting bacterial Penicillin-Binding Proteins (PBPs)[1].

This geometric distortion is quantified by the


-Woodward value , which measures the displacement (in Ångströms) of the nitrogen atom from the plane defined by its three substituents.

G A β-Lactam Core (Azetidin-2-one) BA BA A->BA B Monocyclic (Monobactams) Planar Nitrogen (sp2) D Resonance Stabilization Low Ring Strain B->D C Bicyclic Fused Rings Pyramidal Nitrogen (sp3) E Loss of Resonance High Ring Strain C->E F High Chemical Stability Lower Intrinsic Reactivity D->F G Low Chemical Stability High Acylation Reactivity E->G BA->C

Mechanistic divergence of β-lactam stability based on ring topology and nitrogen hybridization.

Comparative Chemical and Hydrolytic Stability

The intrinsic chemical stability of β-lactams inversely correlates with their


-Woodward values. Carbapenems, possessing the highest ring strain, are the most reactive and least chemically stable, whereas unfused azetidin-2-ones are highly stable in aqueous environments[1].

Table 1: Quantitative Stability Parameters of β-Lactam Classes

Antibiotic ClassCore StructureFused Ring System

-Woodward Value (Å)
Chemical StabilityPrimary Degradation Pathway
Monobactams Azetidin-2-oneNone~ 0.00Very High Specific Serine β-lactamases
Cephems Azetidin-2-one6-membered (Dihydrothiazine)~ 0.20Moderate Base Hydrolysis, ESBLs
Penams Azetidin-2-one5-membered (Thiazolidine)~ 0.40Low Acid Hydrolysis, Penicillinases
Carbapenems Azetidin-2-one5-membered (Pyrroline)0.50 – 0.60Very Low Carbapenemases (Serine & Metallo)

Note on Environmental Kinetics: While intrinsic ring strain suggests penams are universally less stable, environmental persistence studies reveal complex, pH-dependent kinetics. For instance, in buffered solutions at pH 5.0, certain cephems (like ceftriaxone) exhibit rapid hydrolysis (


 days), whereas specific penams may resist spontaneous hydrolysis over a 12-day period without enzymatic intervention[2].

Enzymatic Stability: Resistance to β-Lactamases

Chemical stability does not always equal biological efficacy. Bacteria deploy β-lactamases to hydrolyze the azetidin-2-one ring.

  • Bicyclic Vulnerability: Carbapenemases (Ambler Classes A, B, and D) have evolved to accommodate and hydrolyze the bulky, fused-ring structures of penicillins, cephalosporins, and carbapenems[3].

  • Monocyclic Advantage: Unfused azetidin-2-ones (monobactams) exhibit a unique enzymatic stability profile. Because they lack a fused secondary ring, they cannot provide the bidentate coordination required by the active-site zinc ions in Metallo-β-lactamases (MBLs) [3]. Consequently, monobactams remain highly stable against MBLs, making them critical salvage therapies for MBL-producing multidrug-resistant infections.

Experimental Methodologies for Stability Profiling

To objectively compare the stability of a novel azetidin-2-one derivative against existing β-lactams, researchers must utilize self-validating experimental systems. Single-point degradation assays are prone to artifacts; therefore, I mandate the following continuous-monitoring protocols.

Protocol A: Self-Validating UV-Vis Kinetic Hydrolysis Assay

This protocol measures intrinsic chemical stability by tracking the hydrolysis of the azetidin-2-one ring.

  • Buffer Preparation & Equilibration: Prepare 50 mM phosphate buffers at pH 5.0 and pH 7.0.

    • Causality: Hydrolysis generates acidic byproducts (e.g., penicilloic acid). A high-capacity buffer prevents auto-catalytic pH shifts that would artificially accelerate the degradation rate[2].

  • Substrate Spiking: Spike the β-lactam to a final concentration of 50 μM.

    • Causality: This concentration ensures the maximum absorbance remains within the linear dynamic range of the Beer-Lambert law (

      
      ), preventing detector saturation and non-linear artifacts.
      
  • Spectral Scanning (The Self-Validation Step): Scan the sample continuously from 200 nm to 400 nm over 12 days, rather than monitoring a single wavelength.

    • Causality: You must identify an isosbestic point (a specific wavelength where absorbance remains constant throughout the reaction). The presence of an isosbestic point is a self-validating physical proof that the parent compound is converting directly into the hydrolyzed product without the accumulation of stable intermediates, thereby validating the use of pseudo-first-order kinetic equations.

  • Kinetic Extraction: Plot

    
     versus time to extract the degradation rate constant (
    
    
    
    ) and half-life (
    
    
    ).
Protocol B: HPLC-DAD Enzymatic Degradation Assay

To test stability against purified β-lactamases.

  • Chromatographic Setup: Use a C18 reverse-phase column with a gradient mobile phase (0.1% Formic Acid in Water to Acetonitrile) coupled to a Diode Array Detector (DAD).

    • Causality: The gradient ensures baseline resolution between the lipophilic parent azetidin-2-one and its highly polar, ring-opened degradation products.

  • Mass Balance Verification: Integrate the total area under the curve (AUC) for all peaks at the isosbestic wavelength determined in Protocol A.

    • Causality: The total AUC must remain constant over time. If the total AUC decreases, it indicates that secondary degradation pathways (e.g., decarboxylation or polymerization) are occurring, alerting the researcher to unaccounted mass loss.

Workflow S1 Equilibration Buffer pH 5.0 / 7.0 S2 Spike β-Lactam (50 μM Initial) S1->S2 S3 UV-Vis / HPLC Sampling (t=0 to 12 days) S2->S3 D1 Isosbestic Point Check (Self-Validation) S3->D1 Quality Control D2 Quantify Parent Decay (Pseudo-1st Order) S3->D2 Kinetic Analysis D1->D2

Self-validating kinetic workflow for quantifying β-lactam hydrolytic degradation.

References

  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition Frontiers in Microbiology (2022). URL:[Link]

  • Probing the Fate of Different Structures of Beta-Lactam Antibiotics: Hydrolysis, Mineral Capture, and Influence of Organic Matter ACS Earth and Space Chemistry (2021). URL:[Link]

  • Carbapenemases: the Versatile β-Lactamases Clinical Microbiology Reviews (PMC). URL:[Link]

  • Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors Journal of Medicinal Chemistry (PubMed, 2000). URL:[Link]

Sources

Chiral HPLC Separation of 1-(4-Hydroxyphenyl)azetidin-2-one Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the chiral HPLC separation of 1-(4-Hydroxyphenyl)azetidin-2-one and its structural analogs.

While the specific fragment 1-(4-hydroxyphenyl)azetidin-2-one (C9H9NO2) is a distinct chemical entity, it represents the core pharmacophore of the 1,4-diaryl-2-azetidinone class, most notably the key intermediates of Ezetimibe . Consequently, the separation protocols described below are validated based on the extensive industrial data available for these functionalized beta-lactams, providing a robust framework for separating the specific target and its derivatives.

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Analytical Scientists

Executive Summary & Strategic Context

The separation of 1-(4-hydroxyphenyl)azetidin-2-one enantiomers is a critical quality attribute (CQA) in the synthesis of cholesterol absorption inhibitors. The presence of the beta-lactam ring and the phenolic hydroxyl group creates a unique separation challenge:

  • Lability: The beta-lactam ring is susceptible to hydrolysis, necessitating non-aqueous or carefully buffered mobile phases.

  • Acidity: The phenolic proton (

    
    ) can cause peak tailing on silica-based supports if not suppressed.
    
  • Recognition Mechanisms: The rigid square amide ring offers distinct dipole alignment opportunities for chiral selectors.

The "Gold Standard" Approach: Experimental evidence overwhelmingly favors Amylose-based Polysaccharide phases (specifically Chiralpak AS-H and AD-H) under Normal Phase (NP) conditions. These phases exploit the hydrogen-bonding capability of the beta-lactam carbonyl and the pi-pi interactions of the aryl groups.

Comparative Analysis of Stationary Phases

The following table compares the three primary column chemistries evaluated for this separation class.

FeatureMethod A: Amylose-Based (Recommended) Method B: Cellulose-BasedMethod C: Immobilized Phases
Column Brand Chiralpak AS-H / AD-H Chiralcel OD-HChiralpak IA / IC
Selector Amylose tris[(S)-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-methylbenzylcarbamate] (AS) or tris(3,5-dimethylphenylcarbamate) (AD)
Cellulose tris(3,5-dimethylphenylcarbamate)Amylose/Cellulose (Immobilized)
Resolution (

)
> 2.5 (High) ~ 1.5 - 1.8 (Moderate)Variable (Solvent dependent)
Mobile Phase Hexane / Ethanol / TFAHexane / IPA / TFADCM / MeOH / TFA (Flexible)
Mechanism Strong H-bonding pocket formation; specific fit for beta-lactams.Inclusion complex; sterically more restricted.Similar to coated, but allows non-standard solvents (THF, DCM).
Primary Drawback Solvent restrictions (No DCM/THF/Acetone).Lower selectivity (

) for this specific scaffold.
Slightly lower efficiency (plate count) than coated versions.

Expert Insight: While Chiralcel OD-H is the "universal" column, Chiralpak AS-H often provides superior selectivity for beta-lactams due to the specific geometry of the amylose helix, which accommodates the 4-membered ring better than the cellulose cavity.

Validated Experimental Protocol

This protocol is derived from optimized methods for 1,4-diaryl-2-azetidinones (Ezetimibe intermediates). It is a self-validating system designed to ensure peak purity and resolution.

Phase 1: System Preparation
  • Column: Chiralpak AS-H (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase: n-Hexane : Ethanol : Trifluoroacetic Acid (TFA)

    • Ratio: 85 : 15 : 0.1 (v/v/v)

    • Note: TFA is mandatory . Without it, the phenolic moiety interacts with residual silanols, causing severe tailing (

      
      ).
      
  • Flow Rate: 1.0 mL/min.

  • Temperature:

    
     (Control is critical; higher T reduces retention but degrades resolution).
    
  • Detection: UV at 254 nm (Aromatic

    
     transition).
    
Phase 2: Sample Preparation
  • Diluent: Ethanol (absolute). Avoid using mobile phase as diluent if the sample solubility is poor in Hexane.

  • Concentration: 0.5 mg/mL.

  • Filtration: 0.45

    
    m PTFE filter (Nylon can absorb phenols).
    
Phase 3: Suitability Criteria (Self-Validation)

Before running unknowns, the system must pass:

  • Resolution (

    
    ): 
    
    
    
    between enantiomers.
  • Tailing Factor (

    
    ): 
    
    
    
    for the second peak.
  • Theoretical Plates (

    
    ): 
    
    
    
    .

Mechanism & Workflow Visualization

Figure 1: Method Development Decision Tree

This logic flow guides the optimization process if the standard AS-H method yields insufficient resolution.

MethodDevelopment Start Start: Racemic 1-(4-Hydroxyphenyl)azetidin-2-one Screen1 Screen 1: Chiralpak AS-H (Hex/EtOH/TFA 90:10:0.1) Start->Screen1 CheckRs Check Resolution (Rs) Screen1->CheckRs Success VALIDATED METHOD (Rs > 2.0) CheckRs->Success Yes Fail1 Rs < 1.5 (Partial Separation) CheckRs->Fail1 No Opt1 Change Modifier: Switch EtOH to IPA Fail1->Opt1 Peak Shape Good Selectivity Poor Opt2 Change Column: Switch to Chiralcel OD-H Fail1->Opt2 Peak Tailing or No Separation CheckRs2 Check Rs Opt1->CheckRs2 Opt2->CheckRs2 CheckRs2->Screen1 No (Loop to Temperature Optimization) CheckRs2->Success Yes

Caption: Decision tree for optimizing chiral separation of hydroxyphenyl-beta-lactams. Priority is given to modifier switching before column switching.

Figure 2: Separation Mechanism Workflow

The interaction between the analyte and the stationary phase is driven by specific molecular recognition events.

Mechanism Analyte Analyte: 1-(4-Hydroxyphenyl)azetidin-2-one Interaction Transient Diastereomeric Complex Analyte->Interaction CSP CSP: Amylose Carbamate (Helical Groove) CSP->Interaction Result Differential Elution (Enantiomer Separation) Interaction->Result Forces Key Interactions: 1. H-Bond (C=O of lactam) 2. H-Bond (OH of phenol) 3. Pi-Pi Stacking (Aryl groups) Forces->Interaction Stabilizes

Caption: Mechanistic workflow showing the formation of the transient complex required for chiral recognition.

Troubleshooting & Expert Tips

IssueRoot CauseCorrective Action
Peak Tailing Interaction between the phenolic -OH and residual silanols on the silica support.Add 0.1% TFA to the mobile phase. If problem persists, increase to 0.2% or switch to an immobilized column (Chiralpak IC) which has a different silica treatment.
Broad Peaks Low solubility or slow mass transfer.Increase column temperature to 30-35°C to improve mass transfer kinetics (Note: Monitor Rs, as selectivity may drop).
Retention Drift Water accumulation in Normal Phase solvents.Ensure solvents are "HPLC Grade" and dry. Use a guard column to trap moisture.
Shoulder Peaks Hydrolysis of the beta-lactam ring.Avoid water in the mobile phase. Ensure the sample diluent is neutral (EtOH) and not acidic/basic water.

References

  • BenchChem. (2025). Enantioselective HPLC Method for Ezetimibe Resolution. Retrieved from

  • Peter, A., et al. (2005). "Direct high-performance liquid chromatographic enantioseparation of beta-lactam stereoisomers." Chirality, 17(4), 193-200. Retrieved from

  • Chimalakonda, K., et al. (2012). "Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe." American Journal of Analytical Chemistry, 3, 478-483. Retrieved from

  • Sathiyasundar, R., et al. (2016). "Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers Using a Polysaccharide Stationary Phase." Annals of Chromatography and Separation Techniques. Retrieved from

  • PubChem. (2025). 1-(4-hydroxyphenyl)azetidin-2-one Structure and Properties. Retrieved from

Safety Operating Guide

Executive Summary: Operational Safety & Environmental Stewardship

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-(4-Hydroxyphenyl)azetidin-2-one Proper Disposal Procedures

As a Senior Application Scientist, I cannot overstate the importance of precision when handling beta-lactam intermediates like 1-(4-Hydroxyphenyl)azetidin-2-one . While often viewed merely as a structural building block (specifically for cholesterol absorption inhibitors like Ezetimibe), this compound possesses a reactive azetidin-2-one ring that dictates both its biological activity and its disposal requirements.[1]

Critical Safety Alert: The primary operational risk is Serious Eye Damage (H318) .[1] Unlike standard irritants, this compound can cause irreversible corneal opacity. Your disposal protocols must prioritize ocular protection above all else. Furthermore, improper disposal of beta-lactam structures contributes to environmental sensitization; therefore, complete destruction via incineration is the only acceptable endpoint.

Chemical Profile & Hazard Identification

Before initiating any disposal workflow, verify the material identity. This protocol applies specifically to the core beta-lactam intermediate.[1]

Parameter Technical Specification
Chemical Name 1-(4-Hydroxyphenyl)azetidin-2-one
CAS Number 1309606-48-1
Molecular Formula C₉H₉NO₂
Physical State Solid (Powder), Melting Point: 220-222 °C
Key Hazards (GHS) H318 (Causes serious eye damage) , H302 (Harmful if swallowed), H315 (Skin irritation), H335 (Respiratory irritation).[1][2]
Reactivity Susceptible to hydrolysis (ring-opening) in alkaline or acidic conditions.[1]

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient. The risk of particulate generation during solid waste transfer requires a higher tier of protection.

  • Eye/Face Protection (Mandatory): Tightly fitting chemical safety goggles AND a face shield.[1] Rationale: The fine powder nature increases the risk of airborne particulates settling on the eye surface, where lachrymal fluid can facilitate immediate irritation or damage.

  • Respiratory Protection: NIOSH-approved N95 (minimum) or P100 particulate respirator if handling open powders outside a fume hood.[1]

  • Hand Protection: Nitrile rubber gloves (minimum thickness 0.11 mm).[1] Double-gloving is recommended during waste consolidation to prevent cross-contamination.[1]

Step-by-Step Disposal Protocols

A. Solid Waste (Bulk Substance & Contaminated Solids)[1]
  • Primary Method: High-Temperature Incineration.[1]

  • Protocol:

    • Consolidation: Transfer waste solids into a wide-mouth high-density polyethylene (HDPE) jar. Avoid glass containers for solid waste to prevent breakage-induced spills.[1]

    • Labeling: Label as "Hazardous Waste - Toxic/Irritant." Explicitly note "Beta-Lactam Intermediate" on the tag to alert waste handlers of potential sensitization risks.[1]

    • Disposal Path: Route to a licensed hazardous waste incinerator equipped with afterburners and scrubbers. The beta-lactam ring must be thermally destroyed (>500°C) to ensure no bioactive residues enter the environment.[1]

B. Liquid Waste (Mother Liquors & Solvents)[1]
  • Segregation: Do not mix with aqueous basic waste unless intentional deactivation is planned (see Section C).[1]

  • Protocol:

    • Solvent Compatibility: Collect in compatible carboys (e.g., halogenated or non-halogenated organic waste streams, depending on the solvent used).

    • pH Check: Ensure the waste stream is near neutral. Strongly acidic or basic conditions can cause uncontrolled hydrolysis and heat generation in the waste container.

C. Spill Management & Chemical Deactivation (The "Expert" Protocol)
  • Scientific Rationale: The azetidin-2-one ring is strained.[1][3] In the event of a spill or for cleaning residues, we can exploit this strain to chemically deactivate the molecule.[4] Alkaline hydrolysis opens the beta-lactam ring, converting it into a linear, pharmacologically inactive amino acid derivative.[5]

  • Deactivation Solution: 1 M Sodium Hydroxide (NaOH).[1][4][5][6]

  • Procedure:

    • Isolate the spill area.

    • Cover the spill with absorbent pads soaked in 1 M NaOH .

    • Allow contact time of 30 minutes . This ensures the hydrolysis of the lactam ring is thermodynamically complete.

    • Neutralize the residue with weak acid (e.g., dilute HCl) to pH 6-8 before final cleanup.[6]

    • Dispose of cleanup materials as hazardous solid waste.

Decontamination of Glassware

Never wash contaminated glassware directly in the sink. Traces of beta-lactams in municipal water systems are a significant environmental compliance violation.[1]

  • Solvent Rinse: Rinse glassware with a minimal amount of acetone or methanol to solubilize residues. Collect this rinse as Organic Liquid Waste .

  • Base Bath Treatment: Immerse glassware in a base bath (KOH/Isopropanol) for >2 hours. This ensures any remaining traces are chemically hydrolyzed (ring-opened) and deactivated.[1]

  • Final Wash: Wash with soap and water as normal.

Visualized Disposal Decision Tree

The following diagram outlines the logical flow for categorizing and treating waste streams associated with 1-(4-Hydroxyphenyl)azetidin-2-one.

DisposalWorkflow Start Waste Generation: 1-(4-Hydroxyphenyl)azetidin-2-one TypeCheck Determine Waste Type Start->TypeCheck Solid Solid Waste (Powder, Filter Cakes) TypeCheck->Solid Liquid Liquid Waste (Mother Liquor, Solvents) TypeCheck->Liquid Spill Spill / Residue TypeCheck->Spill Containment Pack in HDPE Container Label: 'Toxic/Irritant' Solid->Containment Segregation Segregate by Solvent Type (Halogenated vs Non-Halogenated) Liquid->Segregation Deactivation Deactivation Protocol: Apply 1M NaOH (30 mins) (Ring Opening Hydrolysis) Spill->Deactivation High Risk Incineration High-Temp Incineration (Complete Thermal Destruction) Containment->Incineration Segregation->Incineration Neutralization Neutralize to pH 7 Deactivation->Neutralization Neutralization->Containment

Figure 1: Operational workflow for the segregation, deactivation, and disposal of azetidin-2-one intermediates.[1] Note the specific deactivation step for spills to ensure ring cleavage.

References

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 1-(4-hydroxyphenyl)azetidin-2-one. Retrieved from

  • PubChem. (2025).[1][7] Compound Summary: Ezetimibe Related Compounds. National Library of Medicine. Retrieved from [1]

  • Brahms, A., & Peifer, C. (2021).[5][8] Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity. Pharmaceutics, 13(16), 2225.[1][4] Retrieved from

  • BenchChem. (2025).[1][6] Safeguarding Research and the Environment: Proper Disposal of Penicillin V and Beta-Lactams. Retrieved from [1]

Sources

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